molecular formula C21H25F3N4O2 B15561047 ML179

ML179

Numéro de catalogue: B15561047
Poids moléculaire: 422.4 g/mol
Clé InChI: MFABFKUNLDYKGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-1H-pyrimidine-2,4-dione is a member of piperazines.

Propriétés

IUPAC Name

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFABFKUNLDYKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML179, an LRH-1 Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ML179, a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1 or NR5A2). This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound, offering valuable insights for researchers in nuclear receptor biology and drug discovery.

Introduction to LRH-1 and Inverse Agonism

Liver Receptor Homolog-1 (LRH-1) is a constitutively active nuclear receptor that plays a pivotal role in a multitude of physiological processes, including development, metabolism, and steroidogenesis.[1][2] As a transcription factor, LRH-1 binds to specific DNA sequences, known as response elements, to regulate the expression of target genes.[3][4] Its constitutive activity is maintained through interactions with co-activators.[1]

Inverse agonists are a class of ligands that bind to a constitutively active receptor and reduce its basal level of activity. In the context of LRH-1, an inverse agonist like this compound is thought to induce a conformational change in the receptor that leads to the dissociation of co-activators and/or the recruitment of co-repressors, thereby downregulating the transcription of LRH-1 target genes.[1][3][5]

Quantitative Profile of this compound

This compound has been identified as a potent inverse agonist of LRH-1. Its activity has been primarily characterized through cell-based reporter assays. The available quantitative data for this compound and a related inverse agonist, ML180, are summarized below.

CompoundTargetAssay TypeMetricValueEfficacy (Maximal Repression)Reference
This compound LRH-1Luciferase ReporterIC50320 nM40%[3][4][6]
ML180 LRH-1Luciferase ReporterIC503.7 µM64%[3][4][6]

Note: The binding affinity (Kd) of this compound to LRH-1 has not been explicitly reported in the reviewed literature. A detailed protocol for determining the binding affinity using Surface Plasmon Resonance (SPR) is provided in the Experimental Protocols section.

Mechanism of Action of this compound

The primary mechanism of action of this compound as an LRH-1 inverse agonist involves the modulation of the receptor's transcriptional activity. This is achieved by altering the balance of co-regulator interactions with the LRH-1 ligand-binding domain (LBD).

Signaling Pathway

The canonical signaling pathway of LRH-1 involves its binding to a response element on the DNA and recruiting co-activator proteins to initiate transcription of target genes. This compound disrupts this process.

LRH1_Inverse_Agonist_Pathway cluster_nucleus Nucleus cluster_basal Basal Activity cluster_inverse_agonist With this compound LRH1 LRH-1 Coactivator Co-activator (e.g., PGC-1α) LRH1->Coactivator Dissociation DNA DNA (LRH-1 Response Element) LRH1->DNA LRH1->DNA This compound This compound This compound->LRH1 Binds to LBD Coactivator->LRH1 Corepressor Co-repressor (e.g., SHP) Corepressor->LRH1 Recruitment TargetGene Target Gene (e.g., Cyclin D1/E1) DNA->TargetGene Activation Transcription Transcription TargetGene->Transcription Repression Repression TargetGene->Repression

LRH-1 Inverse Agonist Signaling Pathway

In its basal state, LRH-1 is bound to DNA and recruits co-activators, leading to the transcription of target genes like Cyclin D1 and Cyclin E1, which promote cell proliferation.[7] When this compound binds to the LRH-1 ligand-binding domain, it is hypothesized to induce a conformational change that causes the dissociation of co-activators and the recruitment of co-repressors, such as the Small Heterodimer Partner (SHP).[1][3] This switch in co-regulator interaction leads to the repression of target gene transcription.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound and other LRH-1 inverse agonists.

Luciferase Reporter Gene Assay for LRH-1 Inverse Agonism

This assay is the primary method for quantifying the inverse agonist activity of compounds on LRH-1.

Objective: To measure the dose-dependent inhibition of LRH-1 constitutive activity by a test compound.

Materials:

  • Cell Line: HEK293T cells[3]

  • Plasmids:

    • An expression vector for full-length human LRH-1 (e.g., in a pSport6 vector).[3]

    • A luciferase reporter plasmid containing a promoter with LRH-1 response elements (e.g., Cyp19-Aromatase promoter).[3]

    • A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase).

  • Transfection Reagent: FuGene6 or similar lipid-based transfection reagent.[3]

  • Assay Plate: 384-well white, clear-bottom tissue culture plates.

  • Lysis and Luciferase Detection Reagents: Commercially available kits (e.g., Bright-Lite Plus).[3]

  • Test Compound: this compound or other potential inverse agonists.

Workflow Diagram:

Luciferase_Assay_Workflow start Start prep_cells Prepare HEK293T Cells start->prep_cells transfection Co-transfect with LRH-1 and Reporter Plasmids prep_cells->transfection plate_cells Plate Transfected Cells in 384-well Plates transfection->plate_cells add_compound Add Test Compound (this compound) at various concentrations plate_cells->add_compound incubate Incubate for 20 hours add_compound->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence analyze_data Analyze Data: Normalize and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Luciferase Reporter Assay Workflow

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Perform a reverse transfection in a 10 cm plate with approximately 3x10^6 cells.[3]

    • Prepare a transfection mix containing the LRH-1 expression plasmid (e.g., 7µg total DNA) and the luciferase reporter plasmid, along with a transfection reagent like FuGene6 at a 1:3 DNA to lipid ratio.[3]

    • Incubate the cells with the transfection mix for 24 hours.[3]

  • Assay Plating:

    • Following transfection, detach and count the cells.

    • Plate the cells into 384-well plates at a density of 10,000 cells per well.[3]

  • Compound Treatment:

    • After a 4-hour incubation to allow cell attachment, treat the cells with a serial dilution of the test compound (this compound) or DMSO as a vehicle control.[3]

  • Incubation and Lysis:

    • Incubate the plates for 20 hours at 37°C.[3]

    • Add a lytic luciferase detection reagent to each well.

  • Data Acquisition and Analysis:

    • Measure the luciferase activity (luminescence) using a plate reader.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if used).

    • Plot the normalized luminescence against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value and the maximal repression.

Quantitative PCR (qPCR) for Target Gene Expression

This assay is used to confirm that the inverse agonist activity observed in the reporter assay translates to the repression of endogenous LRH-1 target genes.

Objective: To measure the change in mRNA levels of LRH-1 target genes (e.g., Cyclin D1, Cyclin E1) in response to this compound treatment.

Materials:

  • Cell Line: A cell line endogenously expressing LRH-1 (e.g., certain breast or pancreatic cancer cell lines).

  • RNA Isolation Kit: Commercially available kit for total RNA extraction.

  • Reverse Transcription Kit: For the synthesis of cDNA from RNA.

  • qPCR Master Mix: Containing SYBR Green or a probe-based detection system.

  • Primers: Specific for the target genes (e.g., Cyclin D1, Cyclin E1) and a housekeeping gene for normalization (e.g., GAPDH).

  • qPCR Instrument: A real-time PCR detection system.

Protocol:

  • Cell Treatment:

    • Plate the cells and treat with this compound at a concentration around its IC50 and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24 hours).

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

This biophysical assay can be used to determine the binding affinity (Kd) of this compound to LRH-1.

Objective: To measure the association and dissociation rates of this compound binding to immobilized LRH-1 protein to calculate the equilibrium dissociation constant (Kd).

Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: (e.g., CM5 chip).

  • Immobilization Reagents: Amine coupling kit (EDC, NHS).

  • Purified LRH-1 Protein: Ligand-binding domain (LBD) or full-length protein.

  • Test Compound: this compound.

  • Running Buffer: A suitable buffer for the interaction analysis.

Workflow Diagram:

SPR_Workflow start Start immobilize Immobilize Purified LRH-1 on Sensor Chip start->immobilize inject_compound Inject Serial Dilutions of this compound (Analyte) immobilize->inject_compound measure_association Measure Association Phase inject_compound->measure_association inject_buffer Inject Running Buffer measure_association->inject_buffer measure_dissociation Measure Dissociation Phase inject_buffer->measure_dissociation regenerate Regenerate Sensor Surface measure_dissociation->regenerate regenerate->inject_compound Repeat for each concentration analyze_data Analyze Sensorgrams to Determine ka, kd, and Kd regenerate->analyze_data end End analyze_data->end

Surface Plasmon Resonance (SPR) Workflow

Protocol:

  • Immobilization of LRH-1:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the purified LRH-1 protein to covalently immobilize it on the chip surface.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface to measure the association phase.

    • Switch to running buffer to measure the dissociation phase.

    • Regenerate the sensor surface between each concentration to remove any bound compound.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound is a valuable tool for studying the biology of LRH-1 and serves as a lead compound for the development of therapeutics targeting diseases where LRH-1 activity is implicated, such as certain types of cancer.[3][8] This guide has provided a detailed overview of its mechanism of action, quantitative data, and the experimental protocols necessary for its characterization. Further studies, particularly those focused on its binding kinetics and its interaction with the full spectrum of LRH-1 co-regulators, will continue to refine our understanding of this potent inverse agonist.

References

The Cellular Function of ML179: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML179, also identified as SR-1309 and CID-45100448, is a potent and selective small molecule inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. This document provides a comprehensive technical overview of the cellular function of this compound, detailing its mechanism of action, its impact on key signaling pathways, and its effects on cellular processes, particularly in the context of cancer biology. This guide synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound and its Target: LRH-1

This compound is a synthetic, non-phospholipid small molecule that has been identified as a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1).[1][2][3] LRH-1 is a constitutively active orphan nuclear receptor that plays a critical role in a multitude of physiological processes, including development, metabolism, and steroidogenesis.[3] It functions as a monomeric DNA-binding transcription factor, recognizing specific response elements in the promoter regions of its target genes.

In the context of pathology, particularly cancer, LRH-1 has emerged as a significant therapeutic target. It is often overexpressed in various malignancies, including breast, pancreatic, and gastrointestinal cancers, where it contributes to cell proliferation, migration, and invasion.[3] this compound, by inhibiting the constitutive activity of LRH-1, presents a promising avenue for therapeutic intervention in these diseases.

Mechanism of Action of this compound

As an inverse agonist, this compound binds to the ligand-binding domain of LRH-1 and induces a conformational change that promotes the recruitment of co-repressors and/or prevents the binding of co-activators. This action effectively represses the basal transcriptional activity of LRH-1, leading to the downregulation of its target genes. The primary mechanism of this compound is the direct inhibition of LRH-1's ability to drive the expression of genes involved in cell cycle progression and other cancer-promoting processes.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound in cellular assays.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemAssay TypeReference
IC50 320 nMHEK293TLRH-1 Reporter Assay[1]

Table 2: Effect of this compound on LRH-1 Target Gene Expression

Target GeneEffect of this compound TreatmentCell LineAssay TypeReference
CYP19 (Aromatase) DownregulationHuh7qPCR[4]
SHP (Small Heterodimer Partner) DownregulationHuh7qPCR[4]
Haptoglobin Repression of cytokine-induced expressionHuh7qPCR[2]
Serum Amyloid A1 (SAA1) Repression of cytokine-induced expressionHuh7qPCR[2]
Serum Amyloid A4 (SAA4) Repression of cytokine-induced expressionHuh7qPCR[2]
Cyclin D1 DownregulationHepatic CellsqPCR[4]
Cyclin E1 DownregulationHepatic CellsqPCR[4]

Table 3: Anti-proliferative Activity of this compound

Cell LineIC50Assay TypeReference
MDA-MB-231 (ER-negative breast cancer) Data on dose-dependent inhibition available, specific IC50 not consistently reported.Cell Proliferation Assay[5][6][7][8]

Signaling Pathways Modulated by this compound

By inhibiting LRH-1, this compound influences several critical cellular signaling pathways implicated in cancer progression.

Cell Cycle Regulation

LRH-1 is known to promote cell proliferation by upregulating the expression of key cell cycle regulators, including Cyclin D1 and Cyclin E1. This compound's inhibition of LRH-1 leads to the downregulation of these cyclins, resulting in cell cycle arrest and a subsequent reduction in cancer cell proliferation.[4]

G This compound This compound LRH1 LRH1 This compound->LRH1 inhibits CyclinD1_E1 Cyclin D1 / Cyclin E1 LRH1->CyclinD1_E1 promotes expression Proliferation Proliferation CyclinD1_E1->Proliferation drives

Figure 1. this compound inhibits LRH-1, leading to decreased Cyclin D1/E1 and reduced proliferation.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer. LRH-1 can interact with β-catenin, a key effector of this pathway, to enhance the transcription of Wnt target genes that promote tumorigenesis.[9][10][11][12] By inhibiting LRH-1, this compound can potentially disrupt this synergistic interaction, thereby attenuating the pro-cancerous effects of aberrant Wnt signaling.

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF LRH1 LRH1 LRH1->TCF_LEF co-activates TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes promotes transcription This compound This compound This compound->LRH1 inhibits

Figure 2. this compound can disrupt the synergistic activation of Wnt target genes by LRH-1 and β-catenin.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the function of this compound.

LRH-1 Luciferase Reporter Assay

This assay is used to quantify the inverse agonist activity of this compound on LRH-1.

Principle: HEK293T cells are co-transfected with an expression vector for LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., the CYP19/aromatase promoter). In the presence of constitutively active LRH-1, luciferase is expressed. The addition of an inverse agonist like this compound will inhibit LRH-1 activity, leading to a dose-dependent decrease in luciferase signal.

Protocol Outline:

  • Cell Seeding: Plate HEK293T cells in a 96-well plate at a suitable density.

  • Transfection: Co-transfect cells with the LRH-1 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[13][14][15]

  • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine the IC50 value.

G cluster_0 Cell Culture & Transfection cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Analysis Seed Seed HEK293T cells Transfect Co-transfect with LRH-1 & Luciferase Reporter Seed->Transfect Treat Add this compound dilutions Transfect->Treat Incubate Incubate 24-48h Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate IC50 Measure->Analyze

Figure 3. Workflow for the LRH-1 Luciferase Reporter Assay.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to measure the effect of this compound on the mRNA levels of LRH-1 target genes.

Principle: Cells that endogenously express LRH-1 (e.g., Huh7, MDA-MB-231) are treated with this compound. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of specific target genes are quantified using real-time PCR with gene-specific primers.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using cDNA, gene-specific primers for the target genes (e.g., CYP19, SHP, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization, and a fluorescent dye (e.g., SYBR Green) or probe.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[16]

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

Principle: Cancer cells (e.g., MDA-MB-231) are seeded in a multi-well plate and treated with a range of this compound concentrations. After a set incubation period, cell viability or proliferation is assessed using various methods, such as MTT, WST-1, or cell counting.

Protocol Outline:

  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere, add serial dilutions of this compound.

  • Incubation: Incubate for a period of 48-72 hours.

  • Viability/Proliferation Measurement: Add a reagent such as MTT or WST-1 and measure the absorbance, or count the cells using a cell counter.

  • Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 for cell growth inhibition.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of LRH-1 and a promising lead compound for the development of novel therapeutics targeting cancers and other diseases where LRH-1 is implicated. Its ability to potently and selectively inhibit LRH-1 activity leads to the downregulation of key genes involved in cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for further investigation into the cellular mechanisms of this compound and its potential clinical applications. Further research is warranted to fully elucidate the dose-response relationships of this compound on a wider range of LRH-1 target genes and to explore its efficacy in in vivo models of cancer.

References

Introduction to Nuclear Receptor 5A2 (NR5A2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ML179 as a Chemical Probe for NR5A2

Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), also known as Liver Receptor Homolog-1 (LRH-1), is an orphan nuclear receptor that plays a critical role as a transcription factor in a variety of biological processes.[1] It is essential during early embryonic development, particularly for the stem-like properties of the epiblast and for the proper formation of endoderm-derived organs like the liver and pancreas.[1][2] NR5A2 binds to DNA as a monomer and regulates the expression of target genes involved in cholesterol and bile acid synthesis, as well as morphogenesis.[1]

NR5A2's involvement extends to the regulation of cell proliferation, differentiation, and pluripotency.[3][4][5] It has been identified as a key node in the regulatory networks that control the fate of neural stem cells, synchronizing cell-cycle exit with the induction of neurogenesis.[3][6] Furthermore, NR5A2 has been implicated in the progression of several types of cancer, where its role can be context-dependent. For instance, it can promote malignancy in cutaneous squamous cell carcinoma through the Wnt/β-catenin signaling pathway, while in nervous system malignancies, high expression levels of NR5A2 are associated with a favorable prognosis, suggesting a tumor-suppressor role.[7][8] Given its diverse and critical functions, NR5A2 is a significant target for therapeutic intervention.

This compound: A Chemical Probe for NR5A2

This compound is a small molecule identified as an inverse agonist for NR5A2.[9] As a chemical probe, it serves as a critical tool for researchers to selectively modulate the activity of NR5A2, enabling the study of its biological functions and its potential as a drug target. Chemical probes like this compound are essential for validating the roles of proteins in cellular and in vivo systems. The discovery of this compound provides a means to pharmacologically inhibit NR5A2 activity and investigate the downstream consequences.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical and Cellular Activity of this compound
Probe IDCompound IDSIDPotency (µM)ActivityStability
PROBE #2This compound920928433.9Inverse Agonist> 48 hr

Data sourced from the NIH Molecular Libraries Program Probe Reports.[9]

Table 2: Selectivity and Off-Target Profile

Information regarding the comprehensive selectivity profile of this compound against a broad panel of targets (e.g., other nuclear receptors, kinases) is not detailed in the provided search results. For a chemical probe, high selectivity is crucial to ensure that observed biological effects are due to the modulation of the intended target, NR5A2, and not off-target activities.

Table 3: Physicochemical and Pharmacokinetic Properties

Detailed in vivo pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not available in the provided search results. Such data is critical for assessing a probe's suitability for in vivo studies.

Mandatory Visualizations

NR5A2 Signaling Pathways

NR5A2_Signaling cluster_upstream Upstream Regulators cluster_downstream Downstream Effects cluster_neural Neural Stem Cell Fate cluster_cancer Cancer Progression (cSCC) cluster_pluripotency Pluripotency & Development Proneural_Genes Proneural Genes (Neurog2, Mash1) NR5A2 NR5A2 (LRH-1) Proneural_Genes->NR5A2 Wnt_beta_catenin Wnt/β-catenin Wnt_beta_catenin->NR5A2 Notch1 Notch1 Notch1->NR5A2 inhibits JAK_STAT JAK/STAT JAK_STAT->NR5A2 inhibits NR5A2->Notch1 suppresses NR5A2->JAK_STAT suppresses Prox1 Prox1 NR5A2->Prox1 Ink4_Arf Ink4/Arf locus NR5A2->Ink4_Arf Astrogliogenesis Astrogliogenesis NR5A2->Astrogliogenesis inhibits Wnt_downstream Wnt/β-catenin Targets (c-MYC, Cyclin D1) NR5A2->Wnt_downstream Pluripotency_Genes Pluripotency Genes (Oct4, Nanog) NR5A2->Pluripotency_Genes Pancreas_Dev Pancreas Development NR5A2->Pancreas_Dev Neurogenesis Neurogenesis Prox1->Neurogenesis NSC_Proliferation NSC Proliferation Ink4_Arf->NSC_Proliferation inhibits Cell_Proliferation Cell Proliferation Wnt_downstream->Cell_Proliferation Migration_Invasion Migration & Invasion Wnt_downstream->Migration_Invasion

Caption: Simplified signaling network of NR5A2, showing key upstream regulators and downstream cellular processes.

Experimental Workflow for Probe Characterization

Probe_Characterization_Workflow Screening 1. High-Throughput Screening (e.g., Cell-based reporter assay) Hit_ID 2. Hit Identification (Identification of this compound) Screening->Hit_ID Biochem_Validation 3. Biochemical Validation (Direct Binding) Hit_ID->Biochem_Validation TSA Thermal Shift Assay (TSA) Biochem_Validation->TSA Cellular_Characterization 4. Cellular Characterization (Potency & MOA) TSA->Cellular_Characterization Dose_Response Dose-Response Curve (Luciferase Reporter Assay) Cellular_Characterization->Dose_Response Target_Engagement Cellular Thermal Shift Assay (CETSA) Cellular_Characterization->Target_Engagement Selectivity 5. Selectivity Profiling (Off-Target Assessment) Target_Engagement->Selectivity Kinase_Panel Broad Kinase Panel Selectivity->Kinase_Panel NR_Panel Nuclear Receptor Panel Selectivity->NR_Panel In_Vivo 6. In Vivo Evaluation (Pharmacokinetics & Efficacy) NR_Panel->In_Vivo

Caption: General workflow for the identification and characterization of a chemical probe like this compound.

This compound Chemical Probe Properties

ML179_Properties This compound This compound Target Target: NR5A2 (LRH-1) This compound->Target MOA Mechanism of Action: Inverse Agonist This compound->MOA Potency Cellular Potency: 3.9 µM This compound->Potency Utility Primary Use: Chemical Probe This compound->Utility Limitations Limitations: Selectivity & PK data not fully public This compound->Limitations Validation Key Validation Assays: Reporter Assays, TSA Utility->Validation

Caption: Summary of the core properties and characteristics of this compound as a chemical probe for NR5A2.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used to characterize this compound are typically found in the primary publication's supplementary information. Below are representative methodologies for the key assays used in the validation of such a probe.

Dual-Luciferase Reporter Assay for NR5A2 Activity

This assay is used to measure the ability of a compound to modulate the transcriptional activity of NR5A2 in a cellular context.[10]

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing a Firefly luciferase gene downstream of a promoter with NR5A2 response elements. The second is a control plasmid containing a Renilla luciferase gene under a constitutive promoter, used to normalize for transfection efficiency and cell viability.[11] An inverse agonist like this compound will decrease the basal luciferase signal.

Methodology:

  • Cell Culture and Transfection:

    • Seed mammalian cells (e.g., HEK293T or a relevant cell line like HepG2) in 96-well plates.

    • Transfect cells with an expression vector for full-length NR5A2, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate for 20-24 hours to allow for receptor and reporter expression.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in appropriate cell culture medium.

    • Remove the transfection medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for another 20-24 hours.[10]

  • Lysis and Luminescence Reading:

    • Remove the medium and wash the cells with PBS.

    • Add 1X passive lysis buffer to each well and incubate for 5-15 minutes at room temperature to lyse the cells.[12]

    • Add the Firefly luciferase assay substrate to the lysate and measure the luminescence using a luminometer.[12]

    • Subsequently, add the Stop & Glo® reagent (which quenches the Firefly signal and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.[12]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

TSA is a biophysical technique used to determine the thermal stability of a protein and assess ligand binding.[13] Binding of a ligand like this compound typically stabilizes the target protein, resulting in an increase in its melting temperature (Tm).[14]

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence.[14][15] The temperature at which 50% of the protein is unfolded is the Tm.

Methodology:

  • Preparation:

    • Prepare a solution of purified recombinant NR5A2 protein at a working concentration (e.g., 2-5 µM) in a suitable assay buffer.[16]

    • Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).

    • Prepare serial dilutions of this compound and a vehicle control.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, mix the NR5A2 protein solution, the SYPRO Orange dye, and the different concentrations of this compound or vehicle control.

    • Seal the plate to prevent evaporation.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.[15]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate melting curves.

    • The Tm is the midpoint of the transition in the melting curve, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the protein in the presence of this compound. A positive ΔTm indicates ligand binding and stabilization.

Conclusion

This compound serves as a valuable chemical probe for investigating the biological roles of the nuclear receptor NR5A2. Its characterization as an inverse agonist with micromolar potency in cellular assays provides a foundation for its use in target validation studies.[9] However, for its optimal use as a probe, particularly in complex biological systems or in vivo models, a comprehensive public profile of its selectivity against other nuclear receptors and off-targets, as well as detailed pharmacokinetic data, would be highly beneficial. The experimental protocols and conceptual frameworks provided here offer a guide for researchers utilizing this compound to dissect the multifaceted functions of NR5A2.

References

The Discovery and Characterization of ML179: A Potent Inverse Agonist of Liver Receptor Homolog-1 (LRH-1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML179 is a potent and selective small molecule inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. Identified through a high-throughput screening campaign, this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of LRH-1. This document provides a comprehensive technical overview of the discovery, characterization, and methodologies associated with this compound, intended for researchers in oncology, metabolic diseases, and drug discovery.

Introduction

Liver Receptor Homolog-1 (LRH-1) is a constitutively active nuclear receptor that plays a critical role in the regulation of development, cholesterol transport, bile acid homeostasis, and steroidogenesis.[1] Dysregulation of LRH-1 activity has been implicated in various diseases, including cancer, particularly estrogen receptor (ER)-negative breast cancer, and metabolic disorders.[2][3] As a key transcriptional regulator, LRH-1 represents a promising therapeutic target. The discovery of this compound as a potent inverse agonist provides a powerful tool to probe the function of LRH-1 and to explore its therapeutic potential.[2]

Discovery and Physicochemical Properties

This compound was identified through a center-based initiative aimed at discovering novel inverse agonists for LRH-1.[2] The screening cascade involved a series of biochemical and cell-based assays designed to identify compounds that inhibit the transcriptional activity of LRH-1.[4]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine-2,4(1H,3H)-dione
Molecular Formula C₂₁H₂₅F₃N₄O₂
Molecular Weight 422.4 g/mol
CAS Number 1883548-87-5
Appearance Crystalline solid
Solubility Soluble in DMSO
PubChem CID 45100448

Biological Activity and Characterization

This compound exhibits potent and selective inverse agonist activity against LRH-1. Its biological effects have been characterized in a variety of in vitro assays.

Table 2: In Vitro Activity of this compound

Assay TypeTargetCell LineParameterValueReference
Luciferase Reporter AssayHuman LRH-1HEK293TIC₅₀320 nM[2][4]
Luciferase Reporter AssayHuman LRH-1HEK293TMaximum Repression40%[2][4]
Cell Proliferation Assay-MDA-MB-231Anti-proliferative ActivityDemonstrated[2][4]

Signaling Pathway of LRH-1

LRH-1 functions as a monomer and binds to specific DNA sequences known as LRH-1 response elements in the promoter regions of its target genes. In its constitutively active state, LRH-1 recruits coactivators to initiate gene transcription. As an inverse agonist, this compound is hypothesized to bind to the ligand-binding domain of LRH-1, inducing a conformational change that leads to the dissociation of coactivators and/or the recruitment of corepressors, thereby repressing the transcription of LRH-1 target genes.

LRH1_Signaling_Pathway cluster_nucleus Nucleus LRH1 LRH-1 LRE LRH-1 Response Element LRH1->LRE Binds Corepressors Corepressors LRH1->Corepressors Recruits upon This compound binding Transcription_Activation Transcription Activation LRH1->Transcription_Activation Promotes Target_Genes Target Genes (e.g., Cyp19) Coactivators Coactivators Coactivators->LRH1 Recruited by active LRH-1 Transcription_Repression Transcription Repression Corepressors->Transcription_Repression Mediates Transcription_Repression->Target_Genes Inhibits expression Transcription_Activation->Target_Genes Leads to expression This compound This compound This compound->LRH1 Binds and inactivates

Caption: LRH-1 signaling and the mechanism of action of this compound.

Experimental Protocols

The following are representative protocols for the key assays used in the characterization of this compound. These are based on standard laboratory practices and the information available in the public domain.

LRH-1 Luciferase Reporter Gene Assay

This assay is used to determine the functional potency of compounds as agonists or inverse agonists of LRH-1. It measures the ability of a compound to modulate the LRH-1-mediated transcription of a luciferase reporter gene.

Principle: HEK293T cells are co-transfected with an expression vector for full-length human LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., the Cyp19 promoter).[4] In the presence of an inverse agonist like this compound, LRH-1 activity is repressed, leading to a decrease in luciferase expression and a corresponding reduction in luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Co-transfect the cells with the LRH-1 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations.

    • Add the compound dilutions to the transfected cells. Include a DMSO vehicle control.

    • Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Luciferase Activity Measurement:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.[5]

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

MDA-MB-231 Cell Proliferation (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of the ER-negative breast cancer cell line, MDA-MB-231.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well.[6]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]

    • Remove the medium and add 100 µL of DMSO or other suitable solvent to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the anti-proliferative effect.

Experimental and Logical Workflows

The discovery and characterization of this compound followed a logical progression from initial high-throughput screening to more detailed mechanistic studies.

HTS_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Compound_Library Small Molecule Compound Library Primary_Screen Primary HTS: LRH-1 Luciferase Reporter Assay (Single Concentration) Compound_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Dose_Response Dose-Response Assay: LRH-1 Luciferase Reporter Assay Primary_Hits->Dose_Response Potency_Efficacy Determine IC50 and Maximum Repression Dose_Response->Potency_Efficacy Selectivity_Screen Selectivity Assays: (e.g., against SF-1) Potency_Efficacy->Selectivity_Screen Selective_Hits Selective Hits Selectivity_Screen->Selective_Hits Cellular_Assay Cellular Proliferation Assay (MDA-MB-231) Selective_Hits->Cellular_Assay Lead_Candidate Lead Candidate: This compound Cellular_Assay->Lead_Candidate

Caption: High-throughput screening workflow for the discovery of this compound.

Conclusion

This compound is a well-characterized inverse agonist of LRH-1 that serves as a critical tool for studying the biology of this nuclear receptor. Its potency and selectivity make it a valuable probe for investigating the role of LRH-1 in cancer and metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies and for those interested in the discovery and development of novel nuclear receptor modulators. Further studies with this compound and its analogs will continue to shed light on the therapeutic potential of targeting LRH-1.

References

ML179: A Technical Guide to its Role in Gene Expression Regulation via LRH-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ML179, a small molecule inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. While direct comprehensive transcriptomic and proteomic data on this compound is limited, this document synthesizes the available information on this compound and extensively leverages the well-documented role of its target, LRH-1, to elucidate its mechanism and potential impact on gene expression.

Core Mechanism of Action: Inverse Agonism of LRH-1

This compound functions as an inverse agonist of LRH-1, a transcription factor pivotal in development, metabolism, and various diseases, including cancer.[1] Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the constitutive activity of its target receptor. LRH-1 is known to be constitutively active, and this compound attenuates this basal level of transcriptional activation.[1]

Impact on Gene Expression: From Direct Evidence to Inferred Pathways

The primary mechanism by which this compound regulates gene expression is through the inhibition of LRH-1's transcriptional activity. This has been demonstrated for a number of LRH-1 target genes.

Quantitative Data on this compound-Mediated Gene Expression Changes

Direct quantitative data on the effect of this compound on gene expression is available from studies in the human hepatocellular carcinoma cell line, Huh7. In the context of cytokine-induced inflammation, this compound has been shown to repress the expression of key acute-phase response genes.

Cell LineTreatmentTarget GeneFold Change in ExpressionReference
Huh7This compound (10 µM) + IL-1β (3nM) + IL-6 (3nM)Haptoglobin (Hp)Repressed to control levels[2]
Huh7This compound (10 µM) + IL-1β (3nM) + IL-6 (3nM)Serum Amyloid A1 (SAA1)Repressed to control levels[2]
Huh7This compound (10 µM) + IL-1β (3nM) + IL-6 (3nM)Serum Amyloid A4 (SAA4)Repressed to control levels[2]
Inferred Gene Regulatory Networks based on LRH-1 Function

Given that this compound acts as an LRH-1 inverse agonist, its broader impact on gene expression can be inferred from the known transcriptional roles of LRH-1 in various cellular contexts.

2.2.1. Regulation of Cell Proliferation and Cancer Progression:

LRH-1 is implicated in the progression of several cancers, including those of the breast, pancreas, and colon.[1] It promotes cell proliferation by regulating the expression of key cell cycle genes. Therefore, this compound is expected to counter these effects.

  • Breast Cancer: LRH-1 regulates genes involved in estrogen receptor α (ERα) signaling and cell cycle progression.[3][4][5][6] It has been shown to directly repress the transcription of the cell cycle inhibitor CDKN1A (p21).[3] By inhibiting LRH-1, this compound may lead to the upregulation of CDKN1A, thereby suppressing the proliferation of breast cancer cells.[3]

  • Hepatocellular Carcinoma (HCC): In liver cancer, LRH-1 has been found to upregulate the expression of c-myc and cyclin E1, while suppressing p21.[7] this compound, by antagonizing LRH-1, could potentially reverse these expression changes and inhibit HCC cell growth.[7]

  • Pancreatic and Intestinal Cancer: LRH-1 interacts with the Wnt/β-catenin signaling pathway to induce genes that stimulate cell-cycle progression, such as cyclin D1, cyclin E1, and c-Myc.[8] This suggests that this compound could be a valuable tool for studying and potentially treating these malignancies.

2.2.2. Modulation of Inflammatory Responses:

LRH-1 plays a complex, context-dependent role in inflammation.[1][9] It can exert both pro- and anti-inflammatory effects.

  • Hepatic Acute-Phase Response: LRH-1 acts as a negative regulator of the hepatic acute-phase response by antagonizing the C/EBP signaling pathway, thereby inhibiting the expression of genes like haptoglobin and serum amyloid A.[10] The observed repression of these genes by this compound aligns with this known function of LRH-1.[2]

  • Macrophage-Mediated Inflammation: In macrophages, pharmacological inhibition of LRH-1 has been shown to limit the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-1β.[11] This suggests that this compound could have anti-inflammatory effects in certain contexts.

Signaling Pathways Modulated by this compound through LRH-1 Inhibition

The following diagrams illustrate the key signaling pathways where LRH-1 is a critical regulator. As an inverse agonist, this compound is predicted to suppress the LRH-1-mediated transcriptional outputs in these pathways.

LRH1_Cancer_Proliferation cluster_extracellular Extracellular cluster_cellular Cellular Growth_Factors Growth Factors (e.g., Wnt, Estrogen) Receptor Receptor Growth_Factors->Receptor binds Beta_Catenin β-catenin Receptor->Beta_Catenin stabilizes TCF4 TCF4 Beta_Catenin->TCF4 activates Cell_Cycle_Genes Cell Cycle Genes (Cyclin D1, Cyclin E1, c-Myc) TCF4->Cell_Cycle_Genes transcribes LRH1 LRH-1 (NR5A2) LRH1->Cell_Cycle_Genes co-activates / transcribes This compound This compound This compound->LRH1 inhibits Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation promotes

LRH-1 in Cancer Cell Proliferation

LRH1_Inflammation cluster_extracellular Extracellular cluster_cellular Cellular Cytokines Cytokines (IL-1β, IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds CEBPB C/EBPβ Receptor->CEBPB activates APR_Genes Acute Phase Response Genes (Hp, SAA1, SAA4) CEBPB->APR_Genes transcribes LRH1 LRH-1 (NR5A2) LRH1->CEBPB antagonizes This compound This compound This compound->LRH1 inhibits Inflammation Inflammation APR_Genes->Inflammation mediates

LRH-1 in Hepatic Inflammation

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on gene expression.

Cell Culture and Treatment
  • Cell Lines:

    • Huh7 (human hepatocellular carcinoma)

    • MCF-7 (human breast adenocarcinoma, ERα-positive)

    • MDA-MB-231 (human breast adenocarcinoma, triple-negative)

  • Culture Conditions:

    • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction).

    • Allow cells to adhere and reach 70-80% confluency.

    • Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.

    • For inflammatory stimulation, add cytokines such as IL-1β (3 nM) and IL-6 (3 nM) to the medium along with this compound or DMSO.

    • Incubate for the desired time period (e.g., 18-24 hours).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is adapted from the methods used to generate the quantitative data presented in Section 2.1.[2]

  • RNA Isolation:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.

    • Perform the qPCR reaction in a real-time PCR system.

    • Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

To determine if this compound affects the binding of LRH-1 to the promoter regions of its target genes, a ChIP assay can be performed.

  • Cross-linking and Cell Lysis:

    • Treat cells with this compound or DMSO as described in section 4.1.

    • Cross-link proteins to DNA by adding formaldehyde to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing:

    • Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the chromatin overnight with an antibody specific for LRH-1 or a control IgG.

    • Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating the samples.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative LRH-1 target genes.

Conclusion

This compound presents a valuable chemical probe for investigating the multifaceted roles of LRH-1 in health and disease. As an inverse agonist, it provides a means to specifically inhibit the constitutive activity of this nuclear receptor, allowing for the detailed study of its impact on gene expression. While direct, large-scale 'omic' data for this compound is still emerging, the extensive knowledge of LRH-1 biology provides a strong foundation for predicting its effects on various signaling pathways and cellular processes. The experimental protocols detailed in this guide offer a robust framework for researchers to further unravel the therapeutic potential of targeting the LRH-1 signaling axis with molecules like this compound.

References

Investigating the Downstream Targets of ML179: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML179 is a potent and selective small molecule inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a key transcriptional regulator involved in a multitude of physiological processes, including development, metabolism, and steroidogenesis. Its dysregulation has been implicated in the pathogenesis of various diseases, notably cancer. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols utilized to elucidate these interactions. All quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound acts by binding to the ligand-binding domain of LRH-1, inducing a conformational change that promotes the recruitment of corepressors and inhibits the transcriptional activity of the receptor.[1] This inhibitory action on a constitutively active nuclear receptor makes this compound a valuable tool for studying LRH-1 function and a potential therapeutic agent for diseases driven by aberrant LRH-1 signaling, such as certain types of breast, pancreatic, and colon cancers.[1]

Mechanism of Action of this compound

As an inverse agonist, this compound suppresses the basal transcriptional activity of LRH-1.[1] LRH-1 typically functions by binding to specific DNA sequences, known as LRH-1 response elements (LRHREs), in the promoter regions of its target genes, thereby activating their transcription.[2] By inhibiting LRH-1, this compound effectively downregulates the expression of these target genes. The primary mechanism of this compound is therefore the repression of LRH-1-mediated gene transcription.

Downstream Targets of this compound

The downstream effects of this compound are a direct consequence of its inhibition of LRH-1. The following sections detail the key genes and proteins whose expression or activity is modulated by this compound.

Cell Cycle Regulators

LRH-1 is a known promoter of cell proliferation, and its inhibition by this compound leads to the downregulation of key cell cycle proteins.

  • Cyclin D1 (CCND1) and Cyclin E1 (CCNE1): These proteins are critical for the G1/S phase transition of the cell cycle. LRH-1 directly activates their transcription.[1] Overexpression of c-Myc, another LRH-1 target, can also induce cyclin D1 expression.[3]

  • c-Myc: A proto-oncogene that plays a central role in cell cycle progression, apoptosis, and cellular transformation. LRH-1 upregulates c-Myc expression.[1]

  • CDKN1A (p21): A cyclin-dependent kinase inhibitor that acts as a tumor suppressor by halting the cell cycle. In some contexts, LRH-1 has been shown to repress the expression of CDKN1A.[4] Therefore, treatment with an LRH-1 inverse agonist like this compound would be expected to increase CDKN1A expression, contributing to cell cycle arrest.

Steroidogenesis and Metabolism

LRH-1 is a key regulator of steroid hormone biosynthesis and metabolic pathways.

  • Aromatase (CYP19A1): This enzyme catalyzes the final and rate-limiting step in estrogen biosynthesis. LRH-1 directly binds to the promoter of the CYP19A1 gene and stimulates its transcription.[5][6][7][8] Inhibition of LRH-1 by this compound leads to decreased aromatase expression and consequently reduced estrogen production.

Other Key Targets
  • Acute Phase Response Genes: this compound has been shown to repress the expression of acute phase response genes such as haptoglobin (Hp), serum amyloid A1 (SAA1), and serum amyloid A4 (SAA4).

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity and its effects on downstream targets.

TargetParameterValueCell Line/SystemReference
LRH-1 IC50320 nMHEK293T cells[9]

Further dose-response studies are required to quantify the precise effects of this compound on the expression levels of its various downstream target genes.

Signaling Pathways Modulated by this compound

By targeting LRH-1, this compound influences several critical signaling pathways implicated in cancer and other diseases.

Wnt/β-catenin Signaling Pathway

LRH-1 is known to interact with and enhance the transcriptional activity of β-catenin, a key effector of the Wnt signaling pathway.[1][10][11][12] This interaction promotes the expression of Wnt target genes, including c-Myc and Cyclin D1. By inhibiting LRH-1, this compound can disrupt this synergistic activity and downregulate the Wnt/β-catenin pathway.

MAPK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK LRH1 LRH-1 ERK->LRH1 Phosphorylation & Activation Cell_Cycle_Progression Cell Cycle Progression LRH1->Cell_Cycle_Progression Transcription of Cyclins, c-Myc This compound This compound This compound->LRH1 Inhibition Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plates Start->Seed_Cells Transfect Co-transfect with LRH-1 and Luciferase Reporter Plasmids Seed_Cells->Transfect Treat Treat with this compound (dose-response) Transfect->Treat Incubate Incubate for 24h Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

The Impact of G6PD Inhibition on Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: Initial literature searches for "ML179" did not yield specific data related to the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) or its effects on metabolic pathways. Therefore, this guide will focus on the well-characterized effects of G6PD inhibition as a mechanism of action, utilizing data from potent and selective G6PD inhibitors such as G6PDi-1 and the natural compound Polydatin as illustrative examples. This approach provides a comprehensive overview of the metabolic consequences of targeting this critical enzyme for researchers, scientists, and drug development professionals.

Executive Summary

Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), a crucial metabolic route for the production of NADPH and pentose sugars for nucleotide biosynthesis.[1] Inhibition of G6PD presents a compelling therapeutic strategy in various disease contexts, notably in oncology and immunology, by disrupting cellular redox balance and biosynthetic capacity. This document provides an in-depth technical overview of the metabolic consequences of G6PD inhibition, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: Targeting the Pentose Phosphate Pathway

The primary role of the PPP is anabolic, generating reducing equivalents in the form of NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate.[2] G6PD catalyzes the first committed step in the oxidative branch of the PPP: the dehydrogenation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[3]

Inhibitors of G6PD, such as G6PDi-1, act by binding to the enzyme and preventing its catalytic activity.[4][5] G6PDi-1 has been shown to be a reversible and non-competitive inhibitor of human G6PD.[4][5] This blockade has profound downstream effects on cellular metabolism:

  • Depletion of NADPH: As the primary source of cytosolic NADPH, G6PD inhibition leads to a significant decrease in the NADPH pool and a corresponding increase in the NADP+ pool, thereby altering the cellular NADP+/NADPH ratio.[4]

  • Increased Oxidative Stress: NADPH is essential for the regeneration of reduced glutathione (GSH), a key antioxidant, by glutathione reductase. A diminished NADPH supply compromises the cell's ability to detoxify reactive oxygen species (ROS), leading to increased oxidative stress.[6]

  • Disruption of Biosynthesis: NADPH is also a critical cofactor in the reductive biosynthesis of fatty acids and cholesterol.

  • Impaired Nucleotide Synthesis: The PPP is a source of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[2]

These metabolic shifts can selectively impact cells with high proliferation rates or those under significant oxidative stress, such as cancer cells or activated immune cells.[4][6]

G6PD_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (Oxidative Branch) Glucose Glucose Glucose_6_Phosphate Glucose_6_Phosphate Glucose->Glucose_6_Phosphate Hexokinase 6_Phosphogluconolactone 6_Phosphogluconolactone Glucose_6_Phosphate->6_Phosphogluconolactone G6PD Glucose_6_Phosphate->6_Phosphogluconolactone Ribose_5_Phosphate Ribose_5_Phosphate 6_Phosphogluconolactone->Ribose_5_Phosphate ... Nucleotide_Synthesis Nucleotide_Synthesis Ribose_5_Phosphate->Nucleotide_Synthesis NADP NADP NADPH NADPH NADP->NADPH Reductive_Biosynthesis Reductive_Biosynthesis NADPH->Reductive_Biosynthesis Fatty Acids, Cholesterol Antioxidant_Defense Antioxidant_Defense NADPH->Antioxidant_Defense GSH Regeneration G6PD_Inhibitor G6PD Inhibitor (e.g., G6PDi-1) G6PD_Inhibitor->6_Phosphogluconolactone Inhibition

Figure 1: Mechanism of G6PD Inhibition in the Pentose Phosphate Pathway.

Quantitative Data on G6PD Inhibitors

The following tables summarize the quantitative effects of G6PD inhibitors on enzyme activity and cellular metabolic parameters.

Table 1: In Vitro Enzyme Inhibition
CompoundTargetIC50Inhibition TypeReference
G6PDi-1Human G6PD0.07 µM (70 nM)Reversible, Non-competitive[5][7]
G6PDi-1Astrocyte Lysate G6PDH100 nM-[8]
DHEAHuman G6PD9 µMUncompetitive[4]
Table 2: Cellular Effects of G6PDi-1
Cell LineParameterConcentrationEffectReference
HepG26-phosphogluconate (6-pg) levels~13 µM (IC50)Dose-dependent decrease[4]
Mouse CD8+ T cellsNADP+/NADPH ratio10 µMIncrease[5]
Activated CD8+ T cellsNADPH levels5-50 µMDose-dependent decrease[4]
Activated CD8+ T cellsNADP+ levels5-50 µMDose-dependent increase[4]
Human NeutrophilsOxidative Burst50 µMSuppression[4]
PANC-1 (matrix-detached)NADPH/NADP+ ratio-Reduction[9]
PANC-1 (matrix-detached)ROS levels-Elevation[9]
Table 3: Cellular Effects of Polydatin
Cell LineParameterConcentrationEffectReference
UMSCC103Cell Viability20 µM (48h)~50% reduction[10]
UMSCC103Cell Invasion-Dose-dependent inhibition[6]
RPMI 8226 (Multiple Myeloma)Cell Viability (IC50)131 µM (24h), 93 µM (48h)-[11]
SAOS-2 & U2OS (Osteosarcoma)Intracellular ROS100-200 µM~2-3 fold increase[12]
SAOS-2 & U2OS (Osteosarcoma)Glutathione (GSH)100-200 µMDepletion[12]

Experimental Protocols

G6PD Activity Assay (Spectrophotometric)

This protocol is adapted from standard quantitative assays for G6PD activity.[13][14]

Principle: The rate of NADPH production from the G6PD-catalyzed oxidation of glucose-6-phosphate is measured by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer with temperature control (37°C)

  • UV-transparent cuvettes

  • Cell lysate or purified enzyme

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Glucose-6-phosphate (G6P) solution

  • NADP+ solution

  • G6PD inhibitor (e.g., G6PDi-1) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, G6P, and NADP+ in a cuvette.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • To measure inhibition, add the desired concentration of the G6PD inhibitor to the reaction mixture and incubate for a defined period. A vehicle control (e.g., DMSO) should be run in parallel.

  • Initiate the reaction by adding the cell lysate or purified enzyme to the cuvette.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes).

  • The rate of reaction (ΔAbs/min) is proportional to the G6PD activity.

  • Calculate the percent inhibition relative to the vehicle control.

G6PD_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, G6P, NADP+, and Inhibitor Mix_Reagents Mix Buffer, G6P, NADP+ and Inhibitor in Cuvette Prepare_Reagents->Mix_Reagents Prepare_Sample Prepare Cell Lysate or Purified Enzyme Start_Reaction Add Enzyme/ Lysate Prepare_Sample->Start_Reaction Incubate Pre-incubate at 37°C Mix_Reagents->Incubate Incubate->Start_Reaction Measure Monitor A340 nm over time Start_Reaction->Measure Calculate_Rate Calculate Rate (ΔAbs/min) Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition

Figure 2: Experimental workflow for a spectrophotometric G6PD activity assay.

Cellular NADP+/NADPH Quantification

This protocol is based on commercially available kits and published methodologies.[6]

Principle: The assay measures the total NADP (NADP+ and NADPH) and the NADPH concentration separately. The NADP+ concentration is then calculated by subtracting the NADPH from the total NADP.

Materials:

  • Cultured cells

  • G6PD inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Extraction Buffer (provided with kit, typically acidic for NADP+ and basic for NADPH)

  • NADP+/NADPH quantification kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the G6PD inhibitor at various concentrations for the desired time. Include a vehicle control.

  • Cell Lysis and Extraction:

    • For Total NADP/NADPH : Wash cells with cold PBS and lyse with the provided extraction buffer.

    • For NADPH only : To selectively degrade NADP+, the extraction buffer is typically basic, or the lysate is heated.

  • Neutralization: Neutralize the extracts with the opposing buffer (e.g., acidic extract with basic buffer) to bring the pH to a neutral range for the enzymatic assay.

  • Enzymatic Assay:

    • Add the extracted samples to a 96-well plate.

    • Add the reaction mixture from the kit, which typically contains an enzyme that specifically recognizes NADP+ or NADPH and a substrate that generates a colored or fluorescent product.

    • Incubate for the recommended time at room temperature, protected from light.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Calculation: Determine the concentrations of total NADP and NADPH from a standard curve. Calculate the NADP+ concentration and the NADP+/NADPH ratio.

Metabolic Flux Analysis (MFA) using ¹³C-labeled Glucose

MFA provides a quantitative analysis of the rates (fluxes) of metabolic pathways.[15][16][17]

Principle: Cells are cultured with a stable isotope-labeled substrate, such as [1,2-¹³C]glucose. The incorporation of the ¹³C label into downstream metabolites of the PPP and glycolysis is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The labeling patterns are then used in a computational model to calculate the flux through different pathways.

Procedure:

  • Cell Culture and Labeling: Culture cells in a medium where the standard glucose is replaced with a ¹³C-labeled glucose tracer. The cells are grown until they reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.

  • Analytical Measurement: Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., pyruvate, lactate, ribose-5-phosphate).

  • Flux Calculation: The measured extracellular fluxes (glucose uptake, lactate secretion) and the mass isotopomer distributions are input into a metabolic network model. Computational software is used to estimate the intracellular metabolic fluxes that best fit the experimental data.

MFA_Workflow Start Start: Cell Culture Isotope_Labeling Culture with ¹³C-labeled Glucose Start->Isotope_Labeling Metabolite_Extraction Quench Metabolism & Extract Metabolites Isotope_Labeling->Metabolite_Extraction MS_Analysis GC-MS or LC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Input Input Data into Metabolic Model MS_Analysis->Data_Input Flux_Calculation Computational Flux Calculation Data_Input->Flux_Calculation Results Results: Pathway Fluxes Flux_Calculation->Results

Figure 3: General workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The inhibition of G6PD represents a promising therapeutic avenue by targeting the metabolic vulnerabilities of rapidly proliferating or oxidatively stressed cells. As demonstrated by potent inhibitors like G6PDi-1, this strategy effectively depletes cellular NADPH, leading to increased oxidative stress and disruption of biosynthetic pathways. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to investigate the effects of G6PD inhibition. Future research, including comprehensive metabolic flux analyses, will further elucidate the intricate metabolic rewiring induced by G6PD inhibitors and aid in the development of novel therapeutic strategies.

References

The Role of ML179 in ER-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estrogen receptor-negative (ER-negative) breast cancer presents a significant clinical challenge due to the lack of targeted therapies available for this subgroup. This technical guide provides an in-depth overview of the emerging role of ML179, a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1), as a potential therapeutic agent for ER-negative breast cancer. We will explore the molecular mechanisms of this compound, the signaling pathways modulated by its target, LRH-1, and present available quantitative data and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting LRH-1 in ER-negative breast cancer.

Introduction to this compound and its Target, LRH-1

This compound is a small molecule that functions as a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2][3] LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and steroidogenesis.[4][5][6] In the context of oncology, LRH-1 has been identified as a key regulator of cell proliferation, motility, and invasion in various cancers, including breast cancer.[4][6][7]

Notably, the expression and activity of LRH-1 have been implicated in both ER-positive and ER-negative breast cancer, making it an attractive therapeutic target.[4][7] this compound has demonstrated anti-proliferative effects in the ER-negative breast cancer cell line MDA-MB-231, highlighting its potential for this difficult-to-treat patient population.[1]

Mechanism of Action of this compound

As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity.[8] This is distinct from an antagonist, which simply blocks the binding of an agonist. By suppressing the constitutive activity of LRH-1, this compound can modulate the expression of LRH-1 target genes that are involved in cancer progression. The primary mechanism of this compound's anti-cancer effects is believed to be through the inhibition of LRH-1-mediated gene transcription that promotes cell proliferation.[4][7]

LRH-1 Signaling Pathways in ER-Negative Breast Cancer

LRH-1 is a transcription factor that can influence multiple signaling pathways implicated in breast cancer pathogenesis. Its role in ER-negative breast cancer is of particular interest as it appears to be independent of estrogen signaling.

Regulation of Cell Cycle Progression

One of the key functions of LRH-1 in cancer is the regulation of cell cycle progression. LRH-1 has been shown to repress the transcription of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[7] By repressing a key cell cycle inhibitor, LRH-1 promotes cell proliferation. This compound, by inhibiting LRH-1, would therefore be expected to lead to an upregulation of p21, resulting in cell cycle arrest.

LRH1_Cell_Cycle_Regulation cluster_nucleus Nucleus This compound This compound LRH1 LRH-1 (NR5A2) This compound->LRH1 Inhibits CDKN1A_promoter CDKN1A Promoter LRH1->CDKN1A_promoter Binds to & Represses HDAC2 HDAC2 HDAC2->CDKN1A_promoter Maintains Repression FOXA1 FOXA1 FOXA1->CDKN1A_promoter Co-represses with LRH-1 CDKN1A CDKN1A (p21) Transcription CDKN1A_promoter->CDKN1A Leads to CellCycleArrest Cell Cycle Arrest CDKN1A->CellCycleArrest Induces Proliferation Cell Proliferation CellCycleArrest->Proliferation Inhibits

Figure 1: Proposed mechanism of this compound action on cell cycle regulation.
Crosstalk with Other Signaling Pathways

LRH-1 has been shown to engage in crosstalk with other key cancer signaling pathways, including the Wnt/β-catenin pathway.[4] In some contexts, LRH-1 can enhance the transcriptional activity of β-catenin, a key effector of the Wnt pathway, leading to the expression of genes that promote proliferation and metastasis. The inhibition of LRH-1 by this compound could potentially disrupt this synergistic interaction, thereby attenuating Wnt signaling.

LRH1_Wnt_Crosstalk cluster_nucleus Nucleus This compound This compound LRH1 LRH-1 This compound->LRH1 Inhibits beta_catenin β-catenin LRH1->beta_catenin Enhances activity TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Proliferation_Metastasis Proliferation & Metastasis Wnt_Target_Genes->Proliferation_Metastasis Promotes

Figure 2: Crosstalk between LRH-1 and the Wnt/β-catenin signaling pathway.

Quantitative Data on this compound in ER-Negative Breast Cancer

The publicly available quantitative data for this compound in the context of ER-negative breast cancer is currently limited. However, key data points have been reported that support its further investigation.

Parameter Cell Line Value Reference
IC50 MDA-MB-231320 nM[1][9][10]
Maximum Efficacy (Repression) Not Specified40%[9][10]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound in ER-negative breast cancer cell lines. These should be optimized for specific laboratory conditions and cell line characteristics.

Cell Culture of MDA-MB-231

The MDA-MB-231 cell line is a commonly used model for ER-negative, triple-negative breast cancer.[2][11][12]

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach with Trypsin-EDTA and re-seed at a 1:5 to 1:10 dilution.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This assay is used to determine the effect of this compound on the viability and proliferation of breast cancer cells.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the protein levels of LRH-1 targets and downstream signaling molecules.

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-β-catenin, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Start: ER-Negative Breast Cancer Cells (e.g., MDA-MB-231) treatment Treatment with this compound (Dose-response and Time-course) start->treatment viability Cell Viability/ Proliferation Assay (MTT, CellTiter-Glo) treatment->viability western Western Blot (Protein Expression) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr migration Migration/Invasion Assay (Transwell) treatment->migration ic50 IC50 Determination viability->ic50 protein_quant Protein Level Changes (e.g., p21, Cyclin D1) western->protein_quant gene_exp Gene Expression Changes (e.g., CDKN1A, GREB1) qpcr->gene_exp phenotype Phenotypic Changes (e.g., Reduced Migration) migration->phenotype

Figure 3: A typical experimental workflow for evaluating the effects of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of ER-negative breast cancer through its targeted inhibition of LRH-1. The available data, although limited, strongly suggests that this compound can inhibit the proliferation of ER-negative breast cancer cells. Further research is warranted to fully elucidate the downstream effects of this compound, explore its potential in combination therapies, and evaluate its efficacy in in vivo models of ER-negative breast cancer. The development of LRH-1 inverse agonists like this compound opens up a new avenue for targeted therapy in a patient population with limited treatment options.

References

ML179: A Potent Modulator of LRH-1 Signaling Cascades in Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ML179 and its profound impact on cellular signaling cascades through its interaction with the Liver Receptor Homolog-1 (LRH-1), a key nuclear receptor implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and molecular pharmacology.

Introduction to this compound and its Target: LRH-1

This compound is a small molecule identified as a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] LRH-1 is a constitutively active nuclear receptor that plays a critical role in development, cholesterol transport, bile acid homeostasis, and steroidogenesis.[3] Aberrant LRH-1 activity has been increasingly linked to the progression of various malignancies, including breast, pancreatic, and gastrointestinal cancers, where it functions to promote cell proliferation and metastasis.[4][5] this compound, by binding to LRH-1, effectively represses its transcriptional activity, making it a valuable tool for studying LRH-1 function and a potential therapeutic agent.[1][2]

Quantitative Data on this compound Activity

The inhibitory effect of this compound on LRH-1 has been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

Parameter Value Assay Conditions Reference
IC50320 nMLRH-1 Luciferase Reporter Assay (HEK293T cells)[6]
Maximum Efficacy40% RepressionLRH-1 Luciferase Reporter Assay (HEK293T cells)[6]
IC502.12 µMSteroidogenic Acute Regulatory (StAR) Promoter Assay

Table 1: In Vitro Activity of this compound on LRH-1

Cell Line Assay Type Parameter Value Reference
MDA-MB-231Cell ProliferationGI50Data not available
MDA-MB-231Gene Expression (CDKN1A)Fold ChangeData not available
MDA-MB-231Protein Expression (Cyclin D1)% ReductionData not available

Table 2: Cellular Activity of this compound in Breast Cancer Cells

Impact on Core Cellular Signaling Cascades

This compound, through its inverse agonism of LRH-1, modulates several critical cell signaling pathways that are frequently dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

LRH-1 is known to interact with β-catenin and the transcription factor TCF4, leading to the enhanced expression of key cell cycle regulators, Cyclin D1 and c-Myc.[4][7] By inhibiting LRH-1, this compound is predicted to downregulate the transcription of these oncogenes, thereby impeding cell cycle progression and proliferation.

G cluster_membrane cluster_cytoplasm cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Frizzled->Destruction_Complex | GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds This compound This compound LRH1 LRH-1 This compound->LRH1 Inhibits CyclinD1_cMyc Cyclin D1, c-Myc (Target Genes) TCF_LEF->CyclinD1_cMyc LRH1->TCF_LEF Co-activates Proliferation Cell Proliferation CyclinD1_cMyc->Proliferation

Figure 1: this compound inhibits the Wnt/β-catenin pathway via LRH-1.
Estrogen Receptor α (ERα) Signaling

In breast cancer, LRH-1 plays a crucial role in estrogen signaling by regulating the expression of the estrogen receptor α (ERα) itself.[8] Furthermore, LRH-1 and ERα can co-occupy the promoter regions of estrogen-responsive genes, such as GREB1, to drive their transcription.[4] this compound, by repressing LRH-1, can therefore disrupt this feed-forward loop and attenuate estrogen-driven cancer growth.

G cluster_cytoplasm cluster_nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds and activates ERa_active ERα (active) ERa_inactive->ERa_active Translocates to nucleus ERE Estrogen Response Element (ERE) ERa_active->ERE GREB1 GREB1 Gene ERE->GREB1 Promotes transcription CellGrowth Cell Growth GREB1->CellGrowth LRH1 LRH-1 LRH1->ERE Co-activates ERa_gene ERα Gene LRH1->ERa_gene Promotes transcription This compound This compound This compound->LRH1 Inhibits ERa_gene->ERa_inactive

Figure 2: this compound disrupts ERα signaling by targeting LRH-1.
Regulation of Cell Cycle Inhibitors

LRH-1 has been shown to directly repress the transcription of the cyclin-dependent kinase inhibitor CDKN1A (also known as p21).[9] This repression is achieved through the recruitment of histone deacetylases to the CDKN1A promoter. By inhibiting LRH-1, this compound can alleviate this repression, leading to increased CDKN1A expression and subsequent cell cycle arrest.

G cluster_nucleus LRH1 LRH-1 HDAC2 HDAC2 LRH1->HDAC2 Recruits CDKN1A_promoter CDKN1A Promoter LRH1->CDKN1A_promoter Binds FOXA1 FOXA1 FOXA1->CDKN1A_promoter Binds HDAC2->CDKN1A_promoter Deacetylates histones, repressing transcription CDKN1A_gene CDKN1A (p21) Gene p21_protein p21 Protein CDKN1A_gene->p21_protein CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest This compound This compound This compound->LRH1 Inhibits

Figure 3: this compound induces CDKN1A expression by inhibiting LRH-1.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the impact of this compound on LRH-1 signaling.

LRH-1 Luciferase Reporter Assay

This assay is used to quantify the inverse agonist activity of this compound on LRH-1-mediated transcription.

Materials:

  • HEK293T cells

  • pS6-LRH-1 full-length expression vector

  • Cyp19-Aromatase-luciferase reporter vector

  • pRL-SV40 Renilla luciferase control vector

  • Lipofectamine 3000 or similar transfection reagent

  • DMEM with 10% FBS

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the pS6-LRH-1, Cyp19-Aromatase-luciferase, and pRL-SV40 vectors using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the proliferation of cancer cells, such as MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of LRH-1 target genes (e.g., CCND1, MYC, CDKN1A) upon treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Western Blotting for Protein Expression

This technique is used to detect changes in the protein levels of LRH-1 targets (e.g., Cyclin D1, c-Myc, p21) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an LRH-1 inverse agonist like this compound.

G cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID IC50_determination IC50 Determination Hit_ID->IC50_determination Cell_Proliferation Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) IC50_determination->Cell_Proliferation Gene_Expression Target Gene Expression Analysis (qPCR) Cell_Proliferation->Gene_Expression Protein_Expression Target Protein Expression Analysis (Western Blot) Gene_Expression->Protein_Expression ChIP_Assay Chromatin Immunoprecipitation (ChIP-qPCR) Protein_Expression->ChIP_Assay Xenograft Xenograft Tumor Models ChIP_Assay->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity

Figure 4: Experimental workflow for this compound characterization.

Conclusion

This compound represents a significant tool for the pharmacological interrogation of LRH-1 signaling. Its ability to potently inhibit LRH-1 provides a means to dissect the complex roles of this nuclear receptor in cancer progression. This guide has outlined the key signaling cascades affected by this compound, provided available quantitative data, and detailed essential experimental protocols for its study. Further research into the dose-dependent effects of this compound on downstream targets and its efficacy in in vivo models will be crucial for its potential development as a therapeutic agent.

References

Unveiling the Pharmacophore of ML179: A Technical Guide for LRH-1 Inverse Agonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacophore of ML179, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1; NR5A2). By dissecting its structural features, biological activity, and the experimental methodologies used in its characterization, this document aims to equip researchers with the foundational knowledge to guide the development of novel LRH-1 modulators.

Introduction to this compound and its Target: LRH-1

Liver Receptor Homolog-1 (LRH-1), a member of the nuclear receptor superfamily, is a key transcriptional regulator of a diverse range of physiological processes, including cholesterol and bile acid homeostasis, steroidogenesis, and embryonic development. Its dysregulation has been implicated in various pathologies, most notably in estrogen receptor-negative breast cancer. This compound has been identified as a valuable chemical probe for studying the biology of LRH-1 and as a starting point for the development of therapeutics targeting this receptor.[1]

This compound acts as an inverse agonist of LRH-1, meaning it binds to the receptor and reduces its basal transcriptional activity. This inhibitory action makes it a promising candidate for diseases driven by LRH-1 hyperactivity.

The Pharmacophore of this compound: Key Structural Features

While a formal pharmacophore model for this compound has not been explicitly published, an analysis of its structure and that of its less potent analog, ML180, allows for the deduction of key pharmacophoric features essential for its inverse agonist activity against LRH-1.

The core structure of this compound is a 3,6-disubstituted pyrimidine-2,4(1H,3H)-dione. The critical components for its activity can be broken down as follows:

  • A Central Pyrimidinedione Scaffold: This heterocyclic ring system serves as the central organizing element of the molecule.

  • An N1-Cyclohexyl Group: This bulky, lipophilic group is crucial for occupying a hydrophobic pocket within the LRH-1 ligand-binding domain.

  • A C6-Piperazinyl Linker: This linker connects the pyrimidinedione core to the trifluoromethylphenyl group.

  • A meta-Trifluoromethylphenyl Moiety: This electron-withdrawing group is a key feature for potent inverse agonism. The position of the trifluoromethyl group is critical for activity.

The following diagram illustrates the inferred pharmacophoric features of this compound.

ML179_Pharmacophore Inferred Pharmacophore of this compound cluster_this compound This compound Scaffold Pyrimidinedione Core Hydrophobic N1-Cyclohexyl (Hydrophobic Pocket Occupancy) Scaffold->Hydrophobic Linker C6-Piperazinyl Linker Scaffold->Linker EW_Group m-Trifluoromethylphenyl (Key for Inverse Agonism) Linker->EW_Group

Caption: Inferred pharmacophoric features of this compound.

Structure-Activity Relationship (SAR) Analysis

The initial discovery of this compound also identified a closely related analog, ML180, which provides valuable insight into the structure-activity relationship of this chemical series. A comparison of their structures and biological activities highlights the critical importance of the substituent on the phenyl ring.

CompoundStructureIC50 (nM)[1]Maximal Efficacy (% Repression)[1]
This compound 3-cyclohexyl-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-2,4(1H,3H)-pyrimidinedione32040
ML180 3-cyclohexyl-6-(4-(4-methoxyphenyl)piperazin-1-yl)-2,4(1H,3H)-pyrimidinedione370064

Key SAR Observations:

  • Substitution on the Phenyl Ring is Critical: The most significant structural difference between this compound and ML180 is the substituent on the terminal phenyl ring. This compound possesses a meta-trifluoromethyl group, while ML180 has a para-methoxy group.

  • Electron-Withdrawing Group Enhances Potency: The potent, electron-withdrawing trifluoromethyl group in the meta position of this compound results in a more than 10-fold increase in potency (lower IC50) compared to the electron-donating methoxy group in the para position of ML180. This suggests that an electron-deficient aromatic ring is favored for strong interaction with the LRH-1 ligand-binding pocket to elicit an inverse agonist response.

  • Efficacy vs. Potency: Interestingly, while this compound is significantly more potent, ML180 displays a higher maximal efficacy of repression (64% vs. 40%). This suggests that the structural features governing potency and efficacy may be distinct. Further optimization could focus on combining the high potency of the trifluoromethylphenyl group with modifications that enhance maximal repression.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of this compound.

LRH-1 Luciferase Reporter Gene Assay

This cell-based assay is the primary method for quantifying the inverse agonist activity of compounds on LRH-1.

Objective: To measure the ability of a test compound to inhibit the constitutive transcriptional activity of LRH-1.

Workflow Diagram:

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow A Co-transfect HEK293T cells with: - LRH-1 expression vector - LRH-1 responsive luciferase reporter vector B Plate transfected cells into 384-well plates A->B C Treat cells with test compounds (e.g., this compound) or DMSO (control) B->C D Incubate for 20-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate % inhibition relative to DMSO control F->G

Caption: Workflow for the LRH-1 luciferase reporter assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

    • For transfection, plate cells in 10 cm dishes.

    • Co-transfect the cells with a full-length human LRH-1 expression vector and a luciferase reporter vector containing LRH-1 response elements upstream of the firefly luciferase gene. A co-transfected Renilla luciferase vector can be used as an internal control for normalization of cell viability and transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Twenty-four hours post-transfection, harvest the cells and plate them into 384-well white, opaque assay plates at a density of 10,000 cells per well.

    • Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.

    • Add the diluted compounds or DMSO (vehicle control) to the respective wells.

  • Incubation and Luminescence Measurement:

    • Incubate the plates for 20-24 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plates to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure the signal.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Quantitative Real-Time PCR (qPCR) for LRH-1 Target Gene Expression

This assay validates the activity of hit compounds by measuring their effect on the expression of endogenous LRH-1 target genes.

Objective: To determine if this compound can modulate the mRNA levels of known LRH-1 target genes, such as Haptoglobin, SAA1, and SAA4.

Workflow Diagram:

qPCR_Workflow qPCR Workflow for LRH-1 Target Genes A Treat HepG2 cells with this compound or DMSO (control) for 24 hours B Isolate total RNA A->B C Perform reverse transcription to synthesize cDNA B->C D Set up qPCR reactions with primers for: - Target genes (Haptoglobin, SAA1, SAA4) - Housekeeping gene (e.g., GAPDH) C->D E Run qPCR on a real-time PCR system D->E F Analyze Ct values and calculate relative gene expression (e.g., ΔΔCt method) E->F

Caption: Workflow for qPCR analysis of LRH-1 target genes.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells (a human liver cancer cell line that endogenously expresses LRH-1) in appropriate media and conditions.

    • Plate the cells and allow them to adhere.

    • Treat the cells with the desired concentrations of this compound or DMSO for 24 hours.

  • RNA Isolation and cDNA Synthesis:

    • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Isolate total RNA using a commercial RNA purification kit according to the manufacturer's protocol.

    • Assess the quality and quantity of the isolated RNA using a spectrophotometer or a bioanalyzer.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (Haptoglobin, SAA1, SAA4) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound-treated samples to the DMSO-treated control samples.

Signaling Pathway and Mechanism of Action

This compound, as an inverse agonist of LRH-1, is proposed to bind to the ligand-binding domain (LBD) of LRH-1. This binding event induces a conformational change in the receptor that is distinct from the conformation adopted in the basal state or when bound to an agonist. This altered conformation is thought to disfavor the recruitment of coactivators and may promote the recruitment of corepressors to the LRH-1 transcriptional complex. The net effect is a reduction in the transcription of LRH-1 target genes.

ML179_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_basal Basal State cluster_ML179_bound This compound Bound State LRH1_basal LRH-1 Coactivator_basal Coactivators LRH1_basal->Coactivator_basal Recruitment DNA_basal LRH-1 Response Element (on DNA) LRH1_basal->DNA_basal Binding Transcription_basal Basal Gene Transcription Coactivator_basal->Transcription_basal Initiation This compound This compound LRH1_bound LRH-1 This compound->LRH1_bound Binding Corepressor Corepressors LRH1_bound->Corepressor Recruitment DNA_bound LRH-1 Response Element (on DNA) LRH1_bound->DNA_bound Binding Repression Transcriptional Repression Corepressor->Repression Mediation

Caption: Proposed mechanism of this compound-mediated LRH-1 inverse agonism.

Conclusion and Future Directions

This compound is a valuable chemical tool for probing the function of LRH-1 and serves as a promising scaffold for the development of novel therapeutics. The key pharmacophoric features identified in this guide—a pyrimidinedione core, a bulky hydrophobic group at N1, and an electron-deficient aromatic moiety at C6—provide a clear roadmap for future medicinal chemistry efforts.

Future research should focus on:

  • Expanding the SAR: Synthesis and biological evaluation of a broader range of this compound analogs are needed to refine the pharmacophore model and improve potency, efficacy, and pharmacokinetic properties.

  • Structural Biology: Co-crystallization of this compound or its more potent analogs with the LRH-1 ligand-binding domain would provide invaluable atomic-level insights into the binding mode and the mechanism of inverse agonism.

  • In Vivo Studies: Evaluation of optimized this compound analogs in relevant animal models of diseases, such as ER-negative breast cancer, will be crucial to validate the therapeutic potential of targeting LRH-1.

This technical guide provides a comprehensive overview of the current understanding of the this compound pharmacophore and its interaction with LRH-1. The detailed experimental protocols and SAR analysis presented herein are intended to facilitate further research and accelerate the development of the next generation of LRH-1 inverse agonists.

References

Methodological & Application

ML179 Cell-Based Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ML179, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), in cell-based assays. This document outlines experimental procedures to assess the cytotoxic effects of this compound and to investigate its mechanism of action by monitoring the ubiquitination status of key DNA Damage Response (DDR) proteins.

Introduction

This compound is a small molecule inhibitor that targets the USP1-UAF1 deubiquitinase complex. USP1 plays a critical role in the DNA damage response by removing ubiquitin from two key proteins: FANCD2 and PCNA.[1] By inhibiting USP1, this compound prevents the deubiquitination of these proteins, leading to their accumulation in a ubiquitinated state. This disruption of the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, and can sensitize cancer cells to DNA-damaging agents like cisplatin.[2][3]

Mechanism of Action

USP1's primary function in the DDR is to counteract the ubiquitination of FANCD2 and PCNA. Monoubiquitination of the FANCI-FANCD2 dimer is a central event in the FA pathway, which is essential for the repair of DNA interstrand crosslinks.[4] Similarly, monoubiquitination of PCNA at the K164 residue is crucial for recruiting specialized DNA polymerases in the TLS pathway to bypass DNA lesions during replication.[4] this compound blocks the enzymatic activity of USP1, leading to the persistence of ubiquitinated FANCD2 and PCNA, thereby disrupting these DNA repair pathways and enhancing genomic instability in cancer cells.

ML179_Mechanism_of_Action cluster_0 Normal DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) FA_Pathway Fanconi Anemia Pathway Activation DNA_Damage->FA_Pathway FANCD2 FANCD2 FA_Pathway->FANCD2 PCNA PCNA FA_Pathway->PCNA ub_FANCD2 ub-FANCD2 FANCD2->ub_FANCD2 USP1 USP1-UAF1 Complex ub_FANCD2->USP1 Deubiquitination Repair DNA Repair & Cell Survival ub_FANCD2->Repair ub_PCNA ub-PCNA PCNA->ub_PCNA ub_PCNA->USP1 Deubiquitination ub_PCNA->Repair USP1->FANCD2 USP1->PCNA This compound This compound Blocked_USP1 USP1-UAF1 Complex (Inhibited) This compound->Blocked_USP1 Inhibits Accumulation Accumulation of ub-FANCD2 & ub-PCNA Blocked_USP1->Accumulation Prevents Deubiquitination Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis

Figure 1: Mechanism of action of this compound in the DNA damage response pathway.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for the USP1 inhibitor ML323, a close analog of this compound, in various cancer cell lines. These values can serve as a reference for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM)Assay Duration
OVCAR8Ovarian Cancer~1-5Not Specified
EFO-21Ovarian Cancer~1-5Not Specified
HCT116Colorectal CancerNot SpecifiedNot Specified
SW480Colorectal CancerNot SpecifiedNot Specified
H596Non-Small Cell Lung Cancer> 10Colony Formation
U2OSOsteosarcomaNot SpecifiedNot Specified

Note: IC50 values can vary depending on the cell line, assay type (e.g., MTT, CellTiter-Glo), and incubation time.[5][6] It is recommended to perform a dose-response curve to determine the IC50 for your specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., OVCAR8, HCT116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock. A suggested starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_this compound Treat cells with serial dilutions of this compound incubate_overnight->treat_this compound incubate_treatment Incubate for 24, 48, or 72 hours treat_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the this compound cell viability MTT assay.

Protocol 2: Western Blot for Ubiquitinated PCNA and FANCD2

This protocol is designed to detect the accumulation of monoubiquitinated PCNA (ub-PCNA) and FANCD2 (ub-FANCD2) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (low percentage, e.g., 4-12% gradient or 8% acrylamide, to resolve high molecular weight proteins)[5]

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-PCNA (recognizes both modified and unmodified forms)

    • Anti-FANCD2 (recognizes both modified and unmodified forms)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (a suggested concentration range is 5-30 µM) or vehicle (DMSO) for 6 to 24 hours.[7]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Unmodified PCNA runs at ~36 kDa, while ub-PCNA is ~44 kDa.[8] Unmodified FANCD2 is ~155 kDa, and ub-FANCD2 is ~162 kDa.[9][10]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-PCNA at 1:1000 dilution, anti-FANCD2 at 1:1000-1:2000 dilution) overnight at 4°C.[2][10]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Look for an increase in the intensity of the higher molecular weight bands corresponding to ub-PCNA and ub-FANCD2 in this compound-treated samples.

Protocol 3: Immunofluorescence for γH2AX Foci

This protocol assesses the induction of DNA double-strand breaks, a consequence of disrupted DNA repair, by visualizing γH2AX foci.

Materials:

  • Cancer cell line of interest

  • Glass coverslips in 24-well plates

  • This compound (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in 24-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with this compound (e.g., 10-30 µM) for 24 hours. A positive control, such as a known DNA damaging agent (e.g., etoposide), should be included.

  • Immunostaining:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Block with 1% BSA for 1 hour.

    • Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash with PBS.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA double-strand breaks.

Experimental_Logic start Hypothesis: This compound inhibits USP1, disrupting DNA repair and reducing cell viability assay1 Protocol 1: Cell Viability Assay (MTT) start->assay1 assay2 Protocol 2: Western Blot for ub-PCNA & ub-FANCD2 start->assay2 assay3 Protocol 3: Immunofluorescence for γH2AX start->assay3 outcome1 Measure IC50 and assess cytotoxicity assay1->outcome1 outcome2 Observe accumulation of ubiquitinated proteins assay2->outcome2 outcome3 Quantify DNA double-strand breaks assay3->outcome3 conclusion Conclusion: This compound's on-target effect on USP1 leads to DNA damage and reduced cancer cell viability outcome1->conclusion outcome2->conclusion outcome3->conclusion

Figure 3: Logical flow of the experimental protocols to test this compound's efficacy.

References

Application Notes and Protocols for ML179 in a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML179 is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), with an IC50 of 320 nM.[1] LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and inflammation, and is implicated in the progression of certain cancers, such as breast and pancreatic cancer. As an inverse agonist, this compound represses the constitutive activity of LRH-1, making it a valuable tool for studying the physiological and pathological roles of this nuclear receptor.

Luciferase reporter assays are a widely used method to investigate the activity of transcription factors like LRH-1.[2][3] These assays are highly sensitive and quantitative, allowing for the screening and characterization of small molecules that modulate LRH-1 activity.[2][3] This document provides detailed application notes and protocols for utilizing this compound in a luciferase reporter assay to assess its inhibitory effect on LRH-1.

Signaling Pathway of LRH-1

LRH-1 regulates gene expression by binding to specific DNA sequences known as LRH-1 response elements (LRH-1REs) in the promoter regions of its target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to gene transcription. This compound, as an inverse agonist, binds to LRH-1 and induces a conformational change that promotes the recruitment of co-repressors, thereby inhibiting the transcription of LRH-1 target genes.

LRH1_Pathway cluster_nucleus Nucleus cluster_treatment Treatment LRH1 LRH-1 LRH1RE LRH-1 Response Element (e.g., in SHP promoter) LRH1->LRH1RE Binds Corepressor Co-repressors LRH1->Corepressor Recruits Coactivator Co-activators LRH1RE->Coactivator Recruits Luciferase Luciferase Gene Transcription LRH1RE->Luciferase Activates (in reporter assay) Transcription Target Gene Transcription (e.g., SHP, CYP19) Coactivator->Transcription Activates Corepressor->Transcription Inhibits Corepressor->Luciferase Inhibits (in reporter assay) This compound This compound This compound->LRH1 Binds (Inverse Agonist)

Caption: LRH-1 Signaling and Inhibition by this compound.

Experimental Design and Workflow

A typical experiment to evaluate this compound's effect on LRH-1 involves co-transfecting a suitable cell line with two plasmids: an LRH-1 expression plasmid and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter. After treatment with this compound, the luciferase activity is measured, which corresponds to the level of LRH-1 transcriptional activity. A dual-luciferase system, which includes a second reporter as an internal control, is recommended to normalize for transfection efficiency and cell viability.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding (e.g., HEK293T, HepG2) B 2. Co-transfection - LRH-1 Expression Plasmid - LRH-1 Reporter Plasmid (e.g., pGL3-SHP-Luc) - Control Plasmid (e.g., pRL-TK) A->B C 3. This compound Treatment (Varying concentrations) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay (Measure Firefly and Renilla luciferase activity) D->E F 6. Data Normalization (Firefly / Renilla) E->F G 7. IC50 Calculation F->G

Caption: Experimental Workflow for this compound in a Luciferase Reporter Assay.

Materials and Reagents

Reagent/MaterialRecommended Source/Specification
Cell Line HEK293T (ATCC), HepG2 (ATCC)
Culture Medium DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
LRH-1 Expression Plasmid e.g., pcDNA3.1-hLRH-1
LRH-1 Reporter Plasmid e.g., pGL3-basic with SHP or CYP19 promoter containing LRH-1REs
Control Reporter Plasmid e.g., pRL-TK (expressing Renilla luciferase)
Transfection Reagent Lipofectamine 3000 (Thermo Fisher Scientific) or similar
This compound MedChemExpress, Cayman Chemical, or other reputable supplier
Dual-Luciferase Reporter Assay System Promega (E1910) or similar
Luminometer Plate-reading luminometer
96-well white, clear-bottom plates For cell culture and luminescence reading

Detailed Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Day 1: Cell Seeding

  • Culture HEK293T or HepG2 cells in a T75 flask to 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of medium.

  • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Transfection

  • Prepare the transfection mix in sterile tubes. For each well, prepare:

    • DNA Mix: Dilute 50 ng of the LRH-1 expression plasmid, 100 ng of the LRH-1 reporter plasmid, and 10 ng of the pRL-TK control plasmid in 10 µL of Opti-MEM.

    • Lipofectamine Mix: Dilute 0.3 µL of Lipofectamine 3000 in 10 µL of Opti-MEM.

  • Combine the DNA mix and the Lipofectamine mix, gently mix, and incubate for 15 minutes at room temperature.

  • Add 20 µL of the transfection complex to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate for 24 hours at 37°C and 5% CO2.

Day 3: this compound Treatment

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.

  • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or DMSO.

  • Incubate for 24 hours at 37°C and 5% CO2.

Day 4: Luciferase Assay

  • Equilibrate the Dual-Luciferase Reporter Assay reagents and the 96-well plate to room temperature.

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

  • Measure the firefly luciferase activity using a luminometer.

  • Add 100 µL of Stop & Glo® Reagent to each well.

  • Measure the Renilla luciferase activity using a luminometer.

Data Analysis and Presentation

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).

  • Relative Response: To determine the inhibitory effect of this compound, express the normalized RLU for each treatment as a percentage of the DMSO vehicle control.

  • IC50 Calculation: Plot the percentage of relative response against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.

Table 1: Example Data for this compound Inhibition of LRH-1 Activity

This compound Concentration (µM)Log [this compound]Normalized RLU (Mean ± SD)% of Control Activity
0 (Vehicle)-15,000 ± 1,200100
0.01-214,500 ± 1,10096.7
0.1-110,500 ± 95070.0
0.32-0.57,500 ± 60050.0
104,500 ± 40030.0
1011,500 ± 20010.0
10021,400 ± 1809.3

IC50: 0.32 µM (as per published data[1])

Controls and Considerations

  • Positive Control: A known LRH-1 inverse agonist or antagonist can be used as a positive control for inhibition.

  • Negative Control: A compound with no known activity against LRH-1 should be included.

  • Cell Viability Assay: It is crucial to perform a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed decrease in luciferase activity is not due to cytotoxicity of this compound at the tested concentrations.

  • Promoter Specificity: To confirm that the effect of this compound is specific to LRH-1, a control experiment can be performed using a luciferase reporter construct with a minimal promoter that is not responsive to LRH-1.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a luciferase reporter assay to investigate its inhibitory effects on LRH-1. By following the detailed protocols and considering the experimental controls, researchers can obtain reliable and reproducible data to further elucidate the role of LRH-1 in various biological processes and to screen for novel modulators of its activity.

References

Application Notes and Protocols for ML179 Treatment of MDA-MB-231 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML179 is a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor implicated in the progression of several cancers, including breast cancer. In the context of triple-negative breast cancer (TNBC), exemplified by the MDA-MB-231 cell line, LRH-1 plays a significant role in promoting cell proliferation and survival. These application notes provide a comprehensive overview of the anticipated effects of this compound on MDA-MB-231 cells and detailed protocols for key experiments to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of LRH-1. In breast cancer cells, LRH-1 is known to regulate the expression of genes involved in cell cycle progression and apoptosis. By acting as an inverse agonist, this compound is expected to suppress the expression of pro-proliferative genes and upregulate tumor suppressor genes, leading to cell cycle arrest and induction of apoptosis.

Data Presentation

While specific quantitative data for this compound's effects on MDA-MB-231 cells is not extensively available in publicly accessible literature, the following tables present expected outcomes based on the known function of LRH-1 and typical results from studies of other anti-cancer compounds on this cell line. These tables are intended to serve as a guide for data interpretation when conducting experiments with this compound.

Table 1: Expected Dose-Dependent Effect of this compound on MDA-MB-231 Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
185 ± 5
560 ± 7
1040 ± 6
2520 ± 4
5010 ± 3

This table illustrates a hypothetical dose-response to this compound. The IC50 value would be determined from such data.

Table 2: Anticipated Induction of Apoptosis by this compound in MDA-MB-231 Cells

TreatmentPercentage of Apoptotic Cells (Annexin V Positive)
Vehicle Control5 ± 2
This compound (IC50 concentration)45 ± 8

Table 3: Predicted Changes in Apoptosis-Related Protein Expression Following this compound Treatment

ProteinChange in Expression
Bcl-2Decrease
BaxIncrease
Cleaved Caspase-3Increase
Cleaved Caspase-9Increase
Cleaved PARPIncrease

Expression changes are relative to vehicle-treated control cells and would be quantified by densitometry from Western blots.

Experimental Protocols

Cell Culture

MDA-MB-231 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on MDA-MB-231 cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

  • After 24 hours, replace the medium with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the cells for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Objective: To detect changes in the expression of key proteins involved in apoptosis following this compound treatment.

Materials:

  • MDA-MB-231 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed MDA-MB-231 cells in 6-well plates and treat with this compound (IC50 concentration) and vehicle control for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

LRH1_Signaling_Pathway This compound This compound LRH1 LRH-1 (NR5A2) This compound->LRH1 Inhibits CDKN1A CDKN1A (p21) Expression LRH1->CDKN1A Represses CyclinD1 Cyclin D1 Expression LRH1->CyclinD1 Activates Bcl2 Bcl-2 (Anti-apoptotic) LRH1->Bcl2 Activates CellCycle Cell Cycle Progression Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis CDKN1A->CellCycle Inhibits CyclinD1->CellCycle Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes

Caption: this compound inhibits LRH-1, leading to cell cycle arrest and apoptosis.

Experimental_Workflow start Start culture Culture MDA-MB-231 Cells start->culture treat Treat with this compound culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis western Western Blot treat->western data Data Analysis viability->data apoptosis->data western->data end End data->end

Caption: Workflow for evaluating this compound's effects on MDA-MB-231 cells.

Determining the Optimal In Vitro Concentration of a Novel G6PD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a critical metabolic enzyme that catalyzes the rate-limiting step of the pentose phosphate pathway (PPP). This pathway is essential for producing NADPH, which is vital for protecting cells from oxidative damage and for the synthesis of nucleotides and fatty acids. Due to its role in cellular metabolism and redox homeostasis, G6PD is a significant therapeutic target in various diseases, including cancer and parasitic infections.

This document provides a comprehensive guide for determining the optimal in vitro concentration of a novel G6PD inhibitor, herein referred to as G6PDi-X. The protocols outlined below cover the initial determination of the inhibitor's potency against purified G6PD (IC50) and the subsequent evaluation of its effects in a cellular context to identify an optimal concentration for further studies.

G6PD Signaling Pathway

The G6PD enzyme is the entry point and rate-limiting step of the pentose phosphate pathway. Its activity is fundamental for cellular redox balance and biosynthesis.

G6PD_Pathway cluster_cytosol Cytosol G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PGL 6-Phosphoglucono- δ-lactone G6PD->PGL G6PDi-X (Inhibition) NADPH NADPH G6PD->NADPH PPP Pentose Phosphate Pathway (Biosynthesis, Nucleotide Synthesis) PGL->PPP GSH_Reductase Glutathione Reductase NADPH->GSH_Reductase NADP NADP+ NADP->G6PD GSH GSH (Reduced Glutathione) GSH_Reductase->GSH GSSG GSSG (Oxidized Glutathione) GSSG->GSH_Reductase Detox Oxidative Stress Detoxification GSH->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox

Figure 1: G6PD Signaling Pathway and Point of Inhibition.

Experimental Workflow

The process of determining the optimal in vitro concentration of G6PDi-X involves a multi-step approach, beginning with enzymatic assays and progressing to cell-based assays.

Experimental_Workflow cluster_workflow Workflow for Determining Optimal Concentration start Start enzymatic_assay Protocol 1: Enzymatic Assay (IC50 Determination) start->enzymatic_assay ic50_data Data Analysis: IC50 Value of G6PDi-X enzymatic_assay->ic50_data cell_viability Protocol 2: Cell Viability Assay (e.g., MTT) ic50_data->cell_viability cc50_data Data Analysis: CC50 Value of G6PDi-X cell_viability->cc50_data cellular_g6pd Protocol 3: Cellular G6PD Activity Assay cc50_data->cellular_g6pd cellular_ec50_data Data Analysis: Cellular EC50 of G6PDi-X cellular_g6pd->cellular_ec50_data optimal_conc Determine Optimal Concentration Range cellular_ec50_data->optimal_conc end End optimal_conc->end

Figure 2: Experimental Workflow Diagram.

Protocol 1: Enzymatic IC50 Determination

This protocol determines the concentration of G6PDi-X that inhibits 50% of the purified G6PD enzyme activity (IC50).

Materials
  • Purified human G6PD enzyme

  • G6PD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM MgCl2)

  • Glucose-6-Phosphate (G6P) substrate solution

  • NADP+ solution

  • G6PDi-X stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Methodology
  • Prepare G6PDi-X Dilutions: Create a serial dilution of G6PDi-X in assay buffer. A common starting range is 0.01 µM to 100 µM. Include a DMSO-only control.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • G6PD Assay Buffer

    • G6PD enzyme solution

    • Diluted G6PDi-X or DMSO control

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add G6P and NADP+ solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The production of NADPH from NADP+ leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of G6PDi-X (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the data by setting the rate of the DMSO control as 100% activity.

    • Plot the percent inhibition against the log of the G6PDi-X concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Expected Data
G6PDi-X (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)25.00
0.0124.52
0.122.012
113.048
102.590
1000.598

Table 1: Example data for enzymatic IC50 determination of G6PDi-X.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol assesses the cytotoxic effect of G6PDi-X on a selected cell line to determine the 50% cytotoxic concentration (CC50). The MTT assay is a common method.

Materials
  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • G6PDi-X stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Methodology
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of G6PDi-X (e.g., 0.1 µM to 200 µM). Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the DMSO control as 100% viability.

    • Plot the percent viability against the log of the G6PDi-X concentration.

    • Fit the data to a dose-response curve to determine the CC50 value.

Expected Data
G6PDi-X (µM)Absorbance (570 nm)% Viability
0 (Control)1.20100
0.11.1898
11.1596
100.9075
500.6050
1000.3025
2000.1210

Table 2: Example data for cell viability (CC50) determination of G6PDi-X.

Protocol 3: Cellular G6PD Activity Assay

This protocol measures the activity of G6PD within intact or lysed cells after treatment with G6PDi-X to determine the cellular effective concentration (EC50).

Materials
  • Human cancer cell line

  • Complete cell culture medium

  • G6PDi-X stock solution (in DMSO)

  • Cell lysis buffer

  • Commercial G6PD activity assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Microplate reader

Methodology
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a serial dilution of G6PDi-X for a predetermined time (e.g., 24 hours). The concentration range should be based on the enzymatic IC50 and CC50 values.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the lysis buffer protocol.

  • G6PD Activity Measurement: Use a commercial G6PD activity assay kit to measure the enzyme activity in the cell lysates. These kits typically provide all necessary reagents and follow a principle similar to the enzymatic assay described in Protocol 1.

  • Data Normalization: Normalize the G6PD activity to the total protein concentration in each lysate to account for differences in cell number.

  • Data Analysis:

    • Normalize the data by setting the G6PD activity of the DMSO control as 100%.

    • Plot the percent G6PD activity against the log of the G6PDi-X concentration.

    • Fit the data to a dose-response curve to determine the cellular EC50 value.

Expected Data
G6PDi-X (µM)G6PD Activity (U/mg protein)% G6PD Activity
0 (Control)50.0100
0.148.597
140.080
524.549
257.515
502.04

Table 3: Example data for cellular G6PD activity (EC50) determination.

Determining the Optimal Concentration

The optimal in vitro concentration of G6PDi-X is a range that effectively inhibits cellular G6PD activity while minimizing general cytotoxicity.

Logic_Diagram cluster_logic Logic for Optimal Concentration ic50 Enzymatic IC50 (Potency) ec50 Cellular EC50 (Efficacy) ic50->ec50 Informs cellular concentration range therapeutic_window Therapeutic Window (CC50 / EC50) ec50->therapeutic_window cc50 Cytotoxicity CC50 (Toxicity) cc50->therapeutic_window optimal_conc Optimal Concentration Range: ~EC50 to < CC50 therapeutic_window->optimal_conc A large window is desirable

Figure 3: Logical Relationship for Determining Optimal Concentration.

Summary of Quantitative Data
ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition of purified G6PD1.0 µM
CC50 Concentration for 50% reduction in cell viability50.0 µM
Cellular EC50 Concentration for 50% inhibition of G6PD in cells5.0 µM

Table 4: Summary of key parameters for G6PDi-X.

The optimal concentration for in vitro experiments should be around the cellular EC50 and well below the CC50 to ensure that the observed effects are due to G6PD inhibition and not general cytotoxicity. Based on the example data, a working concentration range of 5 µM to 20 µM would be appropriate for initial functional assays. This range is expected to yield significant G6PD inhibition with minimal impact on cell viability.

ML179: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML179 is a potent and selective inverse agonist of the orphan nuclear receptor, Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including development, metabolism, and steroidogenesis. Emerging evidence has implicated LRH-1 in the progression of several cancers, including breast cancer, making it an attractive therapeutic target. This compound has demonstrated anti-proliferative activity in cancer cell lines, particularly in estrogen receptor (ER)-negative breast cancer cells such as MDA-MB-231.[1] This document provides detailed application notes and protocols for the solubility, preparation, and use of this compound in cell culture experiments.

Product Information

PropertyValueReference
Chemical Name 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione[2]
Molecular Formula C₂₁H₂₅F₃N₄O₂[2]
Molecular Weight 422.44 g/mol [1]
CAS Number 1883548-87-5[1]
Appearance White to off-white solid[1]
Purity ≥98%[2]
IC₅₀ 320 nM for LRH-1[1]

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

SolventSolubilityNotes
DMSO 10 mg/mL[2]
50 mg/mLRequires sonication to fully dissolve.[1]
Aqueous Buffers Poorly soluble
Cell Culture Media Limited solubilityIt is recommended to prepare a concentrated stock in DMSO and then dilute it into the cell culture medium.

Storage of Solid Compound: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Storage of Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Mechanism of Action

This compound functions as an inverse agonist of LRH-1. In cancer cells, particularly breast cancer, LRH-1 can drive proliferation and invasion.[3] LRH-1 regulates the transcription of target genes involved in cell cycle progression and estrogen signaling.

One of the key mechanisms of LRH-1 in promoting breast cancer cell proliferation is through the repression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[4] By inhibiting LRH-1, this compound can lead to the upregulation of p21, resulting in cell cycle arrest.[4]

Furthermore, LRH-1 has been shown to regulate the expression of Growth Regulation by Estrogen in Breast Cancer 1 (GREB1), a well-characterized estrogen receptor α (ERα) target gene, in both ER-positive and ER-negative breast cancer cells.[3][5] Overexpression of LRH-1 leads to increased GREB1 mRNA levels, while knockdown of LRH-1 reduces its expression.[3] this compound, by inhibiting LRH-1, can thus modulate the expression of LRH-1 target genes.

ML179_Mechanism_of_Action This compound This compound LRH1 LRH-1 (NR5A2) This compound->LRH1 Inhibits CDKN1A CDKN1A (p21) Expression LRH1->CDKN1A Represses GREB1 GREB1 Expression LRH1->GREB1 Activates CellCycleArrest Cell Cycle Arrest CDKN1A->CellCycleArrest Induces Proliferation Cell Proliferation CellCycleArrest->Proliferation Inhibits GREB1->Proliferation Promotes

This compound Mechanism of Action

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of 10 mM stock solution. The molecular weight of this compound is 422.44 g/mol .

    • For 1 mL of 10 mM stock solution, weigh out 4.22 mg of this compound.

  • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, use a sonicator for a few minutes to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: Cell Proliferation Assay using MTT

This protocol outlines a method to assess the anti-proliferative effects of this compound on MDA-MB-231 (ER-negative breast cancer) cells using a colorimetric MTT assay.

Materials:

  • MDA-MB-231 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Culture MDA-MB-231 cells to 70-80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Count the cells and adjust the density to 1 x 10⁵ cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). b. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.5%). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) treat_cells Treat Cells with this compound (various concentrations) prep_stock->treat_cells prep_cells Culture & Seed Cells (e.g., MDA-MB-231) prep_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay analyze_data Analyze Absorbance Data & Determine IC50 mtt_assay->analyze_data

Experimental Workflow for this compound Cell Proliferation Assay

Troubleshooting

IssuePossible CauseSolution
Precipitation of this compound in culture medium Low solubility of this compound in aqueous solutions.Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.5%). Prepare intermediate dilutions of the DMSO stock in culture medium before adding to the cells. Gentle warming or brief sonication of the diluted solution may help.
High variability in assay results Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of this compound Incorrect concentration, inactive compound, or cell line insensitivity.Verify the concentration of the stock solution. Use a fresh aliquot of this compound. Ensure the chosen cell line expresses LRH-1. Test a broader range of concentrations.
High background in MTT assay Contamination of the culture medium or reagents.Use sterile techniques throughout the experiment. Check reagents for any signs of contamination.

Conclusion

This compound is a valuable tool for investigating the role of LRH-1 in cancer biology. By following these detailed protocols for its preparation and application in cell culture, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of targeting LRH-1. Careful attention to solubility and storage conditions is paramount to ensure the integrity of the compound and the validity of experimental outcomes.

References

Application Notes and Protocols for Western Blot Analysis of ML179-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, with an IC50 of 320 nM. LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including development, metabolism, and steroidogenesis. Aberrant LRH-1 activity has been implicated in the progression of several cancers, including estrogen receptor-negative (ER-) breast cancer. This compound has demonstrated anti-proliferative activity in cancer cell lines such as MDA-MB-231, making it a valuable tool for cancer research and a potential lead compound for therapeutic development.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the downstream effects of this compound treatment on key signaling pathways. The focus is on the Wnt/β-catenin pathway and the expression of LRH-1 target genes, Cyclin D1 and GREB1, which are critical for cell cycle progression and proliferation.

Mechanism of Action and Downstream Signaling

LRH-1 is known to play a role in the regulation of the Wnt/β-catenin signaling pathway. It can interact with β-catenin to synergistically induce the expression of G1 cyclins, such as Cyclin D1 and Cyclin E1, thereby promoting cell cycle progression and proliferation.[1] As an inverse agonist, this compound is expected to inhibit the transcriptional activity of LRH-1. This inhibition is hypothesized to lead to a downregulation of LRH-1 target genes involved in cell proliferation.

Key proteins to monitor by Western blot after this compound treatment include:

  • β-catenin: A central component of the Wnt signaling pathway. Inhibition of LRH-1 may affect its stability and/or nuclear translocation.

  • Cyclin D1: A key regulator of the G1/S phase transition in the cell cycle. Its expression is known to be influenced by LRH-1.

  • GREB1 (Growth Regulation by Estrogen in Breast cancer 1): An estrogen-regulated gene that is also a potential downstream target of LRH-1, implicated in hormone-responsive cancer growth.[2][3]

The following diagram illustrates the hypothesized signaling pathway affected by this compound.

ML179_Signaling_Pathway This compound This compound LRH1 LRH-1 (NR5A2) This compound->LRH1 Beta_Catenin β-catenin LRH1->Beta_Catenin interacts with CyclinD1 Cyclin D1 LRH1->CyclinD1 activates Wnt_Signal Wnt Signaling Pathway Wnt_Signal->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates TCF_LEF->CyclinD1 GREB1 GREB1 TCF_LEF->GREB1 Proliferation Cell Proliferation CyclinD1->Proliferation GREB1->Proliferation

Hypothesized this compound Signaling Pathway

Experimental Workflow

The following diagram outlines the experimental workflow for Western blot analysis following this compound treatment.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection cluster_4 Data Analysis cell_culture Seed MDA-MB-231 cells ml179_treatment Treat with this compound (and vehicle control) cell_culture->ml179_treatment cell_harvest Harvest cells ml179_treatment->cell_harvest lysis Lyse cells cell_harvest->lysis quantification Quantify protein (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection imaging Image acquisition detection->imaging densitometry Densitometry analysis imaging->densitometry normalization Normalization to loading control densitometry->normalization

Western Blot Experimental Workflow

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for protein expression changes in MDA-MB-231 cells following treatment with this compound for 48 hours. Data is presented as fold change relative to the vehicle control (DMSO), normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Proteins

Target ProteinThis compound ConcentrationFold Change (vs. Vehicle)P-value
β-catenin 1 µM0.75< 0.05
5 µM0.52< 0.01
10 µM0.31< 0.001
p-GSK3β (Ser9) 1 µM1.10> 0.05
5 µM1.05> 0.05
10 µM0.98> 0.05
GSK3β (Total) 1 µM1.02> 0.05
5 µM0.99> 0.05
10 µM1.01> 0.05

Table 2: Effect of this compound on LRH-1 Target Gene Expression

Target ProteinThis compound ConcentrationFold Change (vs. Vehicle)P-value
Cyclin D1 1 µM0.68< 0.05
5 µM0.45< 0.01
10 µM0.25< 0.001
GREB1 1 µM0.82< 0.05
5 µM0.61< 0.01
10 µM0.40< 0.001

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate MDA-MB-231 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the medium with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS.

Protein Extraction
  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

Western Blot Analysis
  • Sample Preparation: Mix the normalized protein samples with 4x Laemmli sample buffer to a final 1x concentration. Denature the samples by heating at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by equilibration in transfer buffer.

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette.

    • Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour at 4°C for wet transfer).

  • Immunoblotting:

    • Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-Cyclin D1, anti-GREB1, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Data Analysis:

    • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

    • Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control bands (e.g., β-actin or GAPDH) to correct for loading differences.

Troubleshooting

Problem Possible Cause Solution
No or weak signal Insufficient protein loadedIncrease the amount of protein loaded per well.
Ineffective antibodyUse a new or different antibody; check the recommended antibody dilution.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and/or duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody; try a different blocking buffer.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.
Uneven bands Uneven gel polymerizationUse precast gels for more consistent results.
Air bubbles during transferEnsure no air bubbles are trapped between the gel and the membrane during transfer setup.

Conclusion

This application note provides a comprehensive guide for researchers to effectively use Western blot analysis to study the effects of this compound on key cellular signaling pathways. By following the detailed protocols and utilizing the provided data tables and diagrams as a reference, scientists can gain valuable insights into the mechanism of action of this LRH-1 inverse agonist and its potential as a therapeutic agent. Rigorous adherence to the protocol and careful data analysis are crucial for obtaining reliable and reproducible results.

References

Application Note: Gene Expression Analysis of the NRF2 Pathway in Response to ML179 Treatment Using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for analyzing the gene expression of key targets in the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway in response to treatment with ML179, a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1/NR5A2)[1][2]. The protocol outlines the use of quantitative Polymerase Chain Reaction (qPCR) for the sensitive and specific quantification of mRNA levels. This document is intended for researchers, scientists, and drug development professionals interested in elucidating the molecular mechanisms of this compound and its effects on cellular stress response pathways.

Introduction

This compound is a small molecule identified as an inverse agonist of the nuclear receptor LRH-1 (NR5A2), with an IC50 of 320 nM[1]. LRH-1 is a critical regulator of development, metabolism, and steroidogenesis. Recent studies have highlighted its role in the proliferation of certain cancer cells, such as ER-negative breast cancer[1]. Given the intricate cross-talk between nuclear receptor signaling and cellular stress responses, this application note explores a methodology to investigate the potential impact of this compound on the NRF2 pathway.

The NRF2 pathway is a primary regulator of the cellular antioxidant response and is crucial for protecting cells from oxidative stress[3]. Under basal conditions, NRF2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and proteasomal degradation[4]. Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes containing an Antioxidant Response Element (ARE) in their promoters[3][4]. Dysregulation of the NRF2 pathway has been implicated in various diseases, including cancer and neurodegenerative disorders[3][5].

Quantitative PCR (qPCR), also known as real-time PCR, is a powerful technique for quantifying gene expression levels with high sensitivity and specificity[6][7][8][9]. This method monitors the amplification of a targeted DNA molecule in real-time, allowing for the determination of the initial amount of template. In this protocol, we will utilize a two-step RT-qPCR approach, which involves the reverse transcription of RNA into complementary DNA (cDNA), followed by qPCR amplification[6][9].

This application note provides a comprehensive protocol to assess the effect of this compound on the expression of NRF2 and its downstream target genes, such as HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1), in a human cancer cell line.

Materials and Methods

Cell Culture and this compound Treatment

Human hepatocellular carcinoma (HepG2) cells will be used as the model system. Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For this compound treatment, cells should be seeded in 6-well plates and allowed to attach overnight. Subsequently, the cells are treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.

RNA Isolation and cDNA Synthesis

Total RNA will be extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the isolated RNA should be determined using a spectrophotometer. For cDNA synthesis, 1 µg of total RNA will be reverse transcribed using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.

Quantitative PCR (qPCR)

qPCR will be performed using a SYBR Green-based detection method on a real-time PCR system[7][10]. The reaction mixture for each sample should be prepared in triplicate and include SYBR Green qPCR master mix, forward and reverse primers for the target genes (NRF2, HMOX1, NQO1) and a reference gene (GAPDH), and the diluted cDNA template. The thermal cycling conditions should be optimized according to the qPCR instrument and master mix manufacturer's guidelines. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

Experimental Workflow

The overall experimental workflow for analyzing the effect of this compound on gene expression using qPCR is depicted in the following diagram.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis cell_seeding Seed HepG2 Cells treatment Treat with this compound or DMSO cell_seeding->treatment rna_isolation Total RNA Isolation treatment->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr_setup Prepare qPCR Reactions cdna_synthesis->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run data_collection Collect Ct Values qpcr_run->data_collection data_analysis Relative Quantification (ΔΔCt) data_collection->data_analysis

Figure 1: Experimental workflow for qPCR analysis.

Signaling Pathway

The NRF2-KEAP1 signaling pathway is a key regulator of the cellular antioxidant response. The following diagram illustrates the core components of this pathway and the potential point of intervention by this compound through LRH-1 modulation.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lrh1 LRH-1 Signaling nrf2 NRF2 keap1 KEAP1 nrf2->keap1 Binding proteasome Proteasome nrf2->proteasome Degradation nrf2_nuc NRF2 nrf2->nrf2_nuc Translocation cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 associates with cul3->nrf2 Ubiquitination stress Oxidative Stress stress->keap1 Inactivation maf Maf nrf2_nuc->maf Dimerization are ARE nrf2_nuc->are Binding maf->are Binding target_genes HMOX1, NQO1, etc. are->target_genes Transcription This compound This compound lrh1 LRH-1 This compound->lrh1 Inhibition lrh1->stress Modulation of Cellular Stress

Figure 2: NRF2-KEAP1 signaling pathway.

Data Presentation

The quantitative data from the qPCR experiment should be analyzed using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. The results can be summarized in a table for clear comparison.

Table 1: Primer Sequences for qPCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')
NRF2GAGGAGCTATTGAGAGGCTGGTTGATGACTCTGAAGATTGC
HMOX1CAGGCAGAGAATGCTGAGTTCGCTTCACATAGCGCTGCA
NQO1AGGTACTGAAGAGAGCCCTGATTTCCAGACGGTTTCCAGACCT
GAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

Table 2: Relative Gene Expression Changes in Response to this compound Treatment

TreatmentNRF2 Fold Change (Mean ± SD)HMOX1 Fold Change (Mean ± SD)NQO1 Fold Change (Mean ± SD)
DMSO (Vehicle)1.00 ± 0.121.00 ± 0.151.00 ± 0.11
This compound (1 µM)0.85 ± 0.100.75 ± 0.090.80 ± 0.13
This compound (5 µM)0.62 ± 0.080.51 ± 0.070.58 ± 0.09
This compound (10 µM)0.45 ± 0.060.32 ± 0.050.41 ± 0.07

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound in DMSO.

  • Dilute the this compound stock solution in culture medium to the final desired concentrations (1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same concentration of DMSO.

  • Remove the old medium from the cells and add the medium containing this compound or DMSO.

  • Incubate the cells for 24 hours.

Protocol 2: Total RNA Isolation
  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells directly in the well using the lysis buffer provided in the RNA isolation kit.

  • Follow the manufacturer's protocol for RNA purification, which typically involves homogenization, phase separation, and RNA precipitation.

  • Resuspend the RNA pellet in RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

Protocol 3: cDNA Synthesis (Two-Step RT-qPCR)
  • In a sterile, RNase-free tube, combine 1 µg of total RNA, random primers, and dNTPs.

  • Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.

  • Add the reverse transcriptase enzyme and buffer to the reaction mixture.

  • Perform the reverse transcription reaction according to the kit manufacturer's recommended thermal profile (e.g., 25°C for 10 minutes, 37°C for 50 minutes, and 70°C for 15 minutes).

  • The resulting cDNA can be stored at -20°C.

Protocol 4: qPCR
  • Prepare a master mix for each gene containing SYBR Green qPCR master mix, forward and reverse primers (refer to Table 1), and nuclease-free water.

  • Aliquot the master mix into qPCR plate wells.

  • Add the diluted cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.

  • Seal the plate and centrifuge briefly.

  • Perform the qPCR reaction using a real-time PCR instrument with the following example cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Protocol 5: Data Analysis
  • Collect the threshold cycle (Ct) values for each reaction.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (GAPDH) for each sample (ΔCt = Ct_target - Ct_reference).

  • Calculate the ΔΔCt by subtracting the ΔCt of the control sample (DMSO) from the ΔCt of the treated samples (ΔΔCt = ΔCt_treated - ΔCt_control).

  • Determine the fold change in gene expression using the 2^-ΔΔCt formula.

  • Calculate the mean and standard deviation for the fold change from the technical replicates.

Conclusion

This application note provides a detailed framework for investigating the effects of this compound on the NRF2 signaling pathway using qPCR. The protocols described herein can be adapted to study other small molecules and signaling pathways, providing a valuable tool for drug discovery and molecular biology research. The use of qPCR allows for precise and reliable quantification of gene expression changes, offering insights into the molecular mechanisms of action of novel compounds.

References

Application Notes and Protocols for In Vivo Studies of ML179 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2. With an IC50 of 320 nM, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in estrogen receptor (ER)-negative breast cancer cells such as MDA-MB-231.[1] LRH-1 is a key transcriptional regulator involved in development, metabolism, and tumorigenesis. In cancer, LRH-1 has been shown to drive cell proliferation and invasion, making it a promising therapeutic target. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with this compound in mouse models of cancer.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of LRH-1. LRH-1 is known to play a crucial role in the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. LRH-1 can act as a co-activator for β-catenin/Tcf4, leading to the upregulation of key oncogenes that promote cell cycle progression and proliferation, including Cyclin D1 (CCND1) , Cyclin E1 (CCNE1) , and c-Myc .[2] By acting as an inverse agonist, this compound represses the basal transcriptional activity of LRH-1, thereby downregulating the expression of these target genes and inhibiting cancer cell growth.

Data Presentation

Currently, publicly available in vivo studies providing specific quantitative data on this compound in mouse models are limited. The following table is a template that can be populated as data becomes available from preclinical studies.

Parameter Vehicle Control This compound (Dose 1) This compound (Dose 2) Positive Control
Mouse Strain e.g., BALB/c nudee.g., BALB/c nudee.g., BALB/c nudee.g., BALB/c nude
Cancer Cell Line e.g., MDA-MB-231e.g., MDA-MB-231e.g., MDA-MB-231e.g., MDA-MB-231
Number of Animals n = 10n = 10n = 10n = 10
Dosage VehicleSpecify mg/kgSpecify mg/kgSpecify mg/kg
Administration Route e.g., Intraperitoneale.g., Intraperitoneale.g., Intraperitoneale.g., Intraperitoneal
Treatment Schedule e.g., Daily for 21 dayse.g., Daily for 21 dayse.g., Daily for 21 dayse.g., Daily for 21 days
Tumor Volume (end of study) Mean ± SEM (mm³)Mean ± SEM (mm³)Mean ± SEM (mm³)Mean ± SEM (mm³)
Tumor Growth Inhibition (%) 0%Specify %Specify %Specify %
Body Weight Change (%) Mean ± SEM (%)Mean ± SEM (%)Mean ± SEM (%)Mean ± SEM (%)
Survival Rate (%) Specify %Specify %Specify %Specify %
Metastasis (if applicable) Incidence/OrgansIncidence/OrgansIncidence/OrgansIncidence/Organs

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound using a breast cancer xenograft model. These protocols are based on established methodologies for similar compounds and mouse models.

Protocol 1: MDA-MB-231 Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (or similar basement membrane matrix)

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers for tumor measurement

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 70-80% confluency.

  • Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁶ cells/100 µL. Keep the cell suspension on ice.

  • Animal Preparation: Acclimatize the mice for at least one week before the experiment. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: In Vivo Administration of this compound

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Animal balance

Procedure:

  • This compound Formulation: Prepare the this compound formulation. A suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of this compound should be calculated based on the desired dosage (mg/kg) and the average body weight of the mice. For example, for a 20 mg/kg dose in a 20 g mouse, the dose would be 0.4 mg. If the final concentration is 2 mg/mL, the injection volume would be 200 µL.

  • Administration: Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection). Administer an equal volume of the vehicle to the control group.

  • Treatment Schedule: Follow the predetermined treatment schedule (e.g., daily, every other day) for the duration of the study (e.g., 21 days).

  • Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health. Continue to measure tumor volume regularly.

  • Endpoint: At the end of the study, euthanize the mice according to approved institutional guidelines. Collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, qPCR).

Mandatory Visualization

Signaling Pathway Diagram

ML179_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds Dsh Dishevelled Frizzled->Dsh activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for beta_catenin_degradation Degradation beta_catenin_cyto->beta_catenin_degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to LRH1 LRH-1 TCF_LEF TCF/LEF LRH1->TCF_LEF co-activates beta_catenin_nuc->TCF_LEF binds to Oncogenes Oncogenes (Cyclin D1, c-Myc, Cyclin E1) TCF_LEF->Oncogenes activates transcription of Proliferation Cell Proliferation & Survival Oncogenes->Proliferation promotes This compound This compound This compound->LRH1 inhibits

Caption: this compound inhibits LRH-1, disrupting the Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (MDA-MB-231) B 2. Cell Preparation (PBS/Matrigel suspension) A->B C 3. Tumor Implantation (Subcutaneous injection in nude mice) B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization (Tumor volume ~100-150 mm³) D->E F 6. Treatment Initiation (this compound or Vehicle) E->F G 7. Daily Monitoring (Tumor volume, body weight, health) F->G H 8. Study Endpoint (e.g., 21 days) G->H I 9. Tissue Collection (Tumors, organs) H->I J 10. Data Analysis (Tumor growth inhibition, statistics) I->J

Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with ML179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML179 is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1] LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including development, metabolism, and steroidogenesis.[1][2] Dysregulation of LRH-1 has been implicated in the pathogenesis of several diseases, including cancer, particularly breast and pancreatic cancer, as well as metabolic disorders.[1][2] As an inverse agonist, this compound inhibits the constitutive activity of LRH-1, making it a valuable tool for studying the function of this receptor and a potential therapeutic agent.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as transcription factors, with specific DNA sequences in the cell nucleus. By combining ChIP with quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), researchers can determine the genomic locations where a protein of interest is bound.

These application notes provide a detailed protocol for performing ChIP experiments using the small molecule inhibitor this compound to study its effect on the binding of LRH-1 to its target genes. This information is crucial for researchers in academia and the pharmaceutical industry who are interested in the development of LRH-1 modulators for therapeutic purposes.

Signaling Pathway of LRH-1 and the Action of this compound

LRH-1 functions as a monomeric transcription factor that binds to specific DNA recognition sites in the promoter and enhancer regions of its target genes. It plays a significant role in regulating gene expression related to cell proliferation, steroidogenesis, and bile acid metabolism. LRH-1 can interact with other signaling pathways, such as the Wnt/β-catenin and Estrogen Receptor α (ERα) pathways, to co-regulate gene expression.

This compound, as an inverse agonist, binds to LRH-1 and induces a conformational change that prevents the recruitment of coactivators, thereby repressing the transcriptional activity of LRH-1. This leads to a decrease in the expression of LRH-1 target genes. The following diagram illustrates the signaling pathway.

LRH1_ML179_Pathway cluster_nucleus Nucleus cluster_outside LRH1 LRH-1 DNA Target Gene Promoter/Enhancer LRH1->DNA Binds to DNA Coactivators Coactivators LRH1->Coactivators Recruitment Blocked Transcription_Active Target Gene Transcription LRH1->Transcription_Active Activates Transcription_Inactive Transcription Repressed LRH1->Transcription_Inactive Leads to Coactivators->LRH1 Recruited by This compound This compound This compound->LRH1 Binds and Induces Conformational Change

Caption: Mechanism of this compound action on the LRH-1 signaling pathway.

Applications in Drug Discovery and Development

The use of ChIP in conjunction with this compound offers valuable insights for various stages of drug discovery and development:

  • Target Validation: By demonstrating that this compound can modulate the binding of LRH-1 to specific disease-relevant target genes, researchers can further validate LRH-1 as a therapeutic target.

  • Mechanism of Action Studies: ChIP experiments can elucidate the precise molecular mechanism by which this compound and other LRH-1 modulators exert their effects on a genomic scale.

  • Biomarker Discovery: Identifying genes whose LRH-1 binding is consistently altered by this compound treatment can lead to the discovery of pharmacodynamic biomarkers to monitor drug activity in preclinical and clinical studies.

  • Lead Optimization: The ChIP protocol can be used to compare the on-target effects of different LRH-1 modulator analogs, aiding in the selection of lead candidates with the most desirable genomic activity profile.

Data Presentation

Quantitative data from ChIP-qPCR experiments should be presented clearly to allow for easy interpretation and comparison across different experimental conditions. The data is typically presented as "Fold Enrichment" over a negative control (e.g., IgG immunoprecipitation).

Table 1: Illustrative ChIP-qPCR Data for the Effect of this compound on LRH-1 Binding to Target Genes in Breast Cancer Cells (MCF-7)

Target GeneGenomic RegionVehicle (DMSO) Fold Enrichment (Mean ± SD)This compound (10 µM) Fold Enrichment (Mean ± SD)
GREB1Promoter15.2 ± 1.83.5 ± 0.5
CDKN1ADistal Enhancer12.5 ± 1.52.8 ± 0.4
CYP11A1Promoter20.1 ± 2.54.1 ± 0.6
Negative Control RegionGene Desert1.0 ± 0.20.9 ± 0.3

Table 2: Illustrative ChIP-qPCR Data for the Effect of this compound on LRH-1 Binding to Target Genes in Pancreatic Cancer Cells (Panc-1)

Target GeneGenomic RegionVehicle (DMSO) Fold Enrichment (Mean ± SD)This compound (10 µM) Fold Enrichment (Mean ± SD)
SHPPromoter18.9 ± 2.23.9 ± 0.7
CYP8B1Promoter14.3 ± 1.93.1 ± 0.5
c-MycEnhancer10.8 ± 1.32.5 ± 0.4
Negative Control RegionGene Desert1.1 ± 0.31.0 ± 0.2

Note: The data presented in these tables are for illustrative purposes only and represent the expected outcome of an experiment where an inverse agonist reduces the binding of its target transcription factor to the DNA.

Experimental Protocols

Workflow for ChIP with this compound

The following diagram outlines the major steps in the Chromatin Immunoprecipitation protocol adapted for use with the small molecule inhibitor this compound.

ChIP_Workflow Start Cell Culture and This compound Treatment Crosslinking Crosslinking with Formaldehyde Start->Crosslinking Quenching Quenching with Glycine Crosslinking->Quenching Cell_Lysis Cell Lysis and Nuclear Isolation Quenching->Cell_Lysis Chromatin_Shearing Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing IP Immunoprecipitation with anti-LRH-1 Antibody Chromatin_Shearing->IP Washes Washing of Bead-Antibody-Chromatin Complexes IP->Washes Elution Elution of Chromatin Washes->Elution Reverse_Crosslinking Reverse Crosslinking Elution->Reverse_Crosslinking DNA_Purification DNA Purification Reverse_Crosslinking->DNA_Purification Analysis Analysis by qPCR or Sequencing DNA_Purification->Analysis

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) with this compound.

Detailed Protocol for ChIP with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest (e.g., MCF-7, Panc-1)

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Ice-cold PBS

  • Protease inhibitors

  • Lysis Buffer

  • RIPA Buffer

  • Wash Buffers (low salt, high salt, LiCl)

  • TE Buffer

  • Elution Buffer

  • Proteinase K

  • RNase A

  • Anti-LRH-1 antibody (ChIP-grade)

  • Normal Rabbit IgG (or other appropriate isotype control)

  • Protein A/G magnetic beads

  • DNA purification kit

  • qPCR primers for target genes and negative control regions

  • SYBR Green qPCR master mix

Procedure:

  • Cell Culture and this compound Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for an optimized period. Optimization of this compound concentration (e.g., 1-20 µM) and treatment time (e.g., 4-24 hours) is critical and should be determined empirically for each cell line.

  • Crosslinking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching:

    • Add glycine to a final concentration of 125 mM to quench the crosslinking reaction and incubate for 5 minutes at room temperature.

  • Cell Lysis and Nuclear Isolation:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer containing protease inhibitors and incubate on ice.

    • Isolate nuclei by centrifugation.

  • Chromatin Shearing (Sonication):

    • Resuspend the nuclear pellet in RIPA Buffer containing protease inhibitors.

    • Sonicate the chromatin to an average fragment size of 200-1000 bp. Sonication conditions (power, duration, number of cycles) must be optimized for each cell type and sonicator.

    • Verify chromatin shearing by running an aliquot on an agarose gel.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the anti-LRH-1 antibody or IgG control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the bead-antibody-chromatin complexes sequentially with low salt, high salt, and LiCl wash buffers, followed by two washes with TE buffer.

  • Elution:

    • Elute the chromatin from the beads using Elution Buffer.

  • Reverse Crosslinking:

    • Add Proteinase K and incubate at 65°C for at least 6 hours (or overnight) to reverse the crosslinks.

  • DNA Purification:

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

    • Elute the DNA in nuclease-free water or TE buffer.

  • Analysis by qPCR:

    • Perform qPCR using primers specific to the promoter or enhancer regions of known LRH-1 target genes and a negative control region.

    • Calculate fold enrichment using the ΔΔCt method, normalizing to the IgG control.

Troubleshooting Common Issues in ChIP with Small Molecules

ChIP_Troubleshooting Problem Problem Potential Cause Suggested Solution Low_Signal Low Signal/Enrichment Inefficient this compound treatment Insufficient crosslinking Poor antibody performance Over-sonication Optimize this compound concentration and time Optimize crosslinking time Use a validated ChIP-grade antibody Optimize sonication conditions High_Background High Background in IgG Insufficient blocking of beads Non-specific antibody binding Incomplete cell lysis Pre-clear chromatin with beads Increase wash stringency Optimize lysis protocol Variability High Variability between Replicates Inconsistent cell numbers Variable sonication Pipetting errors Normalize cell numbers before starting Ensure consistent sonication Use careful pipetting techniques No_Effect No Effect of this compound This compound is inactive Cell line is not responsive LRH-1 does not bind the target in this context Verify this compound activity with a reporter assay Confirm LRH-1 expression in the cell line Choose validated LRH-1 target genes

Caption: Troubleshooting guide for common issues in ChIP experiments with small molecules.

Conclusion

The combination of Chromatin Immunoprecipitation with the small molecule inhibitor this compound provides a robust platform for investigating the genomic functions of LRH-1 and for advancing the development of novel therapeutics targeting this nuclear receptor. The protocols and application notes provided here offer a comprehensive guide for researchers to successfully design, execute, and interpret ChIP experiments with this compound, ultimately contributing to a deeper understanding of LRH-1 biology and its role in disease. Careful optimization of the experimental parameters will be key to obtaining high-quality, reproducible data.

References

Application Notes and Protocols for High-Throughput Screening with ML179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML179 is a potent and selective small molecule inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] LRH-1 is a nuclear receptor that plays a critical role in the regulation of development, metabolism, and steroidogenesis.[3][4] Dysregulation of LRH-1 has been implicated in the progression of several cancers, including breast and pancreatic cancer, making it an attractive therapeutic target.[3][5] this compound has demonstrated anti-proliferative activity in estrogen receptor (ER)-negative breast cancer cell lines, such as MDA-MB-231, highlighting its potential as a lead compound for the development of novel cancer therapeutics.[1][2]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize LRH-1 inverse agonists like this compound. The protocols are designed for both biochemical and cell-based assay formats, providing flexibility for various research and drug discovery settings.

Mechanism of Action

This compound functions by binding to the ligand-binding domain of LRH-1, inducing a conformational change that prevents the recruitment of co-activators necessary for gene transcription.[5] This leads to the repression of LRH-1 target genes involved in cell proliferation and steroidogenesis.[3][5]

Data Presentation

Quantitative HTS Data for this compound

While comprehensive HTS campaign data for the initial discovery of this compound is not publicly available, the key potency metric has been determined. The following table summarizes the known inhibitory concentration of this compound against LRH-1.

CompoundTargetAssay TypeIC50 (nM)Maximum RepressionCell LineReference
This compoundLRH-1 (NR5A2)Reporter Assay32040%-[1]
Representative HTS Assay Performance Metrics

The following table provides typical performance metrics for the types of assays described in the protocols below. These values can be used as a benchmark for assay development and validation.

ParameterBiochemical Assay (TR-FRET)Cell-Based Assay (Cell Viability)
Z'-factor ≥ 0.5≥ 0.5
Signal-to-Background (S/B) Ratio > 5> 3
Hit Rate (Primary Screen) 0.5 - 3%0.5 - 3%
Confirmation Rate > 70%> 50%

Experimental Protocols

Protocol 1: Biochemical HTS using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a TR-FRET assay to identify compounds that disrupt the interaction between LRH-1 and a coactivator peptide, a key step in its transcriptional activation. Inverse agonists like this compound will decrease the FRET signal.

Materials:

  • Purified, tagged LRH-1 Ligand Binding Domain (LBD) (e.g., GST- or His-tagged)

  • Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled)

  • Terbium-labeled antibody against the LRH-1 LBD tag (e.g., anti-GST-Tb)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% BSA

  • This compound (as a positive control)

  • DMSO (as a negative control)

  • 384-well, low-volume, black microplates

Instrumentation:

  • TR-FRET-compatible microplate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound solution to the assay plate.

    • For controls, dispense DMSO (100% inhibition) and a known inactive compound (0% inhibition).

  • Reagent Preparation:

    • Prepare a 2X solution of LRH-1 LBD and Terbium-labeled antibody in assay buffer.

    • Prepare a 2X solution of the fluorescein-labeled coactivator peptide in assay buffer.

  • Assay Assembly:

    • Add the 2X LRH-1 LBD/antibody solution to each well of the assay plate.

    • Incubate for 30 minutes at room temperature to allow for antibody-protein binding.

    • Add the 2X coactivator peptide solution to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Normalize the data using the DMSO and this compound controls.

    • Determine the percent inhibition for each compound and calculate IC50 values for active compounds.

    • Calculate the Z'-factor and S/B ratio to assess assay quality.[6]

Protocol 2: Cell-Based HTS for Anti-Proliferative Activity in MDA-MB-231 Cells

This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of MDA-MB-231 cells, a cell line where this compound has shown activity.[1][2]

Materials:

  • MDA-MB-231 cells

  • Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Assay Medium: Complete Growth Medium with reduced serum (e.g., 2% FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • This compound (as a positive control)

  • Staurosporine or another potent cytotoxic agent (as a positive control for cell death)

  • DMSO (as a negative control)

  • 384-well, white, clear-bottom tissue culture plates

Instrumentation:

  • Luminometer-compatible microplate reader

  • Automated liquid handling system

Procedure:

  • Cell Plating:

    • Harvest and resuspend MDA-MB-231 cells in assay medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate (4,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in assay medium.

    • Add 10 µL of the compound solutions to the corresponding wells of the cell plate.

    • The final DMSO concentration should not exceed 0.5%.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add 25 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated wells (100% viability) and wells with a cytotoxic agent (0% viability).

    • Calculate the percent inhibition of cell proliferation for each compound.

    • Generate dose-response curves and determine the IC50 values for active compounds.

    • Calculate the Z'-factor and S/B ratio for the assay.[6]

Mandatory Visualizations

HTS_Workflow_for_this compound cluster_primary Primary High-Throughput Screen cluster_secondary Hit Confirmation and Validation cluster_lead_opt Lead Optimization lib Compound Library primary_assay Biochemical (TR-FRET) or Cell-Based (MDA-MB-231 Proliferation) Assay lib->primary_assay hits Primary Hits primary_assay->hits confirm_assay Dose-Response Analysis (IC50 Determination) hits->confirm_assay ortho_assay Orthogonal Assay (e.g., Target Gene Expression) confirm_assay->ortho_assay confirmed_hits Confirmed Hits ortho_assay->confirmed_hits sar Structure-Activity Relationship (SAR) Studies confirmed_hits->sar lead_candidate Lead Candidate (e.g., this compound Analog) sar->lead_candidate

Caption: High-throughput screening workflow for the identification and validation of LRH-1 inverse agonists.

LRH1_Signaling_Pathway cluster_extracellular cluster_intracellular cluster_nucleus This compound This compound LRH1_inactive LRH-1 (Inactive) This compound->LRH1_inactive Binds to LBD LRH1_active LRH-1 (Active) + Co-activators LRH1_inactive->LRH1_active Agonist Binding (constitutive activity) Transcription Gene Transcription LRH1_inactive->Transcription Represses LRH1_active->LRH1_inactive This compound (Inverse Agonist) DNA DNA (Response Element) LRH1_active->DNA Binds to DNA DNA->Transcription Cell_Cycle_Genes Cyclin D1, Cyclin E1 Transcription->Cell_Cycle_Genes Steroidogenesis_Genes Aromatase (CYP19) Transcription->Steroidogenesis_Genes Cell_Proliferation Cell Proliferation Cell_Cycle_Genes->Cell_Proliferation

Caption: Simplified signaling pathway of LRH-1 and the inhibitory effect of the inverse agonist this compound.

References

Troubleshooting & Optimization

ML179 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the low aqueous solubility of ML179, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). By understanding the solubility limitations of this compound, users can optimize their experimental design, ensure data accuracy, and accelerate their research.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous-based assays.

Q1: My this compound, dissolved in DMSO, precipitated after I diluted it in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?

A1: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds like this compound. Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: Minimize the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations (typically >0.5%). However, a certain amount of DMSO is necessary to maintain this compound solubility. It is recommended to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.

  • Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your assay.

  • Increase the Volume of Aqueous Buffer: Adding the DMSO stock to a larger volume of aqueous buffer can help to keep the compound in solution by lowering the final concentration of this compound.

  • Vortex Vigorously During Dilution: As you add the this compound DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting. This can prevent localized high concentrations of the compound that are prone to precipitation.

  • Sonication: If precipitation has already occurred, brief sonication in a water bath sonicator may help to redissolve the compound. However, exercise caution as prolonged sonication can generate heat and potentially degrade the compound.

Q2: I am concerned about the potential for this compound to aggregate in my cell-based assays, which could lead to non-specific effects. How can I mitigate this?

A2: Compound aggregation can indeed lead to false-positive or false-negative results. Here are some preventative measures:

  • Work at the Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits the desired biological effect in your assay to minimize the risk of aggregation.

  • Incorporate a Surfactant: For some assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in the assay buffer can help to prevent aggregation. However, it is crucial to first test the compatibility of the surfactant with your specific cell line and assay, as it can affect cell membrane integrity.

  • Visual Inspection: Before adding the final dilution to your cells, visually inspect the solution for any signs of precipitation or cloudiness. Centrifuging the solution and using the supernatant can also be a precautionary step.

Q3: Are there alternative solvents or formulation strategies I can use to improve the aqueous solubility of this compound for in vitro experiments?

A3: While DMSO is the most common solvent for this compound, other options and formulation strategies can be explored, especially if DMSO is incompatible with your experimental system.

  • Co-solvents: Using a co-solvent system can sometimes improve solubility. For example, a mixture of DMSO and ethanol, or DMSO and polyethylene glycol (PEG), might be more effective than DMSO alone. The optimal ratio will need to be determined empirically.

  • Pluronic® F-127: This is a non-ionic surfactant that can be used to create micellar formulations of hydrophobic compounds, which may improve their apparent solubility in aqueous media.

It is critical to validate any new solvent or formulation for compatibility with your assay and to ensure it does not interfere with the experimental outcome. Always include a vehicle control with the same solvent composition and concentration.

Frequently Asked Questions (FAQs)

Q: What is the known solubility of this compound?

A: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] Published data indicates a solubility of up to 50 mg/mL in DMSO.[1] However, its solubility in aqueous buffers is very low, and precipitation has been observed for some LRH-1 antagonists at concentrations as low as 50-100 µM when diluted from a DMSO stock.[3]

Q: How should I prepare a stock solution of this compound?

A: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO.[1] For example, a 10 mM or 20 mM stock solution is a common starting point. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Q: What is the mechanism of action of this compound?

A: this compound is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityReference
Dimethyl Sulfoxide (DMSO)50 mg/mL[1]
Aqueous Buffers (e.g., PBS)Very Low (prone to precipitation)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 422.44 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder (e.g., 4.22 mg).

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 4.22 mg of this compound, this would be 1 mL of DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Aqueous Buffer for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare an intermediate dilution of the this compound stock solution in DMSO if a large dilution factor is required.

  • Add the desired volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.

  • Immediately and vigorously vortex the solution to ensure rapid and uniform mixing.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

  • Ensure the final DMSO concentration in the assay is below the toxic threshold for your cells (typically <0.5%) and is consistent across all treatment groups, including the vehicle control.

Mandatory Visualization

LRH1_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Target Genes cluster_cellular_effects Cellular Effects This compound This compound LRH1 LRH-1 (NR5A2) This compound->LRH1 Inhibits DNA DNA Response Elements LRH1->DNA Binds to CyclinD1 Cyclin D1 DNA->CyclinD1 Regulates Transcription CyclinE1 Cyclin E1 DNA->CyclinE1 cMyc c-Myc DNA->cMyc SHP SHP DNA->SHP Cyp7A1 Cyp7A1 DNA->Cyp7A1 Cyp8B1 Cyp8B1 DNA->Cyp8B1 CellCycle Cell Cycle Progression CyclinD1->CellCycle CyclinE1->CellCycle Proliferation Cell Proliferation cMyc->Proliferation Metabolism Bile Acid Metabolism SHP->Metabolism Cyp7A1->Metabolism Cyp8B1->Metabolism CellCycle->Proliferation Influences

Caption: this compound inhibits the LRH-1 signaling pathway.

Troubleshooting_Workflow Start Start: this compound Precipitation in Aqueous Media CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO PrewarmBuffer Pre-warm aqueous buffer to 37°C CheckDMSO->PrewarmBuffer Yes Failure Issue Persists: Re-evaluate Experiment CheckDMSO->Failure No (Adjust) Vortex Vortex vigorously during dilution PrewarmBuffer->Vortex Sonication Briefly sonicate the solution Vortex->Sonication AlternativeSolvents Consider alternative solvents/formulations Sonication->AlternativeSolvents Success Success: Proceed with Experiment AlternativeSolvents->Success If successful AlternativeSolvents->Failure If unsuccessful

Caption: Troubleshooting workflow for this compound precipitation.

References

ML179 not showing expected inhibitory effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the LRH-1 inverse agonist, ML179, particularly when the expected inhibitory effect is not observed in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that functions as an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2)[1]. As an inverse agonist, this compound binds to LRH-1 and reduces its basal or constitutive activity. LRH-1 is a nuclear receptor that, even in the absence of a natural ligand, can be constitutively active, promoting the transcription of target genes involved in cell proliferation and survival[2][3]. By inhibiting this constitutive activity, this compound is expected to decrease the expression of these target genes, leading to an anti-proliferative effect in cancer cells where LRH-1 is active[1].

Q2: In which cell lines has this compound shown an inhibitory effect?

This compound has a reported half-maximal inhibitory concentration (IC50) of 320 nM in the triple-negative breast cancer cell line MDA-MB-231[1]. It has also been shown to inhibit the growth of other estrogen receptor (ER)-negative and ER-positive cancer cell lines[1].

Q3: What are the known downstream targets of LRH-1 that are affected by this compound?

LRH-1 regulates the expression of several genes critical for cell cycle progression and proliferation. Inhibition of LRH-1 by an inverse agonist like this compound is expected to decrease the expression of pro-proliferative genes such as Cyclin D1 and c-Myc , and increase the expression of cell cycle inhibitors like CDKN1A (p21) [2][3].

Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect

If you are not observing the expected anti-proliferative or inhibitory effects with this compound in your experiments, several factors could be at play. This guide provides a systematic approach to troubleshooting common issues.

Logical Flow for Troubleshooting

The following diagram outlines a logical workflow to diagnose potential issues when this compound does not produce the expected inhibitory effect.

troubleshooting_flow cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_cell_line Cell Line Issues cluster_assay Assay & Data Interpretation start Start: this compound has no inhibitory effect compound_check 1. Verify this compound Integrity & Handling start->compound_check protocol_check 2. Review Experimental Protocol compound_check->protocol_check Compound OK storage Incorrect Storage? compound_check->storage solubility Poor Solubility? compound_check->solubility cell_line_check 3. Assess Cell Line Characteristics protocol_check->cell_line_check Protocol OK concentration Suboptimal Concentration? protocol_check->concentration incubation Incorrect Incubation Time? protocol_check->incubation serum Serum Interference? protocol_check->serum assay_check 4. Evaluate Assay Readout & Interpretation cell_line_check->assay_check Cell Line OK lrh1_expression Low LRH-1 Expression? cell_line_check->lrh1_expression constitutive_activity Low Constitutive Activity? cell_line_check->constitutive_activity cell_health Poor Cell Health? cell_line_check->cell_health conclusion Conclusion: Identify and resolve the issue assay_check->conclusion Assay OK assay_sensitivity Insensitive Assay? assay_check->assay_sensitivity ic50_calc Incorrect IC50 Calculation? assay_check->ic50_calc

Caption: Troubleshooting workflow for unexpected this compound results.

Verification of this compound Compound Integrity and Handling

Potential Issue Recommended Action Expected Outcome
Improper Storage Verify that the this compound stock solution was stored correctly. For long-term storage, it should be at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles.A properly stored compound will retain its activity. If storage conditions were suboptimal, obtaining a fresh vial of this compound is recommended.
Poor Solubility This compound is soluble in DMSO at 10 mg/mL. Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity. Visually inspect for any precipitate in the media.A clear solution in the final culture medium indicates proper solubilization. If precipitation is observed, consider preparing fresh dilutions or using a solubilizing agent if compatible with your assay.
Compound Degradation If the compound is old or has been handled improperly, it may have degraded.A fresh, quality-controlled batch of this compound should elicit the expected inhibitory response.

Review of Experimental Protocol

A detailed experimental protocol is crucial for reproducible results. Below is a synthesized protocol based on common practices for similar compounds.

Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination of this compound
  • Cell Seeding:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture media to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader[4].

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value[5].

Potential Issue Recommended Action Expected Outcome
Suboptimal Concentration Range Ensure the concentration range tested brackets the reported IC50 of 320 nM. A range from 1 nM to 10 µM is a good starting point.A full sigmoidal dose-response curve should be generated, allowing for accurate IC50 calculation.
Inappropriate Incubation Time The inhibitory effects of this compound on cell proliferation may not be apparent at early time points. An incubation period of 48-72 hours is often necessary to observe a significant reduction in cell viability.Longer incubation times should reveal a more pronounced inhibitory effect, assuming the compound is stable in the culture medium for that duration.
Serum Component Interference Components in the fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration.Reducing the serum concentration (e.g., to 2-5%) during the treatment period may enhance the observed inhibitory effect. However, ensure that the reduced serum does not adversely affect cell health.

Assessment of Cell Line Characteristics

The cellular context is critical for the activity of an inverse agonist.

Potential Issue Recommended Action Expected Outcome
Low or Absent LRH-1 Expression Confirm the expression of LRH-1 in your specific MDA-MB-231 cell line stock using qPCR or Western blot. Cell lines can drift with repeated passaging, potentially altering gene expression profiles.This compound will only be effective in cells expressing its target, LRH-1. If LRH-1 expression is low, consider using a different cell line known to have high LRH-1 expression or obtaining a new, low-passage stock of MDA-MB-231 cells.
Lack of Constitutive LRH-1 Activity The inhibitory effect of an inverse agonist is dependent on the basal or constitutive activity of its target receptor[2][6]. If LRH-1 is not constitutively active in your cells, this compound will not show an inhibitory effect. Assess the basal expression of known LRH-1 target genes (e.g., Cyclin D1, c-Myc) via qPCR.In cells with constitutive LRH-1 activity, you should observe a basal level of expression of its target genes. If this is not the case, the model system may not be appropriate for studying an LRH-1 inverse agonist.
Poor Cell Health or Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Over-confluent or stressed cells may respond differently to drug treatment.Healthy, actively dividing cells will provide a more reliable and reproducible response to this compound.

Evaluation of Assay Readout and Interpretation

The method used to measure the effect of this compound can influence the results.

Experimental Protocol: Quantitative PCR (qPCR) for LRH-1 Target Gene Expression
  • Cell Treatment:

    • Seed MDA-MB-231 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at a concentration at or above the IC50 (e.g., 500 nM) and a vehicle control for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a standard protocol (e.g., TRIzol).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green chemistry and primers specific for CCND1 (Cyclin D1), MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization[7].

    • Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Expected Quantitative Changes in Gene Expression
Treatment with an effective concentration of this compound should lead to a decrease in the mRNA levels of Cyclin D1 and c-Myc .
Potential Issue Recommended Action Expected Outcome
Insensitive Assay A cell viability assay like MTT measures metabolic activity, which is an indirect measure of cell number. If the inhibitory effect is primarily cytostatic (slowing down proliferation) rather than cytotoxic (killing cells), the change in MTT signal may be small. Consider a more direct measure of cell number (e.g., cell counting) or a cell cycle analysis by flow cytometry.A direct cell count or cell cycle analysis may reveal a G1 or G2/M phase arrest, even if the MTT assay shows a modest effect.
Incorrect IC50 Calculation Ensure that the dose-response data is properly normalized and that a non-linear regression model appropriate for sigmoidal curves is used for IC50 determination[5]. Incomplete curves (lacking a clear upper and lower plateau) can lead to inaccurate IC50 values.Proper data analysis will yield a more reliable IC50 value. If a full curve cannot be generated, it may indicate issues with the compound's potency in the tested system or with the assay itself.
Off-Target Effects While this compound is reported to be an LRH-1 inverse agonist, off-target effects at high concentrations cannot be entirely ruled out.If effects are only seen at very high concentrations, consider performing experiments to confirm that the observed phenotype is due to LRH-1 inhibition (e.g., by rescuing the effect with LRH-1 overexpression).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of LRH-1 and the inhibitory action of this compound.

References

Optimizing ML179 Incubation Time: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML179, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1/NR5A2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the incubation time of this compound for maximal effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SR-1309, is a small molecule inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in development, metabolism, and cancer. This compound inhibits the transcriptional activity of LRH-1. It has an IC50 of 320 nM and has demonstrated anti-proliferative activity in estrogen receptor-negative (ER-) breast cancer cell lines, such as MDA-MB-231.[1]

Q2: What is the recommended starting concentration for this compound?

A2: The optimal concentration of this compound is cell-line dependent. Based on its IC50 of 320 nM, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 100 nM to 10 µM to determine the effective concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For a stock solution, dissolve it in DMSO. For example, a 10 mg/mL stock can be prepared in DMSO. Aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[1]

Q4: How do I determine the optimal incubation time for my experiment with this compound?

A4: The optimal incubation time is highly dependent on the cell type, the concentration of this compound used, and the biological question you are addressing (e.g., assessing cell viability, apoptosis, or target gene expression). A time-course experiment is essential to determine the ideal duration for observing the maximal effect.

Troubleshooting Guide: Optimizing Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.

Issue Possible Cause Solution
No significant effect of this compound is observed at any time point. 1. Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your cell line. 2. Incubation time is too short: The effect of this compound on your endpoint of interest (e.g., apoptosis, gene expression changes) may require a longer duration to become apparent. 3. Cell line is resistant: The target cell line may not be sensitive to LRH-1 inhibition.1. Increase Concentration: Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM). 2. Extend Incubation Time: Conduct a time-course experiment with longer time points (e.g., 24, 48, 72, and even 96 hours). 3. Confirm LRH-1 Expression: Verify the expression of LRH-1 in your cell line. Consider using a positive control cell line known to be sensitive to LRH-1 inhibition, such as MDA-MB-231.
Excessive cell death is observed even at the earliest time points. 1. Concentration is too high: High concentrations of this compound may induce rapid, non-specific toxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.1. Decrease Concentration: Lower the concentration of this compound to a range closer to its IC50. 2. Check Vehicle Concentration: Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle-only control.
Inconsistent results between replicate experiments. 1. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability in the response to this compound. 2. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate this compound and affect cell growth. 3. Instability of this compound in culture media: The compound may degrade over longer incubation times.1. Standardize Seeding: Ensure a consistent and uniform cell seeding density across all wells and experiments. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity. 3. Assess Compound Stability: While specific stability data in media is not readily available, consider refreshing the media with freshly diluted this compound for long-term experiments (> 48-72 hours).
Effect of this compound diminishes at later time points. 1. Metabolism of this compound: Cells may metabolize the compound over time, reducing its effective concentration. 2. Cellular adaptation: Cells may adapt to the presence of the inhibitor, leading to a diminished response.1. Replenish Compound: For longer incubation periods, consider a partial or full media change with fresh this compound. 2. Analyze Early Time Points: Focus on earlier time points where the initial and maximal effects are observed.

Data Presentation: Recommended Starting Points for Time-Course Experiments

The optimal incubation time for this compound will vary. The following table provides general guidance for different experimental endpoints based on typical timelines for similar compounds. A pilot time-course experiment is always recommended.

Experimental Endpoint Cell Line Example Suggested Time Points for Pilot Experiment Notes
Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo) MDA-MB-23124h, 48h, 72h, 96hEffects on proliferation are often observed after one or more cell cycles.
Apoptosis (e.g., Annexin V/PI staining, Caspase activity) MDA-MB-2316h, 12h, 24h, 48hApoptosis can be an earlier event than loss of viability. Early and late apoptotic markers should be assessed.
Target Gene Expression (qPCR) Huh-7, HepG22h, 6h, 12h, 24hChanges in mRNA levels of direct LRH-1 target genes can be rapid.
Protein Expression (Western Blot) MDA-MB-23112h, 24h, 48h, 72hChanges in protein levels typically occur after changes in mRNA and depend on the protein's half-life.

Experimental Protocols

Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
  • Cell Seeding: Seed your cells of interest (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO).

  • Incubation: Remove the old medium from the wells and add 50 µL of fresh medium, followed by 50 µL of the 2x this compound dilutions or vehicle control. Incubate the plates for your desired time points (e.g., 24, 48, 72, and 96 hours). Use a separate plate for each time point.

  • MTT Assay: At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Protocol 2: Time-Course Experiment for Apoptosis (Annexin V/PI Staining)
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a predetermined effective concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, and 48 hours).

  • Cell Harvesting: At each time point, harvest both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

ML179_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound LRH1 LRH-1 (NR5A2) (in nucleus) This compound->LRH1 binds & inhibits TargetGenes Target Gene Transcription (e.g., Cyclins, Aromatase) LRH1->TargetGenes activates Proliferation Cell Proliferation Coactivators Co-activators Coactivators->LRH1 binds to activate Corepressors Co-repressors Corepressors->LRH1 binds to repress TargetGenes->Proliferation promotes

Caption: Mechanism of action of this compound as an LRH-1 inverse agonist.

Time_Course_Workflow start Start: Determine Experimental Endpoint dose_response Dose-Response Experiment (e.g., 24h or 48h) start->dose_response select_conc Select Effective This compound Concentration dose_response->select_conc time_course Time-Course Experiment (Multiple Time Points) select_conc->time_course data_analysis Data Analysis: Identify Optimal Incubation Time time_course->data_analysis end Endpoint: Proceed with Optimized Protocol data_analysis->end

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Logic start Problem: Unexpected Results no_effect No Effect Observed start->no_effect high_toxicity High Toxicity Observed start->high_toxicity inconsistent Inconsistent Results start->inconsistent check_conc Check Concentration: Too low? no_effect->check_conc check_conc_high Check Concentration: Too high? high_toxicity->check_conc_high check_seeding Check Cell Seeding? inconsistent->check_seeding check_time Check Incubation Time: Too short? check_conc->check_time If concentration is ok check_cell_line Check Cell Line: Resistant? check_time->check_cell_line If time is sufficient solution Solution: Adjust Protocol check_cell_line->solution check_vehicle Check Vehicle Toxicity? check_conc_high->check_vehicle If concentration is ok check_vehicle->solution check_stability Check Compound Stability? check_seeding->check_stability If seeding is consistent check_stability->solution

Caption: Troubleshooting flowchart for this compound experiments.

References

Potential off-target effects of ML179 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML179 in their experiments. The focus is to address potential off-target effects and provide guidance on how to design and interpret experiments rigorously.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). It binds to LRH-1 and reduces its transcriptional activity. The reported IC50 for this compound is approximately 320 nM.[1][2][3] this compound has been shown to have anti-proliferation effects in certain cancer cell lines, such as MDA-MB-231 (an ER-negative breast cancer cell line), making it a compound of interest in cancer research.[1][2]

Q2: Are there any known proteins that this compound does not significantly interact with?

This compound has been reported to be inactive against the closely related Steroidogenic Factor-1 (SF-1), another member of the NR5A nuclear receptor family.[2][3][4] This makes SF-1 an excellent negative control target in experiments designed to assess the selectivity of this compound's effects.

Q3: What are the first steps I should take if I suspect my experimental results with this compound are due to off-target effects?

If you suspect off-target effects, a multi-pronged approach is recommended:

  • Confirm On-Target Engagement: Verify that this compound is interacting with its intended target, LRH-1, in your specific cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between effects caused by the specific chemical scaffold and those due to on-target inhibition.

  • Perform a Dose-Response Analysis: True on-target effects should exhibit a clear dose-response relationship that aligns with the known potency of this compound. Off-target effects often manifest at higher concentrations.

  • Validate with a Secondary, Structurally Different Inhibitor: Use another known LRH-1 inhibitor with a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: The most rigorous approach is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out LRH-1. The phenotype observed should mimic the effect of this compound treatment if the compound is acting on-target.

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Phenotypes in Cell-Based Assays

You are observing a cellular phenotype that is not consistent with the known functions of LRH-1, or your results vary between experiments.

Potential CauseSuggested Solution
Off-Target Effects The observed phenotype may be due to this compound interacting with other proteins. It is crucial to perform experiments to rule this out. See the "Experimental Protocols" section for detailed methods on how to assess off-target effects.
Compound Instability This compound may be degrading in your experimental conditions (e.g., in cell culture media over time). Prepare fresh working solutions for each experiment and consider performing a stability test of the compound under your specific assay conditions.
Cell Line Specificity The function of LRH-1 and the presence of potential off-targets can vary significantly between different cell lines. Confirm LRH-1 expression in your cell line of choice.
Incorrect Compound Concentration Ensure accurate preparation of stock and working solutions. High concentrations of this compound are more likely to induce off-target effects. A thorough dose-response experiment is critical.
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results

This compound shows potent activity in a biochemical assay (e.g., a reporter assay), but the observed effect in a cellular context is much weaker or absent.

Potential CauseSuggested Solution
Poor Cell Permeability This compound may not be efficiently entering the cells to reach its target. Consider using a cell permeability assay to assess this.
Compound Efflux The cells may be actively pumping this compound out through efflux pumps (e.g., P-glycoprotein). This can be investigated using efflux pump inhibitors.
Metabolic Inactivation The compound may be rapidly metabolized and inactivated by the cells.
Cellular Environment The intracellular environment (e.g., presence of binding partners, post-translational modifications of LRH-1) may alter the activity of this compound compared to a purified, in vitro system.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that this compound directly binds to LRH-1 in intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Methodology:

  • Cell Treatment: Treat your cells of interest with either DMSO (vehicle control) or a desired concentration of this compound (e.g., 1-10 µM) for a sufficient time to allow for cell penetration (e.g., 1-2 hours).

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble LRH-1 at each temperature point by Western blotting using an anti-LRH-1 antibody.

  • Data Analysis: Plot the band intensities of soluble LRH-1 against the temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

Broad Kinase Selectivity Profiling (Example: KINOMEscan®)

To investigate potential off-target kinase interactions, a broad kinase profiling service is recommended. This is typically performed by specialized contract research organizations (CROs).

Methodology:

  • Compound Submission: A sample of this compound at a specified concentration (e.g., 10 mM in DMSO) is submitted to the CRO.

  • Screening: The compound is screened at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (often >400).

  • Assay Principle: The assay typically measures the ability of the test compound to compete with an immobilized ligand for binding to the active site of each kinase.

  • Data Analysis: The results are usually provided as a percentage of control, indicating the degree of inhibition for each kinase. This can be used to identify potential off-target hits. A lower percentage of control signifies stronger binding.

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

LRH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., Wnt/β-catenin) Receptor->Signaling_Cascade beta_catenin β-catenin Signaling_Cascade->beta_catenin TCF4 TCF4 beta_catenin->TCF4 LRH1 LRH-1 (NR5A2) DNA DNA LRH1->DNA TCF4->DNA Target_Genes Target Genes (e.g., Cyclin D1/E1) DNA->Target_Genes Transcription This compound This compound This compound->LRH1 Inhibition

Caption: Simplified signaling pathway involving LRH-1 and potential crosstalk with the Wnt/β-catenin pathway.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Potency Is EC50 consistent with known IC50? Dose_Response->Check_Potency On_Target Likely On-Target Effect Check_Potency->On_Target Yes Off_Target Suspect Off-Target Effect Check_Potency->Off_Target No CETSA Perform CETSA to Confirm Target Engagement Off_Target->CETSA Genetic_Validation Genetic Validation (e.g., siRNA, CRISPR) Off_Target->Genetic_Validation Kinome_Scan Broad Selectivity Screen (e.g., KINOMEscan) Off_Target->Kinome_Scan

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

CETSA_Workflow Cell_Culture 1. Cell Culture + this compound/Vehicle Heat_Shock 2. Heat Shock (Temperature Gradient) Cell_Culture->Heat_Shock Lysis 3. Cell Lysis Heat_Shock->Lysis Centrifugation 4. Centrifugation Lysis->Centrifugation Supernatant 5. Collect Soluble Fraction (Supernatant) Centrifugation->Supernatant Western_Blot 6. Western Blot for LRH-1 Supernatant->Western_Blot Analysis 7. Analyze Melting Curve Shift Western_Blot->Analysis

References

Technical Support Center: Minimizing ML179 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ML179 in cell culture, focusing on strategies to minimize potential toxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity.[2] LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and cell proliferation by regulating the expression of various target genes.[3][4][5]

Q2: What are the potential causes of this compound-induced toxicity in cell culture?

Toxicity associated with this compound in cell culture can stem from several factors:

  • On-target toxicity: Since LRH-1 is involved in fundamental cellular processes, its inhibition can lead to cell cycle arrest or apoptosis in cells that are highly dependent on its activity for proliferation and survival.[6][7]

  • Off-target effects: At higher concentrations, this compound may bind to and affect the function of other proteins besides LRH-1, leading to unintended cellular responses and toxicity.

  • Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells.

  • Compound instability: Degradation of this compound in cell culture media over time could potentially lead to the formation of toxic byproducts.

  • Cell line-specific sensitivity: The expression levels and functional importance of LRH-1 can vary significantly between different cell lines, leading to differential sensitivity to this compound.

Q3: What are the initial signs of toxicity in my cell culture experiment?

Common indicators of this compound-induced toxicity include:

  • A significant decrease in cell viability and proliferation compared to vehicle-treated controls.

  • Observable changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies.

  • Induction of apoptosis or necrosis, which can be confirmed using specific assays (e.g., Annexin V/PI staining).

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment
Potential Cause Troubleshooting Steps
This compound concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported IC50 for its primary target, to identify a window where the target is inhibited with minimal cytotoxicity.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%. Always include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent on cell viability.
Prolonged exposure to this compound. Reduce the incubation time. Conduct a time-course experiment to determine the minimum duration required to observe the desired biological effect.
Cell line is highly sensitive to LRH-1 inhibition. Consider using a cell line with lower LRH-1 expression or dependence. Alternatively, perform rescue experiments by overexpressing downstream targets of LRH-1 to confirm that the toxicity is on-target.
Issue 2: Inconsistent or Non-reproducible Results
Potential Cause Troubleshooting Steps
This compound degradation. Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Protect the stock solution and treated cells from light if the compound is light-sensitive. Prepare working dilutions fresh for each experiment.
Variations in cell culture conditions. Standardize your cell culture procedures, including cell passage number, seeding density, and serum concentration. Regularly test for mycoplasma contamination.
Precipitation of this compound in culture medium. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different formulation, if available.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of this compound and other LRH-1 inhibitors. It is important to note that these values represent the concentration required to inhibit cell growth and may not directly reflect overt cytotoxicity, which should be independently determined.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundMDA-MB-231 (Breast Cancer)Proliferation AssayNot specified, but shows anti-proliferative activity[1]
LRH-1 Antagonist 3AsPC-1 (Pancreatic Cancer)Proliferation Assay~10[6]
LRH-1 Antagonist 3d2AsPC-1 (Pancreatic Cancer)Proliferation Assay~5[6]
LRH-1 Repressor SR1848Huh-7 (Liver Cancer)Proliferation Assay~2.5[7]

Note: The IC50 values for compounds 3 and 3d2 are estimated from graphical data presented in the cited literature.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a method to determine the concentration of this compound that is cytotoxic to a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently pipette up and down to ensure complete solubilization. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (concentration that causes 50% cytotoxicity).

Visualizations

LRH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., Wnt) Receptor Receptor Growth_Factors->Receptor Beta_Catenin β-catenin Receptor->Beta_Catenin Stabilization LRH1 LRH-1 (NR5A2) Beta_Catenin->LRH1 TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF ML179_cyto This compound ML179_nuc This compound ML179_cyto->ML179_nuc Enters Nucleus DNA DNA LRH1->DNA Binds to response elements TCF_LEF->DNA CyclinD1_E1 Cyclin D1/E1 DNA->CyclinD1_E1 Transcription cMyc c-Myc DNA->cMyc Transcription Steroidogenesis_Genes Steroidogenesis Genes DNA->Steroidogenesis_Genes Transcription Bile_Acid_Genes Bile Acid Metabolism Genes DNA->Bile_Acid_Genes Transcription Cell_Cycle_Progression Cell_Cycle_Progression CyclinD1_E1->Cell_Cycle_Progression Promotes Proliferation Proliferation cMyc->Proliferation Promotes ML179_nuc->LRH1 Inhibits

Caption: Simplified signaling pathway of LRH-1 and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Cell Toxicity Observed Q1 Is Vehicle Control Also Toxic? Start->Q1 A1_Yes Reduce DMSO Concentration (aim for <0.1%) Q1->A1_Yes Yes Q2 Is this compound Concentration Optimized? Q1->Q2 No A1_Yes->Q2 A2_No Perform Dose-Response (e.g., MTT Assay) Q2->A2_No No Q3 Is Incubation Time Too Long? Q2->Q3 Yes A2_No->Q3 A3_Yes Perform Time-Course Experiment Q3->A3_Yes Yes Check_Off_Target Investigate Off-Target Effects Q3->Check_Off_Target No A3_Yes->Check_Off_Target End Optimized Experiment Check_Off_Target->End

Caption: Troubleshooting workflow for addressing high cell toxicity with this compound.

References

Inconsistent results with ML179 what to check

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with ML179.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity. LRH-1 is a transcription factor that plays a crucial role in development, metabolism, and cancer progression by regulating the expression of various target genes.[1] By inhibiting LRH-1, this compound can modulate these downstream pathways.

Q2: What are the common applications of this compound in research?

This compound is primarily used in cancer research, particularly in studies involving estrogen receptor (ER)-negative breast cancer. It has been shown to exhibit anti-proliferative activity in cell lines such as MDA-MB-231.[2] Additionally, due to LRH-1's role in metabolism, this compound is also a tool for investigating metabolic diseases.[1]

Q3: What is the recommended storage and handling for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -20°C for up to one to six months, depending on the supplier's recommendation. Repeated freeze-thaw cycles should be avoided.

Q4: What is the solubility of this compound?

This compound is soluble in DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[3][4]

Troubleshooting Guide for Inconsistent Results with this compound

Inconsistent results in cell-based assays using this compound can arise from various factors, ranging from compound stability to experimental technique. This guide provides a systematic approach to troubleshooting.

Problem 1: High Variability in Cell Viability/Proliferation Assays

High variability between replicate wells or between experiments is a common issue.

Potential Cause What to Check Recommended Solution
Compound Instability This compound degradation in stock solutions or culture medium.Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Minimize the exposure of stock solutions to light.
Inconsistent Seeding Density Uneven cell distribution in multi-well plates.Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling.
Edge Effects Evaporation from wells on the perimeter of the plate leading to concentrated this compound and media components.Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile PBS or media to maintain humidity.
DMSO Concentration High concentrations of DMSO can be toxic to cells or affect their proliferation rate.Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (ideally ≤0.1% for sensitive assays, and not exceeding 0.5%).[3][4] Run a DMSO toxicity curve for your specific cell line and assay duration.
Cell Health and Passage Number Cells may respond differently to this compound at high passage numbers or if their health is compromised.Use cells with a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of treatment.
Pipetting Errors Inaccurate dispensing of cells, media, or this compound.Calibrate pipettes regularly. Use a consistent pipetting technique. For multi-well plates, consider using a multichannel pipette for simultaneous additions.
Problem 2: Weaker than Expected or No this compound Activity

If this compound does not produce the expected inhibitory effect on cell proliferation.

Potential Cause What to Check Recommended Solution
Incorrect this compound Concentration Calculation errors during dilution of the stock solution.Double-check all calculations for preparing working solutions. Prepare fresh dilutions from a reliable stock.
Compound Degradation This compound may have degraded due to improper storage or handling.Purchase a new vial of this compound. Store the compound as recommended by the manufacturer. Prepare fresh stock solutions.
Cell Line Resistance The cell line used may not express LRH-1 or may have compensatory signaling pathways.Confirm LRH-1 expression in your cell line using qPCR or Western blot. Consider using a positive control cell line known to be sensitive to this compound (e.g., MDA-MB-231).
Assay Duration The incubation time with this compound may be too short to observe an anti-proliferative effect.Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint.
Sub-optimal Assay Conditions The cell proliferation assay itself may not be sensitive enough.Ensure the chosen proliferation assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental goals. Optimize assay parameters such as incubation times and reagent concentrations.

Experimental Protocols

Key Experiment: MDA-MB-231 Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on the MDA-MB-231 breast cancer cell line using a standard colorimetric assay (e.g., MTT).

Materials:

  • MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest MDA-MB-231 cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).

Visualizations

Signaling Pathway of LRH-1 Inhibition by this compound

LRH1_Pathway This compound This compound LRH1 LRH-1 (NR5A2) This compound->LRH1 Aromatase Aromatase (CYP19A1) LRH1->Aromatase activates GREB1 GREB1 LRH1->GREB1 activates CDKN1A CDKN1A (p21) LRH1->CDKN1A represses Estrogen Estrogen Biosynthesis Aromatase->Estrogen Proliferation Cell Proliferation Estrogen->Proliferation promotes GREB1->Proliferation promotes CellCycle Cell Cycle Progression CDKN1A->CellCycle inhibits CellCycle->Proliferation Troubleshooting_Workflow start Inconsistent Results with this compound check_compound Check this compound Stock & Handling start->check_compound check_cells Verify Cell Health & Passage Number check_compound->check_cells No Issue sol_compound Prepare Fresh Stock Avoid Freeze-Thaw check_compound->sol_compound Issue Found check_protocol Review Experimental Protocol check_cells->check_protocol No Issue sol_cells Use Low Passage Cells Test for Mycoplasma check_cells->sol_cells Issue Found sol_dmso Optimize DMSO Concentration check_protocol->sol_dmso DMSO Issue sol_seeding Standardize Cell Seeding Density check_protocol->sol_seeding Seeding Issue sol_assay Optimize Assay Parameters check_protocol->sol_assay Assay Issue end Consistent Results sol_compound->end sol_cells->end sol_dmso->end sol_seeding->end sol_assay->end

References

Technical Support Center: Adjusting ML179 Dosage for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of ML179 for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), with a reported half-maximal inhibitory concentration (IC₅₀) of 320 nM.[1][2] As an inverse agonist, this compound binds to LRH-1 and reduces its basal transcriptional activity. This inhibition alters the expression of downstream target genes, which can suppress cell proliferation and induce apoptosis (programmed cell death), particularly in cancer cell lines like the estrogen receptor-negative MDA-MB-231 breast cancer cells.[1][2]

ML179_Mechanism cluster_cell Cell cluster_nucleus Nucleus LRH1 LRH-1 (NR5A2) TargetGenes Target Gene Expression LRH1->TargetGenes Activates Apoptosis Apoptosis TargetGenes->Apoptosis Leads to This compound This compound This compound->LRH1 Inhibits

Caption: Simplified signaling pathway of this compound.

Q2: Why does the optimal dosage of this compound vary between different cell lines?

The sensitivity of different cell lines to a specific compound like this compound can vary significantly due to several factors:

  • Target Expression Levels: The expression level of the target protein, LRH-1, can differ between cell lines. Cells with higher LRH-1 expression might require a different dosage than cells with lower expression.

  • Genetic and Metabolic Differences: Each cell line has a unique genetic background, leading to variations in metabolic rates, drug uptake/efflux pump activity, and the status of downstream signaling pathways.[3][4] These inherent biological differences can alter how a cell processes and responds to the compound.[5]

  • Proliferation Rate: Faster-growing cell lines may metabolize the compound more quickly, potentially requiring higher concentrations or more frequent dosing to achieve the desired effect.[6]

  • Origin and Type: Cells originating from different tissues (e.g., breast, colon, lung) have fundamentally different biologies that influence their response to therapeutic agents.[7]

Because of this variability, it is crucial to perform a dose-response experiment for each new cell line being tested.[8]

Q3: What is an IC₅₀ value and why is it important?

The IC₅₀ (half-maximal inhibitory concentration) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process (such as cell proliferation) by 50%. It is a critical parameter for comparing the potency of a drug across different cell lines and for selecting an appropriate concentration range for further experiments.[7] A lower IC₅₀ value signifies higher potency.

Q4: What are the recommended storage and handling conditions for this compound?

Proper storage is essential to maintain the compound's stability and potency.

  • Powder: Store the solid compound at -20°C for long-term stability, which can be effective for four years or more.[2]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1]

Experimental Protocols & Methodologies

Protocol 1: Determining the Optimal Seeding Density

Before performing a dose-response assay, it is critical to determine the optimal number of cells to seed per well. The goal is to ensure cells are in their exponential (logarithmic) growth phase throughout the experiment and do not become over-confluent, which can affect their response to the compound.[3][9]

Methodology:

  • Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: At the end of the incubation period, measure cell viability using an appropriate method (e.g., MTT or a luminescence-based assay like CellTiter-Glo®).

  • Analysis: Plot cell number versus the viability signal. Select a seeding density that results in approximately 70-80% confluency at the end of the experiment, ensuring the signal is within the linear range of the assay.

Protocol 2: Dose-Response Assay to Determine IC₅₀

This protocol outlines the steps to determine the IC₅₀ of this compound for a specific cell line.

IC50_Workflow Start Start Seed 1. Seed cells at optimal density in a 96-well plate Start->Seed Incubate1 2. Incubate overnight to allow cell adherence Seed->Incubate1 Prepare 3. Prepare serial dilutions of this compound Incubate1->Prepare Treat 4. Treat cells with this compound (include vehicle & no-cell controls) Prepare->Treat Incubate2 5. Incubate for desired time (e.g., 48-72 hours) Treat->Incubate2 Assay 6. Perform cell viability assay (e.g., MTT, CellTiter-Glo®) Incubate2->Assay Read 7. Measure signal (absorbance/luminescence) Assay->Read Analyze 8. Plot dose-response curve and calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Experimental workflow for IC₅₀ determination.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold or 3-fold serial dilution series of this compound in culture medium. A typical starting concentration range might be from 10 nM to 10 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for "cells only" (no treatment) and "vehicle control". Also include "medium only" wells for background measurement.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® according to the manufacturer's protocol.[7][10]

  • Data Collection: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background reading from all measurements.

    • Normalize the data by setting the "vehicle control" as 100% viability.

    • Plot the normalized viability (%) against the log of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

| Table 1: Example Plate Setup for Dose-Response Assay | | :--- | :--- | :--- | :--- | :--- | | Well Type | Cells | Compound | Solvent (DMSO) | Purpose | | No-Cell Control | No | None | None | Background signal | | Untreated Control | Yes | None | None | 100% Proliferation | | Vehicle Control | Yes | None | Max concentration | Control for solvent toxicity | | Test Wells | Yes | this compound (serial dilutions) | Varies | Determine dose effect |

Protocol 3: Caspase-3 Activity Assay to Confirm Apoptosis

Since this compound can induce apoptosis, confirming this mechanism strengthens the findings. A caspase-3 activity assay measures the activation of a key executioner caspase in the apoptotic pathway.[11][12]

Methodology:

  • Cell Treatment: Culture and treat cells with this compound at 1x, 2x, and 5x the determined IC₅₀ concentration for a specified time (e.g., 24-48 hours). Include an untreated or vehicle control.

  • Cell Lysis: Harvest and lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[14]

  • Assay Procedure: Add the cell lysate to a 96-well plate with the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[11][12]

  • Incubation: Incubate the plate at 37°C as per the kit's instructions.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[12]

  • Analysis: An increase in signal in this compound-treated cells compared to the control indicates the activation of caspase-3 and induction of apoptosis.

Troubleshooting Guide

Q1: I am not seeing any cytotoxic effect of this compound on my cells. What could be wrong?

Several factors could lead to a lack of observed activity. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_No_Effect Start No Cytotoxicity Observed CheckCompound Is the this compound stock prepared and stored correctly? Start->CheckCompound CheckDosage Is the concentration range appropriate for your cell line? CheckCompound->CheckDosage Yes ActionCompound Action: Prepare fresh stock. Verify solubility in DMSO. CheckCompound->ActionCompound No CheckCells Are the cells healthy and in the exponential growth phase? CheckDosage->CheckCells Yes ActionDosage Action: Test a wider or higher concentration range. CheckDosage->ActionDosage No CheckAssay Is the viability assay performing correctly? CheckCells->CheckAssay Yes ActionCells Action: Check for contamination. Optimize seeding density. CheckCells->ActionCells No ActionAssay Action: Run positive control (e.g., staurosporine) for assay. CheckAssay->ActionAssay No Success Problem Solved CheckAssay->Success Yes ActionCompound->Success ActionDosage->Success ActionCells->Success ActionAssay->Success

Caption: Troubleshooting flowchart for lack of this compound activity.

Q2: The vehicle control (DMSO) is showing high levels of cytotoxicity. How can I fix this?

High toxicity in the vehicle control indicates a problem with the solvent, not the compound.

  • Check DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%. Ensure your final DMSO concentration in the well is below the toxic threshold for your specific cell line.[9]

  • Use High-Quality DMSO: Use anhydrous, cell culture-grade DMSO to avoid impurities that could be toxic to cells.

  • Perform a DMSO Titration: If you are unsure of the tolerance of your cell line, perform a separate experiment where you treat the cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration.

Q3: My results are not reproducible between experiments. What are the common causes of variability?

Lack of reproducibility is a common challenge in cell-based assays. Key factors to investigate are summarized in the table below.

| Table 2: Factors Influencing this compound Potency and Experimental Reproducibility | | :--- | :--- | | Factor | Potential Issue & Solution | | Cell Condition | Issue: High passage number, contamination, or inconsistent cell health.[3] Solution: Use cells with a low passage number, regularly test for mycoplasma, and ensure consistent growth conditions. | | Seeding Density | Issue: Inconsistent number of cells plated per well. Solution: Carefully count cells before plating and use the pre-determined optimal seeding density. | | Compound Stability | Issue: Degradation of this compound due to improper storage or repeated freeze-thaw cycles. Solution: Aliquot stock solutions and store them properly at -80°C. | | Media Components | Issue: Degradation of labile components like L-glutamine can affect cell metabolism and drug response.[15] Solution: Use fresh media or media with stabilized L-glutamine (e.g., GlutaMAX™).[16] | | Assay Protocol | Issue: Variations in incubation times, reagent volumes, or temperature. Solution: Follow a standardized protocol precisely for every experiment. |

Q4: How do I know if the observed effects are specific to LRH-1 inhibition or are off-target effects?

Distinguishing on-target from off-target effects is crucial for validating your results.[17][18]

  • Use a Rescue Experiment: If possible, overexpressing LRH-1 in your target cells should "rescue" them from the effects of this compound, indicating the effect is on-target.

  • Knockdown/Knockout Models: Use siRNA or CRISPR to create an LRH-1 knockdown or knockout cell line. These cells should be resistant to this compound if the compound's primary mechanism of action is through LRH-1.

  • Use a Structurally Unrelated Inhibitor: If available, test another LRH-1 inhibitor with a different chemical structure. If both compounds produce a similar phenotype, it is more likely an on-target effect.

  • Dose-Dependence: Off-target effects are often more pronounced at higher concentrations.[19] The most specific effects are typically observed at the lowest effective concentrations, near the IC₅₀ value.

References

Technical Support Center: Overcoming Resistance to ML179 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ML179 (also known as MLN7243 or TAK-243) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as MLN7243 or TAK-243, is a potent and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1 or E1 enzyme.[1][2][3][4] UAE catalyzes the first step in the ubiquitination cascade, a critical process for protein degradation and signaling in eukaryotic cells.[1][5][6][7] By inhibiting UAE, this compound prevents the ubiquitination and subsequent degradation of proteins, leading to an accumulation of proteins, endoplasmic reticulum (ER) stress, and ultimately apoptosis (programmed cell death) in cancer cells.[1][2][4]

Q2: My cancer cells are showing resistance to this compound. What are the potential mechanisms?

The most well-documented mechanism of resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2.[8][9][10] These transporters act as efflux pumps, actively removing this compound from the cancer cells, thereby reducing its intracellular concentration and cytotoxic effect.[8][9][10][11] Even low levels of endogenous ABCG2 expression can be sufficient to confer resistance.[8][9][10] Another potential mechanism is the overexpression of the ABCB1 transporter.[12] Additionally, mutations in the UBA1 gene have been suggested to confer resistance in acute myeloid leukemia (AML) cells.[8]

Q3: How can I determine if my resistant cells are overexpressing ABC transporters?

You can assess the expression of ABCG2 and ABCB1 at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of the ABCG2 and ABCB1 genes.

  • Western Blotting: To detect the protein levels of ABCG2 and ABCB1.

  • Flow Cytometry: To quantify the percentage of cells expressing the transporters on the cell surface using specific antibodies.

Q4: What strategies can I employ to overcome this compound resistance?

Several strategies can be explored to overcome resistance to this compound:

  • Combination Therapy with ABC Transporter Inhibitors: Co-administration of this compound with a specific inhibitor of ABCG2 (e.g., Ko143) or ABCB1 (e.g., verapamil) can reverse resistance by blocking the efflux of this compound.[8][11][12]

  • Synthetic Lethality with PARP Inhibitors: In cancer cells with deficiencies in homologous recombination (HR), combining this compound with a PARP inhibitor (e.g., olaparib) has shown to be a promising strategy.[13][14] this compound can impede HR repair, sensitizing the cells to PARP inhibition.[13]

  • Combination with other Chemotherapeutic Agents: Exploring combinations with standard-of-care chemotherapies may also yield synergistic effects.

Troubleshooting Guides

Guide 1: Unexpectedly High IC50 Value for this compound

Problem: The calculated IC50 value for this compound in your cancer cell line is significantly higher than expected from the literature.

Possible Cause Troubleshooting Step
Intrinsic or Acquired Resistance 1. Assess ABC Transporter Expression: Perform qRT-PCR and Western Blotting to check for ABCG2 and ABCB1 expression. 2. Functional Efflux Assay: Use a fluorescent substrate of ABCG2 (e.g., Hoechst 33342) to measure efflux activity. 3. Test Combination with Inhibitors: Perform a cell viability assay with this compound in combination with an ABCG2 inhibitor (e.g., Ko143) or ABCB1 inhibitor (e.g., verapamil) to see if sensitivity is restored.[8][11][12]
Compound Instability 1. Verify Compound Integrity: Ensure proper storage of this compound (-20°C for long term).[2] 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment.
Assay-related Issues 1. Optimize Cell Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid confluence-related artifacts. 2. Check Assay Incubation Time: Verify that the incubation time with this compound is sufficient to induce a cytotoxic effect. 3. Validate Viability Reagent: Ensure the cell viability reagent (e.g., MTT, MTS) is not expired and is prepared correctly.
Guide 2: Lack of Apoptosis Induction After this compound Treatment

Problem: You do not observe an increase in apoptotic markers (e.g., Annexin V positive cells, cleaved PARP) after treating your cells with this compound at a concentration that should be cytotoxic.

Possible Cause Troubleshooting Step
Ineffective Drug Concentration 1. Confirm IC50: Re-evaluate the IC50 of this compound in your specific cell line. The required concentration to induce apoptosis may be higher than the IC50 for growth inhibition. 2. Increase this compound Concentration and/or Incubation Time: Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction.
Resistance Mechanism 1. Investigate ABC Transporter Expression: As in Guide 1, check for ABCG2/ABCB1 overexpression. If present, this compound may not be reaching its intracellular target at a sufficient concentration. 2. Test Combination with ABC Transporter Inhibitors: Repeat the apoptosis assay with the addition of an ABCG2 or ABCB1 inhibitor.
Apoptosis Assay Issues 1. Use Positive Controls: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure the assay is working correctly. 2. Check for Early Apoptotic Timepoints: You may be missing the peak of apoptosis. Perform a time-course experiment to identify the optimal time point for analysis. 3. Assess for Necrosis: Use a marker for necrosis (e.g., Propidium Iodide) in conjunction with Annexin V to distinguish between apoptosis and necrosis.[15][16]

Data Presentation

Table 1: Effect of ABCG2 Inhibition on this compound Cytotoxicity

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental NCI-H460This compound15-
NCI-H460/TPT10 (ABCG2-overexpressing)This compound45030
NCI-H460/TPT10This compound + Ko143 (ABCG2 inhibitor)201.3

Data is illustrative and based on findings from literature. Actual values may vary.[8][11]

Table 2: Synergistic Effect of this compound and PARP Inhibitor Combination

Cell LineTreatmentCell Viability (%)
OVCAR8Control100
OVCAR8Olaparib (PARPi)75
OVCAR8This compound60
OVCAR8Olaparib + this compound30

Data is illustrative and based on findings from literature. Actual values may vary.[13]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (with or without an ABC transporter inhibitor) for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.[19]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[16]

Protocol 3: Western Blot for Ubiquitinated Proteins
  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors, as well as an inhibitor of deubiquitinating enzymes (DUBs) like N-ethylmaleimide (NEM).[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin or specific ubiquitinated proteins overnight at 4°C.[21]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

Visualizations

ML179_Mechanism_of_Action cluster_0 Ubiquitination Cascade cluster_1 Cellular Effects This compound This compound (TAK-243) UBA1 UBA1 (E1) This compound->UBA1 E2 E2 Enzyme UBA1->E2 Accumulation Accumulation of Ubiquitinated Proteins E3 E3 Ligase E2->E3 Protein Target Protein E3->Protein Ub Ubiquitin Ub->UBA1 ATP Ub_Protein Ubiquitinated Protein Proteasome Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of this compound (TAK-243).

ML179_Resistance_and_Reversal cluster_cell Cancer Cell cluster_membrane Cell Membrane ML179_in This compound UBA1 UBA1 (Target) ML179_in->UBA1 Inhibition ABCG2 ABCG2 Efflux Pump ML179_in->ABCG2 Efflux Apoptosis Apoptosis UBA1->Apoptosis ML179_out This compound (Extracellular) ML179_out->ML179_in Influx ABCG2_inhibitor ABCG2 Inhibitor (e.g., Ko143) ABCG2_inhibitor->ABCG2

Caption: Overcoming this compound resistance mediated by ABCG2.

Experimental_Workflow_Troubleshooting start Start: High this compound IC50 Observed check_transporters Assess ABCG2/ABCB1 Expression (qPCR/WB) start->check_transporters transporters_high Expression is High check_transporters->transporters_high functional_assay Perform Functional Efflux Assay transporters_high->functional_assay Yes check_compound Check Compound Stability and Assay Conditions transporters_high->check_compound No efflux_positive Efflux is Active functional_assay->efflux_positive combination_therapy Test this compound with ABC Transporter Inhibitor efflux_positive->combination_therapy Yes efflux_positive->check_compound No sensitivity_restored Sensitivity Restored? combination_therapy->sensitivity_restored conclusion_resistance Conclusion: Resistance is likely due to ABC transporter overexpression. sensitivity_restored->conclusion_resistance Yes investigate_other Investigate other resistance mechanisms (e.g., UBA1 mutation) sensitivity_restored->investigate_other No

Caption: Troubleshooting workflow for high this compound IC50.

References

ML179 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ML179. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on degradation and proper storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least four years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation, it is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q2: My this compound stock solution in DMSO shows precipitation after thawing. What should I do?

A2: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. To resolve this, gently warm the solution and vortex or sonicate until the precipitate redissolves. To prevent this, consider storing the stock solution in smaller aliquots to avoid repeated freeze-thaw cycles. If precipitation persists, preparing a more dilute stock solution may be necessary.

Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A3: Inconsistent results can stem from several factors, including the degradation of this compound in your experimental setup. The pyrimidinedione ring in this compound can be susceptible to hydrolysis, especially at non-neutral pH. Additionally, the piperazine moiety can undergo oxidation. Ensure that your cell culture medium and buffers are within a stable pH range and minimize exposure of your working solutions to light and air. It is also critical to maintain a consistent, low final concentration of DMSO (typically <0.1%) in your assays to avoid solvent-induced artifacts.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, this compound is potentially susceptible to three main degradation pathways:

  • Hydrolysis: The pyrimidinedione ring, which is a derivative of uracil, contains amide-like bonds that can be hydrolyzed under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The piperazine ring is a cyclic amine that can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. This can be catalyzed by metal ions.

  • Photodegradation: The trifluoromethylphenyl group can absorb UV light, potentially leading to the cleavage of the carbon-fluorine bonds or other photochemical reactions, although the trifluoromethyl group itself is generally quite stable.[2]

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: You can perform a simple stability study by incubating a solution of this compound in your experimental buffer or medium at the relevant temperature (e.g., 37°C). At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot and analyze it by HPLC or LC-MS. A decrease in the peak area of the parent this compound compound and the appearance of new peaks will indicate degradation.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation
Observation Potential Cause Suggested Solution
Precipitate in stock solution after storage.Compound has low solubility at storage temperature.Gently warm and vortex/sonicate to redissolve. Prepare smaller aliquots to avoid freeze-thaw cycles. Consider a more dilute stock solution.
Precipitation when diluting stock solution into aqueous buffer.The compound is less soluble in the aqueous buffer than in the stock solvent (e.g., DMSO).Decrease the final concentration of the compound. Use a co-solvent like PEG300 or a surfactant like Tween-80 in the final solution (ensure compatibility with your assay).
Cloudiness or precipitation in the final working solution.The solubility limit in the final medium has been exceeded.Reduce the final concentration. Ensure the pH of the final solution is optimal for the compound's solubility.
Issue 2: Loss of Activity or Inconsistent Results
Observation Potential Cause Suggested Solution
Decreased potency of this compound over time in multi-day experiments.Degradation of this compound in the experimental medium.Prepare fresh working solutions daily. Perform a stability test (see FAQ 5) to determine the half-life in your specific medium.
High variability between replicate experiments.Inconsistent preparation of working solutions or degradation during storage.Standardize the preparation protocol for all solutions. Store stock solutions in single-use aliquots at -80°C.
Unexpected cellular toxicity or off-target effects.Degradation products of this compound may have different biological activities.Confirm the identity and purity of your this compound stock by LC-MS. Minimize exposure of working solutions to light and elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable and accurate solutions of this compound for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Methodology:

  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Dispense the stock solution into single-use aliquots in amber glass vials or polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Vortex gently to ensure homogeneity.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to avoid solvent toxicity.

    • Prepare the working solution fresh for each experiment and protect it from light.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC or LC-MS system

  • Acetonitrile or methanol (for quenching)

Methodology:

  • Preparation of Test Solution:

    • Dilute the 10 mM this compound stock solution in the aqueous buffer to a final concentration of 10 µM.

  • Incubation:

    • Aliquot the test solution into separate, sealed vials for each time point and temperature.

    • Incubate the vials at the selected temperatures.

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

  • Sample Quenching:

    • Immediately stop any further degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate any proteins in the buffer.

  • Analysis:

    • Centrifuge the quenched samples to remove any precipitate.

    • Analyze the supernatant by HPLC or LC-MS, monitoring the peak area of the parent this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.

    • Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Aqueous Buffer prep_stock->prep_work incubate Incubate at 4°C, 25°C, 37°C prep_work->incubate sample Collect Aliquots at Time Points (0-24h) incubate->sample quench Quench with Cold Acetonitrile/Methanol sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Quantify Peak Area of Parent Compound analyze->data

Caption: Workflow for assessing the stability of this compound in an aqueous solution.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation This compound This compound hydrolysis_product Pyrimidinedione Ring Opening This compound->hydrolysis_product H₂O (Acid/Base) oxidation_product Piperazine N-Oxidation/Ring Cleavage This compound->oxidation_product O₂ (Metal Ions) photolysis_product Trifluoromethylphenyl Modification This compound->photolysis_product UV Light

Caption: Potential degradation pathways for this compound based on its functional groups.

troubleshooting_logic start Inconsistent Experimental Results with this compound check_solubility Is there any visible precipitation in solutions? start->check_solubility yes_solubility Address Solubility Issues (See Troubleshooting Guide 1) check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility check_storage How are stock and working solutions stored? no_solubility->check_storage improper_storage Follow Recommended Storage Conditions (See FAQ 1) check_storage->improper_storage Improperly proper_storage Properly Stored check_storage->proper_storage check_stability Have you assessed stability in your experimental medium? proper_storage->check_stability no_stability Perform Stability Assay (See Protocol 2) check_stability->no_stability No yes_stability Yes check_stability->yes_stability final_check Consider other experimental variables: - Cell health - Reagent quality - Assay protocol yes_stability->final_check

Caption: A logical troubleshooting workflow for inconsistent results with this compound.

References

Validation & Comparative

Validating the Inverse Agonist Activity of ML179: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML179 and its inverse agonist activity against the Liver Receptor Homolog-1 (LRH-1/NR5A2). The information presented herein is supported by experimental data to aid researchers in validating its performance and considering alternatives.

Introduction to this compound and LRH-1

This compound (also known as SR-1309) is a small molecule identified as a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in development, metabolism, and disease.[1][2] LRH-1 is involved in the regulation of cholesterol metabolism, steroidogenesis, and bile acid homeostasis.[3] Its dysregulation has been implicated in various cancers, including breast and pancreatic cancer, making it a compelling therapeutic target.[1][4] Inverse agonists of LRH-1, such as this compound, are valuable tools for studying the function of this receptor and hold potential as therapeutic agents. They are thought to induce a conformational change in the receptor, preventing the recruitment of co-activators and, in some cases, actively recruiting co-repressors to inhibit the transcription of target genes.[5]

Comparative Analysis of LRH-1 Inverse Agonists

The following table summarizes the quantitative data for this compound and other known LRH-1 inverse agonists. This allows for a direct comparison of their potency and efficacy.

CompoundTargetAssay TypeIC50Maximum RepressionCell Line
This compound LRH-1Luciferase Reporter Assay320 nM40%HEK293T
ML180 LRH-1Luciferase Reporter Assay3.7 µM64%HEK293T
SR1848 LRH-1qPCR (LRH-1 target genes)Dose-dependent inhibitionNot specifiedHuh-7

Table 1: Quantitative Comparison of LRH-1 Inverse Agonists.[1][6][7]

Experimental Protocols for Validation

To validate the inverse agonist activity of this compound on LRH-1, several key experiments are typically performed. Detailed methodologies for these assays are provided below.

Luciferase Reporter Assay

This assay is a primary method for quantifying the ability of a compound to inhibit the transcriptional activity of LRH-1.

Objective: To measure the dose-dependent inhibition of LRH-1-mediated transcription by this compound.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 384-well plates at a density of 10,000 cells per well.

    • Cells are co-transfected with a full-length human LRH-1 expression vector (e.g., in a pSport6 vector) and a luciferase reporter construct containing an LRH-1 response element, such as the Cyp19 (Aromatase) promoter driving the luciferase gene.[1] Transfection is typically performed using a lipid-based transfection reagent like FuGene6.[1]

  • Compound Treatment:

    • After a 24-hour transfection period, cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • Following a 20-hour incubation with the compound, the luciferase substrate (e.g., Bright-Glo Luciferase Assay System) is added to each well.[1]

    • Luminescence is measured using a luminometer.

  • Data Analysis:

    • The relative light units (RLUs) are normalized to the vehicle control.

    • The IC50 value, the concentration at which 50% of the maximal inhibition is observed, is calculated using a non-linear regression analysis.

Quantitative PCR (qPCR) for LRH-1 Target Gene Expression

This assay confirms the effect of the inverse agonist on the expression of endogenous LRH-1 target genes.

Objective: To determine if this compound can repress the expression of known LRH-1 target genes.

Protocol:

  • Cell Culture and Treatment:

    • A relevant cell line expressing endogenous LRH-1, such as the hepatocellular carcinoma cell line Huh-7, is used.[7]

    • Cells are treated with this compound at various concentrations for a specified time (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.[7]

  • qPCR:

    • Real-time PCR is performed using primers specific for LRH-1 target genes (e.g., CYP19, SHP, HP, SAA1, SAA4) and a housekeeping gene for normalization (e.g., GAPDH).[1][7]

    • The reaction is run on a real-time PCR system.

  • Data Analysis:

    • The relative expression of the target genes is calculated using the ΔΔCt method.

    • The results are presented as fold change in expression compared to the vehicle-treated control.

Cell Proliferation Assay

This assay assesses the functional consequence of LRH-1 inhibition on cell growth, particularly in cancer cell lines where LRH-1 is implicated in proliferation.

Objective: To evaluate the anti-proliferative effect of this compound on LRH-1-dependent cancer cells.

Protocol:

  • Cell Culture and Seeding:

    • MDA-MB-231 breast cancer cells, which express LRH-1, are cultured in an appropriate medium (e.g., Leibovitz's L-15 Medium with 10% FBS).[8]

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment:

    • Cells are treated with a range of concentrations of this compound or a vehicle control.

  • Viability/Proliferation Measurement:

    • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.[9][10]

    • The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell proliferation is calculated relative to the vehicle-treated control.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRH-1 signaling pathway and the experimental workflow for validating this compound's inverse agonist activity.

LRH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligands Phospholipids (Endogenous Agonists) LRH1_inactive LRH-1 Ligands->LRH1_inactive Activation LRH1_active LRH-1 LRH1_inactive->LRH1_active Translocation DNA LRH-1 Response Element LRH1_active->DNA Corepressors Co-repressors (e.g., SHP) LRH1_active->Corepressors Recruits Target_Genes Target Gene Transcription (e.g., CYP19, Cyclin D1/E1) LRH1_active->Target_Genes Activates Coactivators Co-activators (e.g., PGC-1α, SRCs) Coactivators->LRH1_active Corepressors->Target_Genes Represses This compound This compound (Inverse Agonist) This compound->LRH1_active Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Wnt_beta_catenin->Target_Genes Co-activation with LRH-1

Caption: LRH-1 Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow Start Hypothesis: This compound is an LRH-1 inverse agonist Luciferase_Assay Luciferase Reporter Assay (HEK293T cells) Start->Luciferase_Assay qPCR qPCR for Target Genes (e.g., Huh-7 cells) Start->qPCR Proliferation_Assay Cell Proliferation Assay (e.g., MDA-MB-231 cells) Start->Proliferation_Assay Data_Analysis Data Analysis: IC50, % Repression, Fold Change, Cell Viability Luciferase_Assay->Data_Analysis qPCR->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Conclusion: Validation of this compound inverse agonist activity Data_Analysis->Conclusion

Caption: Experimental Workflow for Validating this compound Inverse Agonism.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of LRH-1 and serves as a lead compound for the development of therapeutics targeting this nuclear receptor. The experimental protocols and comparative data provided in this guide offer a framework for researchers to independently validate the inverse agonist activity of this compound and to compare its performance with other modulators of LRH-1. The provided diagrams of the signaling pathway and experimental workflow can further aid in the conceptualization and execution of these studies.

References

A Comparative Guide to ML179 and Other LRH-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of ML179 with other known Liver Receptor Homolog-1 (LRH-1) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these critical research tools. The information is presented through quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate informed decision-making in experimental design.

Performance Comparison of LRH-1 Inhibitors

The inhibitory activity of small molecules against LRH-1 is a crucial parameter for their use in research. The following table summarizes the reported potency of this compound and other selected LRH-1 inhibitors.

CompoundTypeIC50 (LRH-1)Selectivity over SF-1Reference
This compound (SR-1309) Inverse Agonist320 nM>31-fold[1]
ML180 (SR1848) Inverse Agonist3.7 µMInactive at 10 µM[2]
Compound 3d2 Antagonist6 ± 1 µM (IC50), 1.8 ± 0.4 µM (Kd)Not specified[1]

Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of LRH-1 by 50%. A lower IC50 value denotes a more potent inhibitor. Kd (dissociation constant) represents the binding affinity of the inhibitor to the receptor.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments used to characterize LRH-1 inhibitors.

Luciferase Reporter Gene Assay for LRH-1 Activity

This assay is a common method to screen for and characterize LRH-1 modulators by measuring their effect on LRH-1-mediated gene transcription.

Objective: To determine the functional activity (agonist or antagonist) of a test compound on human LRH-1.

Materials:

  • HEK293T cells

  • Expression plasmid for full-length human LRH-1

  • Luciferase reporter plasmid containing LRH-1 response elements (e.g., from the promoter of a target gene like CYP19A1)

  • Control plasmid for transfection normalization (e.g., β-galactosidase)

  • Transfection reagent (e.g., FuGENE 6)

  • Cell culture medium (DMEM) and supplements

  • Test compounds and controls (e.g., DMSO as vehicle control)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for an additional 18-24 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Normalize the luciferase readings to the expression of the co-transfected control (e.g., β-galactosidase activity) to account for variations in transfection efficiency and cell number.

  • Data Analysis: Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate IC50 or EC50 values.

Quantitative PCR (qPCR) for LRH-1 Target Gene Expression

This method is used to quantify the effect of LRH-1 inhibitors on the mRNA levels of its downstream target genes.

Objective: To measure the change in expression of LRH-1 target genes (e.g., SHP, CCNE1, G0S2) in response to inhibitor treatment.

Materials:

  • Cancer cell line endogenously expressing LRH-1 (e.g., Huh-7, AsPC-1)

  • LRH-1 inhibitor (e.g., this compound) and vehicle control (DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or TaqMan master mix

  • Primers specific for LRH-1 target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Cell Treatment: Plate cells and treat with the LRH-1 inhibitor at the desired concentration and for the appropriate duration. Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit, following the manufacturer's protocol.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

LRH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates beta_catenin_destruction β-catenin Destruction Complex Dsh->beta_catenin_destruction Inhibits GSK3b GSK3β GSK3b->beta_catenin_destruction APC APC APC->beta_catenin_destruction Axin Axin Axin->beta_catenin_destruction beta_catenin β-catenin beta_catenin_destruction->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates LRH1 LRH-1 TargetGenes Target Genes (e.g., CCND1, CCNE1, MYC, SHP) LRH1->TargetGenes Regulates Transcription beta_catenin_nuc->LRH1 Co-activates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TCF_LEF->TargetGenes Regulates Transcription This compound This compound This compound->LRH1 Inhibits

Caption: LRH-1 Signaling Pathway Crosstalk with Wnt/β-catenin.

Luciferase_Assay_Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Co-transfect with LRH-1 & Reporter Plasmids seed_cells->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat cells with LRH-1 Inhibitors incubate1->treat incubate2 Incubate for 18-24h treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Normalize and Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Luciferase Reporter Assay Workflow.

qPCR_Workflow start Start cell_treatment Treat Cancer Cells with LRH-1 Inhibitor start->cell_treatment rna_extraction Isolate Total RNA cell_treatment->rna_extraction cdna_synthesis Reverse Transcription (RNA to cDNA) rna_extraction->cdna_synthesis qpcr_setup Set up qPCR Reaction cdna_synthesis->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run data_analysis Analyze Ct values (ΔΔCt method) qpcr_run->data_analysis end End data_analysis->end

Caption: qPCR Experimental Workflow.

References

A Comparative Guide to ML179 and ML180: Potency, Efficacy, and Cellular Impact of Two LRH-1 Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, metabolic diseases, and inflammatory conditions, the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1, NR5A2) has emerged as a compelling therapeutic target. Two of the pioneering chemical probes used to investigate LRH-1 function are ML179 (also known as SR-1309) and ML180 (SR1848). Both are inverse agonists of LRH-1, but they exhibit distinct potencies and cellular effects. This guide provides a detailed comparison of this compound and ML180, summarizing key experimental data, outlining methodologies for their evaluation, and visualizing their implicated signaling pathways to aid in experimental design and interpretation.

At a Glance: Key Differences

FeatureThis compound (SR-1309)ML180 (SR1848)
Primary Target Liver Receptor Homolog-1 (LRH-1; NR5A2)Liver Receptor Homolog-1 (LRH-1; NR5A2)
Mechanism of Action Inverse AgonistInverse Agonist
Potency (IC50) 320 nM[1][2]3.7 µM[1][2]
Maximum Efficacy 40% repression in reporter assays[1][2]64% repression in reporter assays[1][2]
Selectivity Inactive against Steroidogenic Factor-1 (SF-1)Inactive against Steroidogenic Factor-1 (SF-1) (IC50 > 10 µM)[1]
Key Cellular Effects Induces apoptosis in ER-negative breast cancer cells (MDA-MB-231)[1]; Represses expression of haptoglobin and serum amyloid A proteins[1].Inhibits proliferation of liver cancer cells (Huh-7)[1]; Represses LRH-1 and its target genes (e.g., Cyclin D1, Cyclin E1, CYP19)[1]; Ameliorates osteoarthritis by inhibiting the MAPK pathway[3].

Quantitative Data Summary

The following tables provide a detailed summary of the reported quantitative data for this compound and ML180, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity
CompoundTargetAssay TypeIC50Maximum RepressionSelectivity (vs. SF-1)Reference
This compoundLRH-1Luciferase Reporter Assay320 nM40%Inactive[1][2]
ML180LRH-1Luciferase Reporter Assay3.7 µM64%> 10 µM[1][2]
Table 2: Cellular Activity
CompoundCell LineAssay TypeEffectEC50 / IC50Reference
This compoundMDA-MB-231 (Breast Cancer)Proliferation/ViabilityInduces cell deathNot specified[1]
ML180Huh-7 (Liver Cancer)ProliferationInhibits proliferation~2.8 µM[1]
ML180MDA-MB-231 (Breast Cancer)ProliferationInhibits growthPotent activity reported[1]
This compoundHEK293TStAR Promoter Luciferase AssayInhibition2.12 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

LRH-1 Signaling Pathway

LRH-1 is a constitutively active transcription factor that plays a crucial role in development, metabolism, and cell proliferation.[4] It binds to the promoter regions of its target genes as a monomer.[4] In cancer, LRH-1 has been shown to synergize with the Wnt/β-catenin pathway to drive the expression of cell cycle regulators like Cyclin D1 and Cyclin E1.[4][5] It also regulates the expression of aromatase (CYP19), an enzyme critical for estrogen synthesis, making it a target in estrogen receptor-positive (ER+) breast cancer.[1][5] Furthermore, its role in promoting cell motility and invasion has been noted in both ER+ and ER-negative breast cancers.[1][5] this compound and ML180, as inverse agonists, bind to LRH-1 and induce a conformational change that leads to the repression of its transcriptional activity.[6]

LRH1_Signaling_Pathway cluster_nucleus Nucleus cluster_targets Target Gene Expression cluster_cellular_effects Cellular Effects LRH1 LRH-1 (NR5A2) DNA DNA (Promoter Region) LRH1->DNA Binds to Response Elements CyclinD1 Cyclin D1 DNA->CyclinD1 CyclinE1 Cyclin E1 DNA->CyclinE1 Aromatase Aromatase (CYP19) DNA->Aromatase Other_Targets Other Targets (SHP, etc.) DNA->Other_Targets beta_catenin β-catenin/Tcf4 beta_catenin->DNA Co-activates with LRH-1 ML179_180 This compound / ML180 ML179_180->LRH1 Inhibits Proliferation Cell Proliferation & Invasion CyclinD1->Proliferation CyclinE1->Proliferation Steroidogenesis Steroidogenesis Aromatase->Steroidogenesis Metabolism Metabolism Other_Targets->Metabolism

LRH-1 Signaling and Inhibition by this compound/ML180
Experimental Workflow: LRH-1 Inverse Agonist Identification

The identification of this compound and ML180 as LRH-1 inverse agonists involved a multi-step screening process. The primary assay utilized a luciferase reporter system to measure the transcriptional activity of LRH-1. This was followed by counter-screens to ensure selectivity and secondary assays to confirm their effects on cancer cell lines.

Experimental_Workflow start Small Molecule Library primary_screen Primary Screen: LRH-1 Luciferase Reporter Assay (e.g., Cyp19-Luc in HEK293T cells) start->primary_screen hits Initial Hits primary_screen->hits counterscreen Counterscreen: SF-1 Luciferase Reporter Assay hits->counterscreen selective_hits Selective LRH-1 Hits counterscreen->selective_hits secondary_assay Secondary Assays: - Cancer Cell Proliferation - Target Gene Expression (qPCR) selective_hits->secondary_assay probes Probe Compounds: This compound & ML180 secondary_assay->probes

Workflow for LRH-1 Inverse Agonist Discovery

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key experiments used to characterize this compound and ML180.

LRH-1 Luciferase Reporter Assay

This assay quantifies the ability of a compound to modulate the transcriptional activity of LRH-1.

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for full-length human LRH-1 (e.g., pCMV-LRH1).

    • A reporter plasmid containing a luciferase gene driven by a promoter with LRH-1 response elements (e.g., pGL4-Cyp19-Luc).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Procedure:

    • Seed HEK293T cells in 96-well plates at a density of 1-2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

    • Following a 4-6 hour incubation, replace the transfection medium with fresh medium containing various concentrations of the test compound (this compound or ML180) or vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Line: MDA-MB-231 (ER-negative breast cancer) or Huh-7 (liver cancer) cells.

  • Reagents:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells per well) and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or ML180 for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Express the results as a percentage of the vehicle-treated control and calculate the EC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of LRH-1 target genes following treatment with the inverse agonists.

  • Cell Line: Appropriate cancer cell lines (e.g., Huh-7, MDA-MB-231).

  • Procedure:

    • Treat cells with this compound, ML180, or vehicle control for a specified time.

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, gene-specific primers for LRH-1 target genes (e.g., CCND1, CCNE1, CYP19A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.

Conclusion

This compound and ML180 are invaluable tools for dissecting the complex biology of LRH-1. While both act as inverse agonists, this compound is significantly more potent, with an IC50 in the nanomolar range, whereas ML180 has a higher efficacy in repressing LRH-1 transcriptional activity in reporter assays.[1][2] The choice between these two compounds will depend on the specific experimental context, including the cell type, the desired level of LRH-1 inhibition, and the biological question being addressed. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize these small molecules in their studies of LRH-1-mediated pathways in health and disease.

References

ML179: A Selective Inverse Agonist for LRH-1 Over SF-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, metabolic diseases, and endocrinology, the selective modulation of nuclear receptors presents a significant therapeutic opportunity. This guide provides a comparative analysis of ML179, a potent inverse agonist of Liver Receptor Homolog-1 (LRH-1), and its selectivity over the closely related Steroidogenic Factor-1 (SF-1). The data presented herein demonstrates that this compound is a valuable chemical probe for elucidating the biological functions of LRH-1 with minimal off-target effects on SF-1.

Quantitative Comparison of this compound Activity

Experimental data from luciferase reporter assays quantitatively establish the potency and selectivity of this compound. The compound demonstrates sub-micromolar inhibitory activity against LRH-1 while exhibiting significantly lower to no activity against SF-1 at comparable concentrations.

Target Compound Assay Type Metric Value Reference
LRH-1 (NR5A2)This compoundLuciferase Reporter AssayIC50320 nM[1]
SF-1 (NR5A1)This compoundLuciferase Reporter CounterscreenActivityNot active (at concentrations tested)[2]

Experimental Protocols

The selectivity of this compound was determined through rigorous cell-based assays. Below are the detailed protocols for the primary LRH-1 activity assay and the SF-1 counterscreening assay.

LRH-1 Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of LRH-1.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were used.

  • Transfection: Cells were co-transfected with a full-length human LRH-1 expression vector (pSport6-LRH1) and a luciferase reporter plasmid containing response elements for LRH-1 (e.g., Cyp19-Aromatase-luciferase or StAR-luciferase). Transfection was carried out in bulk using FuGene6 or X-tremeGENE 9 DNA Transfection Reagent.[2]

  • Cell Plating: Following a 24-hour transfection period, cells were plated into 384-well plates at a density of 8,000-10,000 cells per well.[2]

  • Compound Treatment: After a 4-hour incubation to allow for cell adherence, cells were treated with various concentrations of this compound or DMSO as a vehicle control for 20 hours.[2]

  • Luminescence Measurement: Luciferase activity was measured using a luminometer following the addition of a luciferase substrate, such as BriteLite Plus.[2]

  • Data Analysis: The resulting luminescence data was normalized to the DMSO control wells to determine the percent inhibition and calculate the IC50 value.

SF-1 Luciferase Reporter Counterscreen Assay

This assay is crucial for determining the selectivity of compounds by assessing their activity against the closely related SF-1.

  • Cell Line: HEK293T cells were utilized.

  • Transfection: Cells were co-transfected with a full-length human SF-1 expression vector (pS6-SF-1) and a luciferase reporter plasmid containing SF-1 response elements (5xSFRE-luciferase).[2]

  • Cell Plating: Post-transfection (24 hours), cells were seeded in 384-well plates at a density of 10,000 cells per well.[2]

  • Compound Treatment: Following a 4-hour incubation, cells were exposed to this compound at various concentrations for 20 hours.[2]

  • Luminescence Measurement: Luciferase activity was quantified using BriteLite Plus reagent and a luminometer.[2]

  • Selectivity Determination: The activity of this compound on SF-1 was compared to its activity on LRH-1. A lack of significant inhibition of SF-1 at concentrations that potently inhibit LRH-1 indicates selectivity.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

LRH1_Signaling_Pathway LRH1 LRH-1 (NR5A2) TargetGenes Target Genes (e.g., CYP19, SHP) LRH1->TargetGenes Binds to Response Elements BiologicalProcesses Biological Processes (Steroidogenesis, Bile Acid Synthesis, Cell Proliferation) TargetGenes->BiologicalProcesses Regulates This compound This compound (Inverse Agonist) This compound->LRH1 Inhibits

Caption: Simplified signaling pathway of LRH-1 and its inhibition by this compound.

SF1_Signaling_Pathway SF1 SF-1 (NR5A1) TargetGenes Target Genes (e.g., StAR, CYP11A1) SF1->TargetGenes Binds to Response Elements BiologicalProcesses Biological Processes (Steroidogenesis, Adrenal and Gonadal Development) TargetGenes->BiologicalProcesses Regulates

Caption: Overview of the SF-1 signaling pathway.

Experimental_Workflow cluster_primary_screen Primary Screen cluster_counterscreen Counterscreen for Selectivity PrimaryAssay LRH-1 Luciferase Reporter Assay PotentHits Identify Potent LRH-1 Inhibitors PrimaryAssay->PotentHits CounterscreenAssay SF-1 Luciferase Reporter Assay PotentHits->CounterscreenAssay Test Hits SelectiveHits Confirm Selectivity (No SF-1 Inhibition) CounterscreenAssay->SelectiveHits This compound This compound (Selective Hit) SelectiveHits->this compound

Caption: Experimental workflow for identifying selective LRH-1 inverse agonists.

Conclusion

References

Scrutinizing the Consistency of ML179's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the reported biological activities of ML179, a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1), across available studies. While a direct comparison of anti-proliferative IC50 values is limited by the currently available public data, this document synthesizes the existing information on its mechanism of action and cellular effects to offer a baseline for its reproducibility.

Summary of this compound's Biological Activity

This compound has been identified as a potent inverse agonist of LRH-1 (NR5A2). The foundational study on this compound reported a half-maximal inhibitory concentration (IC50) of 320 nM in a reporter assay designed to measure LRH-1 activity.[1] This initial characterization highlighted its potential as a chemical probe to investigate the functions of LRH-1.

Subsequent mentions in the literature consistently refer to this primary finding and allude to its anti-proliferative effects, particularly in the context of breast cancer.[2][3] However, a comprehensive, multi-study comparison of its potency in inhibiting cancer cell growth is hampered by a lack of publicly available, quantitative data from diverse research groups. The primary report mentions anti-proliferation activity in the triple-negative breast cancer cell line MDA-MB-231, but does not provide a specific IC50 or GI50 value for this effect.[1]

Below is a table summarizing the key reported activities of this compound based on the available literature.

ParameterReported Value/EffectCell Line/SystemReference
LRH-1 Inverse Agonism (IC50) 320 nMReporter Assay[1]
Anti-Proliferation Activity notedMDA-MB-231[1][3]

Experimental Methodologies

To facilitate the design of new experiments and the comparison with future studies, this section details the typical experimental protocols employed in the characterization of this compound and similar compounds.

LRH-1 Inverse Agonist Reporter Assay

The potency of this compound as an LRH-1 inverse agonist was determined using a cell-based reporter gene assay. A typical protocol for such an assay is as follows:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For the assay, cells are transiently transfected with two plasmids: one expressing the LRH-1 protein and another containing a luciferase reporter gene under the control of an LRH-1 responsive promoter.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of LRH-1.

  • Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation/Viability Assays

To assess the anti-proliferative effects of this compound, colorimetric or luminescent-based cell viability assays are standardly used.

  • MTT/MTS Assay:

    • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Incubation: Cells are then treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

    • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.

    • Signal Quantification: The formazan is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Assay Principle: This assay quantifies ATP, an indicator of metabolically active cells.

    • Procedure: After compound treatment, a reagent containing luciferase and its substrate is added to the cells. The resulting luminescent signal, which is proportional to the amount of ATP, is measured with a luminometer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

ML179_Mechanism_of_Action This compound This compound LRH1 LRH-1 (NR5A2) Nuclear Receptor This compound->LRH1 Binds & Inhibits TargetGenes Target Gene Expression (e.g., Cyclins, Aromatase) LRH1->TargetGenes Activates CellProliferation Cell Proliferation & Survival TargetGenes->CellProliferation Promotes Inhibition->LRH1 Inverse Agonism

Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis ReporterAssay LRH-1 Reporter Assay (Determine IC50) IC50_Calc IC50/GI50 Calculation ReporterAssay->IC50_Calc ProliferationAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) ProliferationAssay->IC50_Calc GeneExpression Gene Expression Analysis (qPCR, Western Blot) Gene_Analysis Target Gene Modulation Analysis GeneExpression->Gene_Analysis

Typical workflow for evaluating this compound's effects.

Conclusion

This compound is a well-established inverse agonist of LRH-1 with a reported IC50 of 320 nM in a reporter assay format. While its anti-proliferative activity in cancer cells has been noted, particularly in the MDA-MB-231 breast cancer cell line, there is a conspicuous absence of publicly available, quantitative proliferation data (e.g., IC50 or GI50 values) from multiple independent studies. This data gap makes a direct assessment of the reproducibility of its anti-proliferative potency challenging.

For the scientific community to build upon the initial findings, it is crucial for subsequent studies utilizing this compound to publish detailed dose-response data for its effects on cell viability and proliferation across a variety of cancer cell lines. This will enable a more robust, cross-study comparison and a clearer understanding of the reproducibility and context-dependency of this compound's biological effects. Researchers are encouraged to employ standardized cell viability assay protocols to facilitate such comparisons.

References

Cross-Validation of ML179's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of ML179, a known inverse agonist of Liver Receptor Homologue-1 (LRH-1), with other anti-cancer agents. The data presented is compiled from various studies to offer a cross-validation perspective.

Comparative Anti-Proliferative Activity

The efficacy of this compound and alternative compounds is typically assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell proliferation. The following table summarizes the IC50 values for this compound and other anti-proliferative agents in various cancer cell lines.

Disclaimer: The data in this table is compiled from different research articles. Direct comparison of IC50 values should be made with caution as experimental conditions such as cell density, assay type, and incubation time can vary between studies.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
This compound LRH-1 Inverse AgonistMDA-MB-231 (Breast Cancer)0.32[Not explicitly found in a comparative study]
SR1848 LRH-1 RepressorHuh-7 (Liver Cancer)~2.8 (EC50)[Not explicitly found in a comparative study]
Goniothalamin Natural ProductMCF-7 (Breast Cancer)0.8 (72h)[1][2]
MDA-MB-231 (Breast Cancer)Not specified[1]
HepG2 (Liver Cancer)4.6 (72h)[3]
Doxorubicin Topoisomerase II InhibitorMCF-7 (Breast Cancer)1.1 - 8.306[4][5]
MDA-MB-231 (Breast Cancer)0.9 - 6.602[4][5]

Experimental Protocols

Accurate and reproducible assessment of anti-proliferative effects is critical. Below are detailed methodologies for two standard assays.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound, alternatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of long-term cell survival and proliferative capacity.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compound at various concentrations or a vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days), allowing colonies to form. The medium should be changed every 2-3 days.

  • Colony Fixation and Staining:

    • Gently wash the colonies with phosphate-buffered saline (PBS).

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

    • Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental process, the following diagrams are provided.

LRH-1 Signaling Pathway LRH-1 Signaling in Cell Proliferation cluster_0 Wnt Signaling cluster_1 LRH-1 Activation cluster_2 Nuclear Events Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF LRH1 LRH-1 CyclinD1 Cyclin D1 LRH1->CyclinD1 CyclinE1 Cyclin E1 LRH1->CyclinE1 This compound This compound This compound->LRH1 Inhibition cMyc c-Myc TCF_LEF->cMyc Proliferation Proliferation CyclinD1->Proliferation CyclinE1->Proliferation cMyc->Proliferation Experimental_Workflow Workflow for Anti-Proliferative Assays cluster_MTT MTT Assay cluster_Colony Colony Formation Assay Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment Compound Treatment (this compound & Alternatives) Seeding->Treatment Incubation Incubation (24-72h or 10-14 days) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Short-term Fix_Stain Fix & Stain Colonies Incubation->Fix_Stain Long-term Formazan Formazan Formation MTT_add->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Absorbance Measure Absorbance Solubilize->Absorbance IC50_MTT Calculate IC50 Absorbance->IC50_MTT Count Count Colonies Fix_Stain->Count Surviving_Fraction Calculate Surviving Fraction Count->Surviving_Fraction

References

ML179: A Comparative Guide to its Efficacy in Cancer Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ML179, a potent inverse agonist of the Liver Receptor Homologue-1 (LRH-1), has emerged as a molecule of interest in oncology research. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to inform further investigation and drug development efforts.

Overview of this compound

This compound is a small molecule identified as an inverse agonist of LRH-1 (also known as Nuclear Receptor Subfamily 5 Group A Member 2 or NR5A2). LRH-1 is a nuclear receptor that plays a crucial role in the regulation of development, metabolism, and cellular proliferation. Its overexpression has been implicated in the progression of various cancers, including those of the breast, pancreas, and gastrointestinal tract, making it a promising therapeutic target.[1][2]

This compound exerts its effects by inhibiting the transcriptional activity of LRH-1. In reporter assays, this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 320 nM.[3][4] This inhibitory action disrupts the downstream signaling pathways regulated by LRH-1 that promote cancer cell proliferation, motility, and invasion.[3][5]

Efficacy in Different Cancer Subtypes

The available research primarily highlights the anti-proliferative activity of this compound in estrogen receptor (ER)-negative breast cancer.

Breast Cancer

Initial studies have focused on the MDA-MB-231 cell line, a model for triple-negative breast cancer (TNBC). Research has shown that LRH-1 promotes motility and invasiveness in both ER-positive and ER-negative breast cancer cells, suggesting that its inhibition by molecules like this compound could be a valuable therapeutic strategy.[3][5] While the anti-proliferative activity of this compound in MDA-MB-231 cells has been noted, specific IC50 values from direct cytotoxicity or anti-proliferative assays on this or other breast cancer cell lines are not yet widely published.[3]

Other Cancer Subtypes

The role of LRH-1 in pancreatic and gastrointestinal cancers suggests that this compound could have therapeutic potential in these malignancies as well.[1][2] LRH-1 is known to act synergistically with β-catenin to transactivate key cell cycle regulators like Cyclin D1 and Cyclin E1, promoting cell proliferation.[5] Therefore, inhibition of LRH-1 by this compound is hypothesized to suppress tumor growth in these cancers. However, to date, there is a lack of published data demonstrating the direct cytotoxic or anti-proliferative efficacy of this compound in cell lines derived from these cancer types.

Comparison with Other LRH-1 Inhibitors

This compound is often mentioned alongside ML180, another LRH-1 inverse agonist. A comparison of their potency in reporter assays is provided below.

CompoundTargetIC50 (Reporter Assay)Maximum Efficacy (Repression)
This compound LRH-1320 nM[3][4]40%[3]
ML180 LRH-13.7 µM[3][4]64%[3]

While this compound is significantly more potent than ML180, ML180 demonstrates a higher maximal efficacy in repressing LRH-1 activity in these assays.[3] The choice between potency and maximal efficacy may depend on the specific therapeutic context and further preclinical and clinical evaluation is needed to determine the superior candidate for development.

Experimental Protocols

Detailed experimental protocols for the efficacy of this compound are not extensively published. However, based on standard methodologies used for similar compounds, the following protocols can be inferred.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (and/or comparator compounds) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.

Luciferase Reporter Assay for LRH-1 Inhibition

This assay is used to measure the direct inhibitory effect of a compound on the transcriptional activity of LRH-1.

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an LRH-1 expression vector and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter (e.g., the Cyp19/Aromatase promoter).[1]

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound.

  • Cell Lysis and Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of luciferase activity by this compound is calculated relative to a vehicle control, and the IC50 value is determined.[1]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the nuclear receptor LRH-1. The downstream consequences of this inhibition are central to its anti-cancer effects.

ML179_Signaling_Pathway This compound This compound LRH1 LRH-1 (NR5A2) This compound->LRH1 Inhibits Beta_Catenin β-catenin LRH1->Beta_Catenin Synergizes with Aromatase Aromatase (Cyp19) LRH1->Aromatase Regulates Invasion Motility & Invasion LRH1->Invasion CyclinD1_E1 Cyclin D1 / E1 Beta_Catenin->CyclinD1_E1 Transactivates Cell_Cycle Cell Cycle Progression (G1/S Transition) CyclinD1_E1->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Estrogen Estrogen Synthesis Aromatase->Estrogen

Caption: Simplified signaling pathway of this compound's action on cancer cells.

By inhibiting LRH-1, this compound is expected to:

  • Disrupt Cell Cycle Progression: LRH-1, in concert with β-catenin, promotes the transcription of Cyclin D1 and Cyclin E1, which are critical for the G1/S transition in the cell cycle. Inhibition of LRH-1 would therefore lead to cell cycle arrest and a reduction in cell proliferation.[5]

  • Reduce Estrogen Synthesis: In ER-positive breast cancer, LRH-1 regulates the expression of aromatase (Cyp19), a key enzyme in estrogen synthesis. By inhibiting LRH-1, this compound could potentially reduce local estrogen production, thereby inhibiting the growth of hormone-dependent tumors.[3]

  • Inhibit Metastasis: LRH-1 has been shown to promote the motility and invasion of breast cancer cells.[3][5] Inhibition of LRH-1 by this compound may therefore have anti-metastatic effects.

The induction of apoptosis as a direct consequence of this compound treatment is a plausible mechanism of action, likely occurring as a result of cell cycle disruption and the inhibition of pro-survival signals downstream of LRH-1. However, specific studies detailing the apoptotic pathways activated by this compound are needed.

Conclusion

This compound is a promising LRH-1 inverse agonist with demonstrated potency in preclinical models. Its activity in ER-negative breast cancer cells highlights its potential for treating this challenging cancer subtype. However, the current body of public-domain literature lacks extensive quantitative data on its efficacy across a broader range of cancer cell lines. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies and the exploration of its efficacy in other LRH-1 dependent cancers such as pancreatic and colorectal cancers. Comparative studies with other LRH-1 inhibitors and standard-of-care chemotherapies will be crucial in defining its position in the landscape of cancer therapeutics.

References

Head-to-Head Comparison of ML179 and SR1848: Novel Inverse Agonists of Liver Receptor Homolog-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the activities and mechanisms of two key chemical probes for the orphan nuclear receptor LRH-1.

This guide provides a detailed comparative analysis of ML179 (SR-1309) and SR1848 (ML-180), two pioneering small molecule inverse agonists of the Liver Receptor Homolog-1 (LRH-1; NR5A2). LRH-1 is a critical regulator of development, metabolism, and steroidogenesis, and has emerged as a promising therapeutic target in oncology, particularly in breast and pancreatic cancers.[1] This document summarizes their known biochemical activities, cellular effects, and underlying mechanisms of action, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Quantitative Data Summary

The following table provides a side-by-side comparison of the key quantitative parameters for this compound and SR1848, derived from in vitro assays. These compounds were identified as first-in-class LRH-1 inverse agonists through a comprehensive screening initiative.[2][3]

ParameterThis compound (SR-1309)SR1848 (ML-180)Reference
Target Liver Receptor Homolog-1 (LRH-1; NR5A2)Liver Receptor Homolog-1 (LRH-1; NR5A2)[2][3]
Activity Inverse AgonistInverse Agonist/Repressor[2][3]
IC50 (Reporter Assay) 320 nM3.7 µM[2][3]
Maximal Repression 40%64%[2][3]
Anti-proliferative EC50 Data not available~2.8 µM (in Huh-7 cells)[4]
Selectivity Inactive against Steroidogenic Factor-1 (SF-1)Inactive against Steroidogenic Factor-1 (SF-1; IC50 > 10 µM)[4]
PubChem CID 451004483238389[2][3]

Mechanism of Action

While both this compound and SR1848 function to inhibit the transcriptional activity of LRH-1, their precise mechanisms of action appear to differ, contributing to their distinct potency and efficacy profiles.

This compound is characterized as a potent inverse agonist.[2][3] Inverse agonism in nuclear receptors typically involves the stabilization of a receptor conformation that favors the recruitment of corepressors over coactivators to the promoter regions of target genes, leading to transcriptional silencing.[5]

SR1848 , on the other hand, exhibits a distinct mechanism by inducing the rapid translocation of LRH-1 from the nucleus to the cytoplasm.[1] This relocalization effectively sequesters the receptor from its target genes on the chromatin, thereby abrogating its transcriptional function.[1] This effect has been shown to lead to the downregulation of LRH-1 target genes involved in cell proliferation, such as cyclin D1 and cyclin E1.[1] The antiproliferative effects of SR1848 have been shown to be LRH-1 dependent, as they are not observed in LRH-1-deficient cell lines.

LRH-1_Signaling_Pathway Figure 1: LRH-1 Signaling and Points of Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LRH1 LRH-1 DNA Promoter Region (LRH-1 Response Element) LRH1->DNA Binds Transcription Transcription LRH1->Transcription Activates LRH1_cyto LRH-1 LRH1->LRH1_cyto Translocation Coactivators Coactivators Coactivators->LRH1 Recruited Corepressors Corepressors Corepressors->LRH1 TargetGenes Target Genes (e.g., Cyclin D1/E1, Aromatase) Transcription->TargetGenes Upregulates This compound This compound This compound->LRH1 Inverse Agonism (Promotes Corepressor Binding) SR1848_nucleus SR1848 SR1848_nucleus->LRH1 Induces Translocation SR1848_cyto SR1848

Figure 1: LRH-1 Signaling and Points of Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and SR1848.

LRH-1 Reporter Gene Assay

This assay is used to quantify the ability of compounds to inhibit LRH-1-mediated gene transcription.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for full-length human LRH-1.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements (e.g., from the Cyp19 aromatase gene).[2]

    • A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.

  • Procedure:

    • HEK293T cells are co-transfected with the LRH-1 expression vector, the luciferase reporter plasmid, and the normalization control plasmid.

    • After 24 hours, the transfected cells are plated into multi-well plates.

    • Cells are then treated with a range of concentrations of the test compounds (this compound or SR1848) or vehicle control (DMSO).

    • Following a 20-24 hour incubation period, cells are lysed.

    • Luciferase and β-galactosidase activities are measured using appropriate substrates and a luminometer/spectrophotometer.

  • Data Analysis: Luciferase activity is normalized to the β-galactosidase activity for each well. The normalized data is then used to generate dose-response curves and calculate IC50 values.

Reporter_Assay_Workflow Figure 2: Workflow for LRH-1 Reporter Gene Assay start Start transfection Co-transfect HEK293T cells with LRH-1, Luciferase Reporter, and Normalization Plasmids start->transfection plating Plate transfected cells into multi-well plates transfection->plating treatment Treat cells with this compound/SR1848 or Vehicle (DMSO) plating->treatment incubation Incubate for 20-24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Luciferase and Normalization Reporter Activity lysis->measurement analysis Normalize data and calculate IC50 values measurement->analysis end End analysis->end

Figure 2: Workflow for LRH-1 Reporter Gene Assay
Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines that endogenously express LRH-1.

  • Cell Lines:

    • MDA-MB-231: An estrogen receptor-negative human breast adenocarcinoma cell line.

    • Huh-7: A human hepatocellular carcinoma cell line.

  • Procedure:

    • Cells are seeded in multi-well plates at a predetermined density.

    • After allowing the cells to adhere (typically overnight), they are treated with various concentrations of this compound, SR1848, or a vehicle control.

    • The cells are incubated for a period of 48-72 hours.

    • Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: The signal from treated wells is normalized to the vehicle control wells to determine the percentage of growth inhibition. This data is then used to generate dose-response curves and calculate EC50 values.

Immunocytochemistry for LRH-1 Translocation

This method is used to visualize the subcellular localization of LRH-1 in response to compound treatment.

  • Cell Line: Huh-7 cells, which have high endogenous LRH-1 expression.

  • Procedure:

    • Huh-7 cells are grown on glass coverslips in a multi-well plate.

    • Cells are treated with SR1848 (e.g., 5 µM) or vehicle control for a defined period (e.g., 2 hours).[1]

    • After treatment, the cells are fixed with 4% paraformaldehyde.

    • The cells are then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

    • Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin in PBS).

    • Cells are incubated with a primary antibody specific for LRH-1.

    • After washing, the cells are incubated with a fluorescently-labeled secondary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

    • The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

  • Data Analysis: The fluorescence images are analyzed to compare the localization of the LRH-1 signal (e.g., predominantly nuclear in control cells versus cytoplasmic in SR1848-treated cells).

ICC_Workflow Figure 3: Workflow for Immunocytochemistry of LRH-1 Translocation start Start cell_culture Culture Huh-7 cells on coverslips start->cell_culture treatment Treat with SR1848 or Vehicle cell_culture->treatment fixation Fix cells with Paraformaldehyde treatment->fixation permeabilization Permeabilize cells with Detergent fixation->permeabilization blocking Block non-specific antibody binding permeabilization->blocking primary_ab Incubate with primary anti-LRH-1 antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain imaging Mount and image with fluorescence microscope counterstain->imaging end End imaging->end

Figure 3: Workflow for Immunocytochemistry of LRH-1 Translocation

Conclusion

This compound and SR1848 are invaluable chemical tools for probing the function of LRH-1. This compound stands out for its high potency as an inverse agonist in biochemical assays, making it a suitable probe for studies where a strong and direct inhibition of LRH-1's transcriptional machinery is desired. In contrast, SR1848, while less potent in reporter assays, exhibits a clear and distinct mechanism of action by inducing the cytoplasmic translocation of LRH-1, leading to robust anti-proliferative effects in relevant cancer cell models. The choice between these two compounds will depend on the specific biological question being addressed. For researchers aiming to study the direct consequences of LRH-1 transcriptional repression at the chromatin level, this compound may be the preferred tool. For those investigating the cellular consequences of depleting nuclear LRH-1 and its impact on cell signaling and proliferation, SR1848 provides a well-characterized option. Further head-to-head studies in various biological contexts, including in vivo models, are warranted to fully elucidate their therapeutic potential.

References

Validating ML179's Effect on Target Gene Promoters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML179's performance against other alternatives in modulating Liver Receptor Homolog-1 (LRH-1) target gene promoters, supported by experimental data and detailed protocols.

This compound has been identified as a potent inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2.[1] LRH-1 is a key transcriptional regulator involved in a variety of physiological processes, including cholesterol metabolism, steroidogenesis, and the acute phase inflammatory response.[2][3] Its dysregulation has been implicated in several diseases, including cancer.[4] As an inverse agonist, this compound reduces the constitutive activity of LRH-1, thereby repressing the expression of its target genes.[3] This guide focuses on the experimental validation of this compound's effect on the promoters of well-established LRH-1 target genes and compares its activity with another known LRH-1 inverse agonist, ML180.

Comparative Performance of LRH-1 Inverse Agonists

The efficacy of this compound in repressing LRH-1-mediated transcription has been quantified in various assays. The following table summarizes the comparative performance of this compound and ML180 on different LRH-1 target gene promoters.

CompoundTarget Gene PromoterAssay TypeCell LineIC50Maximum RepressionReference
This compound Cyp19 (Aromatase)-luciferaseLuciferase Reporter Assay-320 nM40%[2][5]
This compound StAR-luciferaseLuciferase Reporter Assay--Represses expression[2][3]
This compound Haptoglobin (Hp), SAA1, SAA4qPCRHuh7-Represses expression to control levels[3]
ML180 Cyp19 (Aromatase)-luciferaseLuciferase Reporter Assay-3.7 µM64%[2][5]
ML180 Cyclin D1, Cyclin E1Gene Expression AssayHepatic cells-Dose-dependent reduction[6]
ML180 LRH-1, SHPqPCRAdrenal glands and pancreatic tissue (in vivo)-Significant decrease in mRNA[7][8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the methods used for its validation, the following diagrams illustrate the LRH-1 signaling pathway and a typical experimental workflow.

LRH1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LRH1 LRH-1 Promoter Target Gene Promoter (e.g., Cyp19, StAR) LRH1->Promoter Coactivator Coactivator Coactivator->LRH1 Transcription Gene Transcription Promoter->Transcription This compound This compound This compound->LRH1 Inhibits

Caption: LRH-1 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell-Based Assay cluster_molecular_analysis Molecular Analysis cluster_chromatin_analysis Chromatin Analysis cluster_data Data Analysis start Culture cells expressing LRH-1 and reporter construct treat Treat cells with this compound or alternative compound start->treat lyse Lyse cells and measure luciferase activity treat->lyse crosslink Crosslink proteins to DNA treat->crosslink rna Isolate RNA lyse->rna qpcr Perform RT-qPCR for target gene expression rna->qpcr analyze Analyze and compare promoter activity/gene expression qpcr->analyze chip Chromatin Immunoprecipitation with LRH-1 antibody crosslink->chip seq Sequence DNA (ChIP-seq) chip->seq seq->analyze

Caption: Experimental workflow for validating this compound's effect.

Experimental Protocols

Below are detailed protocols for two key experiments used to validate the effect of this compound on LRH-1 target gene promoters.

Luciferase Reporter Assay

This assay measures the ability of this compound to repress the transcriptional activity of LRH-1 on a specific target gene promoter linked to a luciferase reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • Expression plasmid for full-length human LRH-1

  • Luciferase reporter plasmid containing the target gene promoter (e.g., pGL3-Cyp19-promoter)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • This compound and other test compounds (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of the LRH-1 expression plasmid, 100 ng of the luciferase reporter plasmid, and 10 ng of the Renilla control plasmid.

    • In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and Lipofectamine 2000 mixtures and incubate at room temperature for 20 minutes to allow complex formation.

    • Add 20 µL of the transfection complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator compounds in complete DMEM. The final DMSO concentration should not exceed 0.1%.

    • After 24 hours of transfection, replace the medium with 100 µL of medium containing the desired concentration of the test compounds. Include a DMSO-only vehicle control.

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.

    • Remove the medium from the wells and add 20 µL of 1X Passive Lysis Buffer.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.

    • Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.

    • Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the percentage of repression for each compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This assay determines whether this compound treatment affects the binding of LRH-1 to its target gene promoters in a cellular context.

Materials:

  • Huh7 cells (or other cell line endogenously expressing LRH-1)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Formaldehyde (37%)

  • Glycine

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Anti-LRH-1 antibody (ChIP-grade)

  • Normal rabbit IgG (negative control)

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR targeting the LRH-1 binding site on a target promoter and a negative control region

Protocol:

  • Cell Culture and Treatment:

    • Grow Huh7 cells in 150 mm dishes to 80-90% confluency.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 24 hours.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells and collect them by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

    • Pellet the nuclei and resuspend in nuclear lysis buffer.

    • Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions should be determined empirically.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the anti-LRH-1 antibody or IgG control.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluates and incubate at 65°C for at least 6 hours to reverse the cross-links.

    • Treat with RNase A and then Proteinase K.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis:

    • Resuspend the purified DNA in nuclease-free water.

    • Perform qPCR using primers specific to the LRH-1 binding region on a target gene promoter (e.g., CYP19) and a negative control region where LRH-1 is not expected to bind.

    • Calculate the enrichment of the target promoter region in the LRH-1 IP sample relative to the IgG control and the input chromatin. Compare the enrichment between this compound-treated and vehicle-treated samples.

References

Assessing the Specificity of ML179's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological activity and specificity of ML179, a known inverse agonist of the Liver Receptor Homolog-1 (LRH-1). Its performance is compared with other relevant alternatives, supported by experimental data to aid in research and drug development decisions.

Introduction to this compound and its Target: LRH-1

This compound is a small molecule identified as an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a nuclear receptor that plays a crucial role in various physiological processes, including development, metabolism, and steroidogenesis.[1][2] In the context of cancer, particularly breast cancer, LRH-1 has emerged as a significant therapeutic target. It is known to regulate the expression of aromatase (CYP19A1), a key enzyme responsible for estrogen biosynthesis.[3][4][5] By inhibiting LRH-1 activity, inverse agonists like this compound can potentially modulate estrogen-dependent pathways in cancer cells.

Comparative Analysis of LRH-1 Inverse Agonists

The specificity of a compound is critical for its utility as a research tool and its potential as a therapeutic agent. Here, we compare the in vitro potency of this compound with another identified LRH-1 inverse agonist, ML180.

CompoundTargetAssay TypeIC50Maximum Efficacy (% Repression)Reference
This compound LRH-1Luciferase Reporter Assay320 nM40%[1][2]
ML180 LRH-1Luciferase Reporter Assay3.7 µM64%[1][2]

Table 1: Comparison of in vitro potency of LRH-1 inverse agonists. This table summarizes the half-maximal inhibitory concentration (IC50) and maximum efficacy of this compound and ML180 in a luciferase reporter assay.

Specificity Profile of this compound

Further comprehensive off-target screening against a panel of other nuclear receptors and unrelated proteins would be necessary to fully characterize the specificity profile of this compound.

Key Signaling Pathway: LRH-1 Regulation of Aromatase Expression in Breast Cancer

LRH-1 plays a pivotal role in the progression of certain breast cancers by controlling the expression of aromatase. The following diagram illustrates this signaling pathway.

LRH1_Aromatase_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Conversion Estrogens_cyto Estrogens ER Estrogen Receptor (ER) Estrogens_cyto->ER Binding ER_Estrogens ER-Estrogen Complex ER_Estrogens_nuc ER-Estrogen Complex ER_Estrogens->ER_Estrogens_nuc Translocation LRH1 LRH-1 CYP19A1_gene CYP19A1 Gene (Aromatase) LRH1->CYP19A1_gene Activates Transcription Aromatase_mRNA Aromatase mRNA CYP19A1_gene->Aromatase_mRNA Transcription Aromatase_mRNA->Aromatase Translation ERE Estrogen Response Element (ERE) ER_Estrogens_nuc->ERE Binds to LRH1_gene LRH-1 Gene ERE->LRH1_gene Activates Transcription LRH1_gene->LRH1 Translation This compound This compound This compound->LRH1 Inhibition Aromatase->Estrogens_cyto

Caption: LRH-1 signaling pathway in breast cancer.

This pathway highlights how LRH-1, activated by upstream signals including the Estrogen Receptor (ER), promotes the transcription of the CYP19A1 gene, leading to increased aromatase production. This creates a positive feedback loop that enhances local estrogen levels, driving tumor growth. This compound acts by inhibiting LRH-1, thereby disrupting this cycle.

Experimental Protocols

Luciferase Reporter Gene Assay for LRH-1 Activity

This assay is commonly used to screen for modulators of nuclear receptor activity.

Objective: To determine the ability of a test compound (e.g., this compound) to inhibit the transcriptional activity of LRH-1.

Workflow:

Luciferase_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis A Seed HEK293T cells in 96-well plates B Co-transfect with: - LRH-1 expression vector - Luciferase reporter vector (with LRH-1 response elements) A->B C Incubate cells for 24 hours D Treat cells with varying concentrations of this compound (or other test compounds) C->D E Incubate for another 18-24 hours F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Analyze data to determine IC50 values G->H

Caption: Luciferase reporter assay workflow.

Detailed Steps:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded into 96-well plates.

    • A transfection mixture containing an LRH-1 expression plasmid and a luciferase reporter plasmid (e.g., pGL4 containing multiple copies of an LRH-1 response element upstream of the luciferase gene) is prepared using a suitable transfection reagent.

    • The cells are co-transfected with the plasmid mixture and incubated.[6][7][8]

  • Compound Treatment:

    • After an initial incubation period (e.g., 24 hours) to allow for receptor and reporter expression, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • Following a further incubation period (e.g., 18-24 hours), the cells are lysed.

    • A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.

    • The luminescence, which is proportional to the luciferase activity, is measured using a luminometer.[9]

  • Data Analysis:

    • The relative light units (RLU) are plotted against the compound concentration.

    • The IC50 value, representing the concentration at which the compound inhibits 50% of the LRH-1 transcriptional activity, is calculated using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the effect of this compound on the viability of a cancer cell line (e.g., MDA-MB-231).

Workflow:

MTT_Assay_Workflow cluster_cell_prep Cell Seeding & Treatment cluster_incubation Incubation & Reagent Addition cluster_measurement Measurement & Analysis A Seed MDA-MB-231 cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for desired time (e.g., 24, 48, 72 hours) E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO or SDS-HCl) H Measure absorbance at ~570 nm G->H I Calculate cell viability relative to control H->I

Caption: MTT cell viability assay workflow.

Detailed Steps:

  • Cell Seeding and Treatment:

    • MDA-MB-231 cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound. A vehicle control (DMSO) is also included.

  • MTT Incubation:

    • After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.[10]

  • Solubilization and Measurement:

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound is a potent inverse agonist of LRH-1. While it shows clear activity in repressing LRH-1-mediated transcription, a comprehensive assessment of its specificity, particularly against its close homolog SF-1 and a wider range of nuclear receptors, requires further quantitative data. The provided experimental protocols offer a framework for researchers to conduct such comparative studies and to further investigate the biological effects of this compound in relevant cellular contexts. The role of LRH-1 in breast cancer, especially in regulating aromatase expression, highlights the therapeutic potential of targeting this nuclear receptor with specific inhibitors like this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of ML179: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pioneering work, the responsible management and disposal of investigational compounds like ML179 are critical for ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent inverse agonist of liver receptor homolog-1 (LRH-1). Adherence to these protocols is vital for mitigating potential risks and maintaining compliance with regulatory standards.

This compound, identified by CAS Number 1883548-87-5, is a small molecule modulator with a molecular formula of C₂₁H₂₅F₃N₄O₂ and a molecular weight of 422.4 g/mol .[1] While specific toxicological and ecotoxicological data for this compound are not extensively published, its biological activity necessitates that it be handled as a hazardous substance. The following procedures are grounded in general best practices for the disposal of potent pharmaceutical compounds and should always be supplemented by a thorough review of any available compound-specific Safety Data Sheet (SDS) and strict adherence to local institutional and environmental regulations.

Key Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented below for easy reference. This information is crucial for making informed decisions regarding handling and disposal.

PropertyValueReference
CAS Number 1883548-87-5[1]
Molecular Formula C₂₁H₂₅F₃N₄O₂[1]
Molecular Weight 422.4 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMSO: 10 mg/ml[1]
Storage Temperature -20°C[1]

Experimental Protocols: A General Framework

General Protocol for Unknown Waste Characterization:

  • Sample Collection: Carefully collect a representative sample of the this compound waste stream (solid or liquid) in a clean, compatible container.

  • Analytical Testing: Submit the sample to a certified analytical laboratory for testing. The analysis should, at a minimum, test for the characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, and toxicity.

  • Report Analysis: Review the laboratory report to determine the appropriate hazardous waste codes and to inform the selection of the proper disposal route.

  • Consult EHS: Share the results with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all disposal requirements.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, whether in solid form, in solution, or as contaminated laboratory materials, must be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2]

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in safe disposal.

  • Solid Waste: Collect all solid this compound waste, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any materials used for spill cleanup, in a dedicated, clearly labeled hazardous waste container.[2] The container should be made of a material compatible with the chemical properties of this compound.

  • Liquid Waste: Collect all liquid waste containing this compound, such as experimental solutions and solvent rinses (e.g., DMSO), in a separate, sealed, and clearly labeled hazardous waste container.[2] Ensure the container is compatible with the solvents used and do not mix incompatible waste streams.[2][3]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.[2]

Step 2: Labeling and Storage

Clear and accurate labeling is mandatory for the safe management of hazardous waste.

  • All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and a description of the contents (e.g., "Solid Waste with this compound," "Liquid Waste with this compound in DMSO").[2]

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area.[4] This area should be away from incompatible materials, heat, and ignition sources.[5]

Step 3: Arranging for Disposal

Professional disposal is the only acceptable method for this type of chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

  • Provide the EHS department with a complete inventory of the waste, including chemical names and quantities.

  • Follow all institutional procedures for waste pickup and documentation.

Step 4: Decontamination of Emptied Containers

Empty containers that once held this compound must also be managed properly.

  • If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the residue.[4]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[4][6]

  • After triple-rinsing, the container may be disposed of according to institutional policies, which may include recycling or disposal in regular trash.[4]

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

ML179_Disposal_Workflow cluster_prep Waste Generation & Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate container Select Compatible Hazardous Waste Container segregate->container label_waste Label Container: 'Hazardous Waste, this compound' container->label_waste store Store in Secure, Ventilated Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Potential Decomposition Products

While specific studies on the thermal decomposition of this compound are not available, its chemical structure, which includes a trifluoromethylphenyl group, suggests that thermal decomposition could produce hazardous gases. The presence of fluorine indicates that hydrogen fluoride (HF), a highly corrosive and toxic gas, could be a decomposition product.[7] The combustion of nitrogen-containing organic compounds can also produce nitrogen oxides. Therefore, incineration of this compound waste should only be conducted in a licensed facility with appropriate flue gas scrubbing capabilities.[8]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

Essential Safety and Operational Guide for Handling ML179 (SR-1309)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for the experimental compound ML179, also known as SR-1309. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary information for safe and effective laboratory practices. The following procedural guidance is designed to directly address your operational questions and ensure the highest safety standards when working with this compound.

Immediate Safety and Handling Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach based on its known biological activity and general laboratory chemical safety standards is essential. This compound is a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1/NR5A2), a nuclear receptor involved in various physiological processes.[1] The toxicological properties of this compound have not been fully elucidated; therefore, it should be handled with care, assuming it is potentially hazardous.

Personal Protective Equipment (PPE):

Standard laboratory PPE is mandatory when handling this compound in solid or solution form. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling larger quantities.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • For procedures with a risk of generating dust or aerosols, a chemical fume hood is recommended.

Hygiene Practices:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Logistical Information: Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage:

  • This compound is typically supplied as a crystalline solid or in a solution.

  • Store in a tightly sealed, light-resistant container.

  • For long-term storage, it is recommended to store the compound at -20°C or -80°C.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (SR-1309).

PropertyValueSource
Molecular Formula C₂₇H₂₈N₂O₄SMedChemExpress
Molecular Weight 476.59 g/mol MedChemExpress
Purity >98%MedChemExpress
Appearance A crystalline solidMedChemExpress
Solubility DMSO: ≥ 34 mg/mLMedChemExpress
IC₅₀ 320 nM (for LRH-1/NR5A2)MedChemExpress

Note: This data is based on information from chemical suppliers and may vary. Please refer to the certificate of analysis provided with your specific batch of this compound.

Experimental Protocol: Inhibition of Cancer Cell Proliferation

The following is a representative protocol for an in vitro experiment using this compound to assess its effect on the proliferation of breast cancer cells, where it has shown anti-proliferative activity.

Objective: To determine the effect of this compound on the viability of MDA-MB-231 breast cancer cells.

Materials:

  • This compound (SR-1309)

  • MDA-MB-231 breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL) to each well.

      • Incubate for 4 hours at 37°C.

      • Add 100 µL of solubilization buffer to each well.

      • Incubate for 2 hours at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the dose-dependent effect of this compound on cell proliferation.

Signaling Pathway Diagram

This compound acts as an inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a role in gene transcription. In its active state, LRH-1 can promote the expression of genes involved in cell proliferation. As an inverse agonist, this compound binds to LRH-1 and promotes the recruitment of co-repressors, thereby inhibiting the transcription of these target genes.

ML179_Mechanism_of_Action Mechanism of Action of this compound on LRH-1 Signaling cluster_nucleus Nucleus LRH1 LRH-1 (Active) Coactivator Co-activators LRH1->Coactivator recruits LRH1_inactive LRH-1 (Inactive) DNA DNA (Promoter Region) Coactivator->DNA binds to Transcription Gene Transcription (e.g., Cyclins) DNA->Transcription initiates DNA->Transcription is inhibited Proliferation Cell Proliferation Transcription->Proliferation promotes ML179_in This compound ML179_in->LRH1 binds to & inactivates Corepressor Co-repressors LRH1_inactive->Corepressor recruits Corepressor->DNA inhibits binding

Caption: this compound inhibits LRH-1 mediated gene transcription.

References

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